molecular formula C15H13F3O3S2 B1354423 Diphenyl(vinyl)sulfonium trifluoromethanesulfonate CAS No. 247129-88-0

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate

Cat. No.: B1354423
CAS No.: 247129-88-0
M. Wt: 362.4 g/mol
InChI Key: OKDGDBRZMJNKLV-UHFFFAOYSA-M
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Description

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is a useful research compound. Its molecular formula is C15H13F3O3S2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13S.CHF3O3S/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)8(5,6)7/h2-12H,1H2;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDGDBRZMJNKLV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[S+](C1=CC=CC=C1)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247129-88-0
Record name Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247129-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has emerged as a powerful and versatile electrophilic vinylating agent in modern organic synthesis. This technical guide provides an in-depth overview of its discovery, historical context, and key developments, with a focus on its practical applications for researchers in the pharmaceutical and chemical industries. Detailed experimental protocols for its synthesis and its use in seminal reactions, alongside comprehensive tables of quantitative data, are presented to facilitate its adoption and exploration in novel synthetic methodologies. Furthermore, key reaction pathways and experimental workflows are illustrated using logical diagrams to provide a clear and concise understanding of the underlying principles.

Introduction and Historical Context

The chemistry of vinylsulfonium salts dates back over a century, with the first documented synthesis reported by Hofmann in 1912.[1][2] However, their significant potential as versatile reagents in organic synthesis was not fully realized until the 1960s, with the pioneering work of Gosselck and co-workers on their application in cyclopropanation reactions.[1][2] The development of various vinylsulfonium salts has since provided synthetic chemists with a powerful toolkit for the construction of complex molecular architectures.

This compound, specifically, has gained prominence due to its enhanced stability and reactivity, largely attributed to the non-nucleophilic trifluoromethanesulfonate (triflate) counterion. While the precise first synthesis of this particular salt is not easily pinpointed in the literature, its modern and practical application in a wide array of synthetic transformations is extensively linked to the work of Professor Varinder K. Aggarwal and his research group from the early 2000s onwards.[3] Their development of efficient synthetic routes and exploration of its reactivity has solidified its role as a go-to reagent for vinylation and annulation reactions.

Synthesis of this compound

The preparation of this compound is most commonly achieved through a two-step procedure from readily available starting materials. The method developed by the Aggarwal group is widely adopted due to its efficiency and practicality. An alternative approach has been reported by Nenajdenko and co-workers.

Aggarwal's Method: From 2-Bromoethyl Triflate

This robust method involves the initial formation of (2-bromoethyl)diphenylsulfonium triflate, which is then converted to the desired vinylsulfonium salt via elimination.

Experimental Protocol:

  • Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Triflate:

    • To a solution of diphenyl sulfide (1.0 equivalent) in anhydrous toluene, 2-bromoethyl trifluoromethanesulfonate (1.0 equivalent) is added under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is heated to reflux for a specified period, typically a few hours, during which the sulfonium salt precipitates as a crystalline solid.

    • The solid is collected by filtration, washed with anhydrous toluene, and dried under vacuum to yield (2-bromoethyl)diphenylsulfonium triflate.

  • Step 2: Synthesis of this compound:

    • The (2-bromoethyl)diphenylsulfonium triflate (1.0 equivalent) is dissolved in a suitable solvent, such as dichloromethane or a mixture of tetrahydrofuran and water.

    • A mild base, typically potassium bicarbonate (1.1-1.5 equivalents), is added to the solution.

    • The mixture is stirred at room temperature for a few hours until the elimination reaction is complete.

    • The organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to afford this compound, often as a light-yellow oil or solid.

Nenajdenko's Method: From Diphenyl Sulfoxide

An alternative synthesis involves the reaction of diphenyl sulfoxide with triflic anhydride in the presence of an alkene.

Experimental Protocol:

  • A solution of diphenyl sulfoxide (1.0 equivalent) in a dry, non-polar solvent like dichloromethane is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Trifluoromethanesulfonic anhydride (1.0 equivalent) is added dropwise to the solution, leading to the in situ formation of diphenyl(trifluoromethanesulfonyloxy)sulfonium triflate.

  • The desired alkene (e.g., a styrene derivative) is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until the formation of the vinylsulfonium salt is complete.

  • Work-up and purification are performed using standard techniques to isolate the product.[4]

Synthesis_Pathways cluster_Aggarwal Aggarwal's Method cluster_Nenajdenko Nenajdenko's Method Diphenyl_Sulfide Diphenyl Sulfide Bromoethyl_Sulfonium (2-Bromoethyl)diphenylsulfonium Triflate Diphenyl_Sulfide->Bromoethyl_Sulfonium Toluene, Reflux 2_Bromoethyl_Tf 2-Bromoethyl Triflate 2_Bromoethyl_Tf->Bromoethyl_Sulfonium Product_A Diphenyl(vinyl)sulfonium Triflate Bromoethyl_Sulfonium->Product_A Base Base (e.g., KHCO3) Base->Product_A Elimination Diphenyl_Sulfoxide Diphenyl Sulfoxide Intermediate Diphenyl(trifluoromethanesulfonyloxy)sulfonium Triflate (in situ) Diphenyl_Sulfoxide->Intermediate Tf2O Triflic Anhydride Tf2O->Intermediate Product_N Diphenyl(vinyl)sulfonium Triflate Intermediate->Product_N Alkene Alkene Alkene->Product_N

Diagram 1: Synthetic routes to this compound.

Chemical Reactivity and Mechanism of Action

This compound functions as a potent Michael acceptor. The presence of the positively charged sulfur atom renders the β-carbon of the vinyl group highly electrophilic and susceptible to attack by a wide range of nucleophiles. This initial conjugate addition leads to the formation of a sulfur ylide intermediate, which can then undergo various subsequent transformations, most commonly an intramolecular substitution to form a cyclic product with the expulsion of diphenyl sulfide, a good leaving group.

Reaction_Mechanism Vinyl_Sulfonium Diphenyl(vinyl)sulfonium Triflate Ylide_Intermediate Sulfur Ylide Intermediate Vinyl_Sulfonium->Ylide_Intermediate Michael Addition Nucleophile Nucleophile (Nu-H) Nucleophile->Ylide_Intermediate Cyclization_Intermediate Cyclization Precursor Ylide_Intermediate->Cyclization_Intermediate Proton Transfer Proton_Transfer Proton Transfer Product Cyclic Product Cyclization_Intermediate->Product Intramolecular Substitution Leaving_Group Diphenyl Sulfide Cyclization_Intermediate->Leaving_Group Expulsion

References

"Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" molecular structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of this compound, a versatile reagent in organic synthesis with applications in the development of novel therapeutics.

Molecular Structure and Identification

This compound is an organic salt consisting of a diphenyl(vinyl)sulfonium cation and a trifluoromethanesulfonate (triflate) anion. The positively charged sulfur atom is bonded to two phenyl groups and a vinyl group, rendering the β-carbon of the vinyl group highly electrophilic.

Molecular Structure:

This compound cluster_cation Diphenyl(vinyl)sulfonium Cation cluster_anion Trifluoromethanesulfonate Anion S S+ C1 C S->C1 Ph1 Ph S->Ph1 Ph2 Ph S->Ph2 C2 C C1->C2 = H1 H C1->H1 H2 H C2->H2 H3 H C2->H3 S2 S O1 O S2->O1 = O2 O S2->O2 = O3 O- S2->O3 C3 C S2->C3 F1 F C3->F1 F2 F C3->F2 F3 F C3->F3

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 247129-88-0[1]
Molecular Formula C₁₅H₁₃F₃O₃S₂[1]
Molecular Weight 362.4 g/mol [1]
IUPAC Name ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate[2]
InChI 1S/C14H13S.CHF3O3S/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)8(5,6)7/h2-12H,1H2;(H,5,6,7)/q+1;/p-1[2]
InChIKey OKDGDBRZMJNKLV-UHFFFAOYSA-M[2]
SMILES C=C--INVALID-LINK--C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-][2]
MDL Number MFCD22123284[1]

Physicochemical Properties

This compound is typically described as a light-yellow oil or a solid/semi-solid.[3] It is slightly hygroscopic and should be stored under an inert atmosphere.[4] Specific physical properties such as melting point, boiling point, and density are not consistently reported in the literature, likely due to its nature as a reactive salt that may decompose upon heating.

Table 2: Spectroscopic Data

Technique Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.93-7.82 (m, 4H, ArH), 7.75-7.64 (m, 6H, ArH), 7.51 (dd, J=16.5, 9.5 Hz, 1H, CH₂=CH), 6.72 (dd, J=9.5, 2.5 Hz, 1H, HHC=CH), 6.57 (dd, J=16.5, 2.5 Hz, 1H, HHC=CH)[4]
¹³C NMR (100.5 MHz, CDCl₃)δ (ppm): 138.1 (t), 134.6 (d), 131.6 (d), 130.5 (d), 125.0 (s), 123.4 (d)[4]
IR Data not readily available in detail.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process developed by Aggarwal and colleagues, which involves the preparation of a precursor, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, followed by elimination to form the vinyl group.[5]

Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate

Synthesis of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate reagents Diphenyl sulfide 2-Bromoethyl trifluoromethanesulfonate reaction Reflux in Toluene (inert atmosphere) reagents->reaction workup Cooling and Precipitation Filtration Washing with Et₂O reaction->workup product (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate (white solid) workup->product

Caption: Workflow for the synthesis of the precursor.

Detailed Protocol:

  • To a solution of diphenyl sulfide in toluene under an inert atmosphere (e.g., argon or nitrogen), add 2-bromoethyl trifluoromethanesulfonate.

  • Reflux the mixture for the appropriate time until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

  • If precipitation is incomplete, diethyl ether can be added to facilitate it.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate. The reported melting point for this intermediate is 86.5–88 °C.[4]

Step 2: Synthesis of this compound

Synthesis of this compound precursor (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate reaction Potassium bicarbonate (or other base) in THF/Water precursor->reaction extraction Extraction with CH₂Cl₂ Drying over MgSO₄ Solvent Removal reaction->extraction product Diphenyl(vinyl)sulfonium trifluoromethanesulfonate (light-yellow oil) extraction->product

Caption: Workflow for the final product synthesis.

Detailed Protocol:

  • Dissolve (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate in a mixture of tetrahydrofuran (THF) and water.

  • Add potassium bicarbonate (or another suitable base) and stir the mixture at room temperature.

  • The reaction progress can be monitored by the disappearance of the starting material.

  • Once the reaction is complete, extract the aqueous mixture with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a light-yellow oil in excellent yield.[5]

Chemical Properties and Reactivity

This compound is a powerful Michael acceptor. The electron-withdrawing sulfonium group polarizes the vinyl group, making the β-carbon highly susceptible to nucleophilic attack. This reactivity is the basis for its wide range of applications in organic synthesis.

General Reaction Mechanism:

General Reactivity of Vinylsulfonium Salts start Diphenyl(vinyl)sulfonium Salt + Nucleophile (Nu⁻) michael_addition Michael Addition start->michael_addition ylide Sulfur Ylide Intermediate michael_addition->ylide intramolecular_reaction Intramolecular Reaction (e.g., cyclization, rearrangement) ylide->intramolecular_reaction product Final Product (e.g., cyclopropane, aziridine, morpholine) intramolecular_reaction->product leaving_group Diphenyl sulfide (leaving group) intramolecular_reaction->leaving_group

Caption: General reaction pathway with nucleophiles.

Key Reactions and Applications:

  • Cyclopropanation: In the presence of a suitable base, it reacts with compounds containing active methylene groups to form cyclopropane derivatives.[5]

  • Aziridination: It reacts with primary amines to yield aziridines.[1]

  • Synthesis of Heterocycles: It is extensively used in annulation reactions to synthesize a variety of heterocycles, including morpholines, thiomorpholines, and piperazines. For instance, Aggarwal's group demonstrated its use in synthesizing morpholines from β-amino alcohols with high yields (94-98%).[1]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

Table 3: Hazard Information

Hazard Description
GHS Pictogram GHS07 (Exclamation mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect from moisture.

  • Keep in a cool, dark place at room temperature.[3]

Applications in Drug Development

The ability of this compound to facilitate the rapid construction of complex molecular scaffolds, particularly various saturated heterocycles that are prevalent in many drug candidates, makes it a valuable tool for medicinal chemists. Its use in the late-stage functionalization of complex molecules further enhances its utility in drug discovery and development programs.

Conclusion

This compound is a highly versatile and reactive reagent with significant applications in modern organic synthesis. Its ability to act as a Michael acceptor allows for the efficient formation of a wide range of carbocyclic and heterocyclic structures. This guide provides essential information for researchers and professionals in the field of drug development to effectively and safely utilize this powerful synthetic tool.

References

A Comprehensive Technical Guide to the Electrophilic Mechanism of Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is a potent and versatile electrophilic reagent widely employed in modern organic synthesis. Its unique reactivity stems from the vinyl group's pronounced susceptibility to nucleophilic attack, a characteristic imparted by the adjacent, positively charged sulfonium center. This guide provides an in-depth exploration of the core mechanisms governing its action as an electrophile, focusing on its role as a Michael acceptor. Detailed reaction pathways, quantitative data from key synthetic applications, and representative experimental protocols are presented to offer a comprehensive resource for professionals in chemical research and development.

Chemical Identity and Physicochemical Properties

This compound is an organosulfur salt composed of an ethenyldiphenylsulfonium cation and a trifluoromethanesulfonate anion.[1][2] The triflate anion is weakly coordinating, which enhances the compound's stability and the electrophilicity of the cation.[1]

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate[1][2]
CAS Number 247129-88-0[1]
Molecular Formula C₁₅H₁₃F₃O₃S₂[1][2]
Molecular Weight 362.4 g/mol [1][2]
InChI Key OKDGDBRZMJNKLV-UHFFFAOYSA-M[3]

Core Mechanism of Action: The Electrophilic Nature

The primary mechanism of action for this compound is its function as a highly effective Michael acceptor in conjugate addition reactions.[4][5][6] The potent electron-withdrawing sulfonium center renders the β-carbon of the vinyl group electron-deficient and thus highly susceptible to attack by a wide range of nucleophiles.[1][4]

The reaction is initiated by the nucleophilic addition to the β-position of the vinyl group, which generates a transient sulfur ylide intermediate.[4][7] This reactive ylide can then proceed through two primary mechanistic pathways, making the reagent a versatile C2 synthon for constructing complex molecular architectures.[7]

Michael_Addition reagents Diphenyl(vinyl)sulfonium Triflate + Nucleophile (Nu:) transition_state Nucleophilic Attack (Michael Addition) reagents->transition_state 1,4-Conjugate Addition ylide Sulfur Ylide Intermediate transition_state->ylide

Caption: General mechanism of Michael addition to Diphenyl(vinyl)sulfonium triflate.

Pathway A: Ylide Protonation Followed by Ring Closure

In the first pathway, the sulfur ylide intermediate, generated from the conjugate addition, undergoes an intramolecular protonation from a nearby acidic site on the nucleophilic moiety.[4] This generates a new nucleophilic center within the molecule, which then facilitates an intramolecular substitution reaction. This ring-closing step displaces the stable diphenyl sulfide leaving group, typically leading to the formation of cyclopropane derivatives.[4]

Pathway_A start Sulfur Ylide Intermediate proton_transfer Intramolecular Proton Transfer start->proton_transfer intermediate2 Protonated Intermediate proton_transfer->intermediate2 ring_closure Intramolecular Ring Closure intermediate2->ring_closure SPh₂ displacement product Cyclized Product (e.g., Cyclopropane) + Diphenyl Sulfide ring_closure->product

Caption: Pathway A: Ylide protonation followed by intramolecular ring closure.

Pathway B: Intramolecular Johnson-Corey-Chaykovsky-Type Reaction

Alternatively, the sulfur ylide intermediate can act as a nucleophile itself.[4] It can undergo an intramolecular 1,2- or 1,4-addition to a pendant electrophile (such as a ketone, aldehyde, or imine) that was part of the original nucleophile. This forms a new zwitterionic intermediate which subsequently undergoes ring closure with the expulsion of diphenyl sulfide.[4] This pathway is characteristic of Johnson-Corey-Chaykovsky-type reactions and is used to synthesize fused heterocycles like epoxides and aziridines.[4]

Pathway_B start Sulfur Ylide Intermediate intramolecular_attack Intramolecular Attack on Pendant Electrophile start->intramolecular_attack zwitterion Zwitterionic Intermediate intramolecular_attack->zwitterion ring_closure Ring Closure zwitterion->ring_closure SPh₂ displacement product Fused Heterocycle (e.g., Epoxide) + Diphenyl Sulfide ring_closure->product Synthesis_Workflow A Reactants: Diphenyl sulfide 2-Bromoethyl triflate B Reaction: Refluxing Toluene Inert Atmosphere A->B C Intermediate: (2-bromoethyl)diphenylsulfonium triflate (Crystalline Solid) B->C High Yield D Base Treatment: Potassium bicarbonate THF/Water C->D E Product: Diphenyl(vinyl)sulfonium triflate (Light-Yellow Oil) D->E Excellent Yield

References

Synthesis of "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" from diphenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of diphenyl(vinyl)sulfonium trifluoromethanesulfonate, a versatile reagent in organic synthesis, starting from diphenyl sulfide. This document details the most practical and widely adopted synthetic methodology, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

Introduction

This compound is a powerful synthetic tool, primarily utilized as a vinylating agent in a variety of chemical transformations. Its applications include the synthesis of complex heterocyclic structures such as morpholines, aziridines, and cyclopropanes.[1] The triflate counter-anion confers high reactivity to the sulfonium salt. This guide focuses on the efficient and reliable synthesis of this reagent from the readily available starting material, diphenyl sulfide.

The most robust and frequently cited method for this synthesis is a two-step procedure developed by Aggarwal and colleagues.[1][2] This methodology involves the initial formation of a stable crystalline precursor, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, followed by a base-mediated elimination to generate the desired vinylsulfonium salt. This approach is advantageous as it avoids the handling of the less stable, oily this compound, which can be generated in situ from its solid precursor for immediate use in subsequent reactions.

Overall Synthetic Pathway

The synthesis proceeds in two distinct stages, starting from diphenyl sulfide and culminating in the formation of this compound. The intermediate, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, is a key component of this process, offering stability and ease of handling.

Synthesis_Pathway diphenyl_sulfide Diphenyl Sulfide precursor (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate diphenyl_sulfide->precursor Toluene, Reflux bromoethyl_triflate 2-Bromoethyl Triflate bromoethyl_triflate->precursor final_product Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate precursor->final_product Elimination base Base base->final_product

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product.

Synthesis of 2-Bromoethyl Trifluoromethanesulfonate (Precursor to the Alkylating Agent)

The synthesis of the key alkylating agent, 2-bromoethyl triflate, is the preliminary step. It is prepared from commercially available 2-bromoethanol and triflic anhydride.

Reaction:

2-Bromoethanol + Triflic Anhydride → 2-Bromoethyl Trifluoromethanesulfonate

Experimental Procedure:

  • To a solution of 2-bromoethanol (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂), add pyridine (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add triflic anhydride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude 2-bromoethyl triflate is typically used in the next step without further purification.

Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate

This step involves the S-alkylation of diphenyl sulfide with the previously prepared 2-bromoethyl triflate.

Reaction:

Diphenyl Sulfide + 2-Bromoethyl Trifluoromethanesulfonate → (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate

Experimental Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve diphenyl sulfide (1.0 eq) in toluene.

  • Add a solution of crude 2-bromoethyl triflate (1.0-1.2 eq) in toluene to the diphenyl sulfide solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

  • Monitor the formation of a precipitate.

  • After cooling to room temperature, the crystalline solid product is collected by filtration.

  • The collected solid is washed with a suitable solvent like diethyl ether to remove any unreacted starting materials.

  • The product is then dried under vacuum to yield the pure (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate.

Step 2: Synthesis of this compound

The final step is the base-induced elimination of HBr from the sulfonium salt precursor to form the vinylsulfonium salt.

Reaction:

(2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate + Base → this compound

Experimental Procedure:

  • Suspend (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add potassium bicarbonate (KHCO₃) (1.5-2.0 eq) to the suspension at room temperature.

  • Stir the mixture vigorously for 1-3 hours. The reaction progress can be monitored by the disappearance of the solid starting material.

  • After the reaction is complete, extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • The solvent is removed under reduced pressure to yield this compound as a light-yellow oil.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis.

Table 1: Reagent and Product Quantities for a Typical Synthesis

StepCompoundMolecular Weight ( g/mol )Molar RatioTypical Mass/Volume
1Diphenyl Sulfide186.271.0Specify mass
12-Bromoethyl Trifluoromethanesulfonate257.021.0 - 1.2Specify mass
- (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate 443.30 - -
2(2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate443.301.0Specify mass
2Potassium Bicarbonate100.121.5 - 2.0Specify mass
- This compound 362.39 - -

Table 2: Reaction Conditions and Yields

StepReactionSolvent(s)TemperatureDurationTypical Yield
1Synthesis of (2-Bromoethyl)diphenylsulfonium TriflateTolueneReflux12-24 hHigh
2Synthesis of Diphenyl(vinyl)sulfonium TriflateTHF/WaterRoom Temp.1-3 hExcellent

Note: "High" and "Excellent" yields are reported in the literature; specific percentages may vary based on reaction scale and purification efficiency.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental process, from starting materials to the final product and its subsequent use.

Experimental_Workflow cluster_prep Preparation of Alkylating Agent cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Final Product Synthesis cluster_application Application start_bromoethanol 2-Bromoethanol add_triflic_anhydride Add Triflic Anhydride & Pyridine in CH2Cl2 start_bromoethanol->add_triflic_anhydride workup_triflate Aqueous Workup add_triflic_anhydride->workup_triflate crude_triflate Crude 2-Bromoethyl Triflate workup_triflate->crude_triflate react_dps_triflate React with 2-Bromoethyl Triflate in Refluxing Toluene crude_triflate->react_dps_triflate start_dps Diphenyl Sulfide start_dps->react_dps_triflate filtration Cool and Filter react_dps_triflate->filtration precursor_product (2-Bromoethyl)diphenylsulfonium Triflate (Solid) filtration->precursor_product add_base Add KHCO3 in THF/Water precursor_product->add_base extraction Solvent Extraction add_base->extraction final_product_oil Diphenyl(vinyl)sulfonium Triflate (Oil) extraction->final_product_oil in_situ_use In situ use in Organic Synthesis final_product_oil->in_situ_use

Caption: A flowchart detailing the experimental workflow for the synthesis.

Conclusion

The two-step synthesis of this compound from diphenyl sulfide, as pioneered by Aggarwal and his research group, represents an efficient and practical method for accessing this valuable synthetic reagent. The generation of a stable, crystalline intermediate simplifies handling and purification, allowing for the convenient in situ generation of the active vinylsulfonium salt. This guide provides the necessary procedural details to enable researchers to successfully synthesize and utilize this versatile compound in their own synthetic endeavors.

References

Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate: A Technical Guide to its Spectral Data and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is a versatile reagent in organic synthesis, primarily utilized for the introduction of a vinyl group and in the formation of various heterocyclic compounds. Its reactivity stems from the electrophilic nature of the vinyl group, which is activated by the adjacent positively charged sulfur atom. A thorough understanding of its spectral characteristics is paramount for its proper identification, purity assessment, and for monitoring its reactions. This technical guide provides a comprehensive overview of the spectral data and characterization methods for this compound.

Chemical and Physical Properties

PropertyValue
CAS Number 247129-88-0
Molecular Formula C₁₅H₁₃F₃O₃S₂
Molecular Weight 362.39 g/mol
Appearance Light yellow to yellow clear liquid or solid/semi-solid[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Spectral Data

A complete spectral analysis is crucial for the unambiguous identification and quality control of this compound. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the vinyl and phenyl protons. The integration of these signals can be used to confirm the ratio of these groups.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the vinyl carbons, the phenyl carbons, and the triflate carbon.

¹⁹F NMR (Fluorine NMR)

A key diagnostic tool for this compound is ¹⁹F NMR, which is used to track the stability and presence of the trifluoromethanesulfonate (triflate) counterion.[2] A single peak corresponding to the -CF₃ group is expected.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands are expected for the C-H bonds of the vinyl and phenyl groups, the C=C bond of the vinyl group, and the strong absorptions associated with the triflate anion. For a related compound, Diphenyl(2,2-diphenylvinyl)sulfonium trifluoromethanesulfonate, characteristic IR peaks were observed at 1445, 1270, 1255, 1220, 1150, 1030, 750, 685, and 640 cm⁻¹.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and elemental composition of the compound.[2] The mass spectrum would be expected to show the molecular ion peak for the diphenyl(vinyl)sulfonium cation.

Experimental Protocols

Detailed experimental protocols are critical for the synthesis and characterization of this compound.

Synthesis

A common and efficient method for the synthesis of this compound has been reported by Aggarwal and colleagues.[4] This two-step procedure is outlined below.

Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium triflate

  • Reactants: Diphenyl sulfide and 2-bromoethyl trifluoromethanesulfonate.

  • Solvent: Toluene.

  • Conditions: The reaction mixture is refluxed under an inert atmosphere.

  • Product: Crystalline (2-Bromoethyl)diphenylsulfonium triflate is obtained in high yield.

Step 2: Synthesis of this compound

  • Reactant: (2-Bromoethyl)diphenylsulfonium triflate.

  • Reagent: Potassium bicarbonate.

  • Solvent: A mixture of tetrahydrofuran (THF) and water.

  • Conditions: The reaction is carried out at room temperature.

  • Product: this compound is obtained as a light-yellow oil in excellent yield.

Another established procedure for the preparation of diphenylvinylsulfonium triflates was developed by Nenajdenko.[3] This method involves the reaction of diphenyl sulfoxide with triflic anhydride to form "diphenyl sulfide ditriflate" (DPSD), which then reacts with a styrene derivative.[3]

Characterization Methods

The following are general protocols for the spectral characterization of this compound.

NMR Spectroscopy

  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solid sample is prepared as a KBr pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) and introduced into the mass spectrometer.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Ionization Method: Electrospray ionization (ESI) is a common technique for analyzing sulfonium salts.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound as described by Aggarwal and colleagues.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Formation of the Intermediate cluster_step2 Step 2: Elimination to Final Product Reactant1 Diphenyl sulfide Reactant2 2-Bromoethyl triflate Solvent1 Toluene (reflux) Reactant1->Solvent1 Reactant2->Solvent1 Intermediate (2-Bromoethyl)diphenylsulfonium triflate Solvent1->Intermediate Reaction Reagent Potassium bicarbonate Product Diphenyl(vinyl)sulfonium trifluoromethanesulfonate Solvent2 THF/Water (RT) Reagent->Solvent2 Solvent2->Product Elimination Characterization_Workflow Spectral Characterization Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

References

Key contributors to "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" research like Aggarwal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate, a versatile and powerful reagent in modern organic synthesis. We will delve into the foundational research, key applications, detailed experimental protocols, and the contributions of leading scientists, with a particular focus on the seminal work of Professor Varinder K. Aggarwal.

Introduction: A Versatile Reagent for Heterocyclic Synthesis

This compound has emerged as a highly valuable C2 synthon, enabling the construction of a wide array of carbocyclic and heterocyclic structures. Its reactivity profile, characterized by facile conjugate addition and subsequent intramolecular reactions, has made it a go-to reagent for the synthesis of complex molecular architectures. The pioneering work in sulfur ylide chemistry by researchers such as Johnson, Corey, and Chaykovsky laid the groundwork for the development of vinylsulfonium salt chemistry.[1] However, it was the extensive contributions from the research group of Varinder K. Aggarwal from 2000 onwards that truly unlocked the synthetic potential of this compound, leading to novel and efficient methods for the synthesis of important structural motifs.[1]

Key Contributors and Historical Context

While Professor Aggarwal's group has been a major force in advancing the applications of this compound, it is important to acknowledge the broader scientific context. The initial explorations into vinylsulfonium salt chemistry date back to the mid-20th century. In the decades that followed, various research groups have made significant contributions to the synthesis and application of this class of reagents. Researchers such as Mukaiyama, Xie, Nenajdenko, Balenkova, and Hanamoto have also published valuable work in this area, expanding the scope and understanding of vinylsulfonium salt reactivity. The development of practical and efficient synthetic routes to the triflate salt, a significant achievement from the Aggarwal laboratory, has been instrumental in its widespread adoption in the synthetic community.[1]

Synthesis of this compound

An efficient and practical synthesis of this compound was developed by the Aggarwal group.[1] The process involves a two-step procedure starting from readily available starting materials.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate

  • To a solution of diphenyl sulfide in refluxing toluene under an inert atmosphere, 2-bromoethyl trifluoromethanesulfonate is added.

  • The reaction mixture is maintained at reflux until the reaction is complete (monitored by TLC).

  • Upon cooling, the product, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, crystallizes from the solution.

  • The crystalline solid is collected by filtration and washed with a suitable solvent to afford the pure product in high yield.

Step 2: Synthesis of this compound

  • The (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate is dissolved in a mixture of tetrahydrofuran and water.

  • Potassium bicarbonate is added to the solution at room temperature.

  • The reaction mixture is stirred until the elimination reaction is complete.

  • The desired product, this compound, is obtained as a light-yellow oil in excellent yield after an appropriate workup and purification.

Diagram of the Synthesis of this compound

G diphenyl_sulfide Diphenyl Sulfide intermediate (2-Bromoethyl)diphenylsulfonium Triflate diphenyl_sulfide->intermediate Toluene, reflux bromoethyl_triflate 2-Bromoethyl Triflate bromoethyl_triflate->intermediate product Diphenyl(vinyl)sulfonium Triflate intermediate->product Elimination k2co3 K2CO3, THF/H2O k2co3->product

Caption: Synthetic route to this compound.

Applications in Organic Synthesis

This compound is a versatile reagent with a broad range of applications, particularly in the synthesis of heterocyclic compounds. Its utility stems from its ability to participate in a variety of reaction cascades, including cyclopropanations, aziridinations, and annulation reactions to form five, six, and seven-membered rings.

Cyclopropanation Reactions

The reaction of this compound with nucleophiles can lead to the formation of cyclopropane rings. A notable example is the zinc triflate-mediated cyclopropanation of oxindoles, which proceeds under mild conditions with broad functional group compatibility.[2][3]

Table 1: Zinc Triflate-Mediated Cyclopropanation of Oxindoles [3]

Substrate (Oxindole)ProductYield (%)
N-HSpirocyclopropyl oxindole90
N-MeN-Methyl-spirocyclopropyl oxindole95
N-BnN-Benzyl-spirocyclopropyl oxindole92
Aziridination Reactions

The synthesis of aziridines, important building blocks in medicinal chemistry, can be efficiently achieved using this compound. The reaction with primary amines or sulfonamides in the presence of a mild base affords the corresponding aziridines in good yields.[1]

Synthesis of Morpholines, Thiomorpholines, and Piperazines

The Aggarwal group has demonstrated the power of this compound in the [4+2] annulation reactions of β-heteroatom-substituted amino compounds to produce six-membered heterocycles.[1] This methodology provides a straightforward route to morpholines, thiomorpholines, and piperazines, which are prevalent scaffolds in pharmaceuticals.

Table 2: Synthesis of Six-Membered Heterocycles [1]

Starting MaterialProductYield (%)
β-Amino alcoholMorpholine94-98
β-Amino thiolThiomorpholine94-98
1,2-DiaminePiperazine91-99
Experimental Protocol: General Procedure for the Synthesis of Morpholines[1]
  • To a solution of the β-amino alcohol in a suitable solvent (e.g., CH2Cl2), a base (e.g., DBU or K2CO3) is added at 0 °C.

  • A solution of this compound in the same solvent is then added dropwise.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched, and the product is extracted, dried, and purified by column chromatography to afford the desired morpholine derivative.

Three-Component Coupling Reactions

A significant advancement in the use of this compound is its application in three-component coupling reactions. As reported by Aggarwal and co-workers, the reaction of the sulfonium salt with a nucleophile and an aldehyde or imine provides a rapid and efficient route to epoxides and aziridines, respectively.

Diagram of the Three-Component Coupling Reaction

G sulfonium_salt Diphenyl(vinyl)sulfonium Triflate ylide Sulfur Ylide Intermediate sulfonium_salt->ylide nucleophile Nucleophile (Nu-) nucleophile->ylide Conjugate Addition epoxide_aziridine Epoxide or Aziridine Product ylide->epoxide_aziridine aldehyde_imine Aldehyde (R'CHO) or Imine (R'CH=NR'') aldehyde_imine->epoxide_aziridine Trapping

Caption: Workflow for the three-component synthesis of epoxides and aziridines.

Reaction Mechanisms

The diverse reactivity of this compound can be understood through two primary mechanistic pathways, both initiated by the conjugate addition of a nucleophile to the vinyl group.[1]

Pathway 1: Proton Transfer and Ring Closure

In this pathway, the initially formed sulfur ylide undergoes an intramolecular proton transfer from an acidic proton on the nucleophilic component. This generates a new nucleophilic center, which then displaces the diphenyl sulfide leaving group in an intramolecular cyclization to form the final product.

Pathway 2: Intramolecular Ylide Trapping

Alternatively, the sulfur ylide intermediate can act as a nucleophile and attack a pendant electrophilic group on the original nucleophile (e.g., an aldehyde, ketone, or imine). This leads to the formation of a betaine intermediate, which subsequently undergoes ring closure with the elimination of diphenyl sulfide. This pathway is characteristic of the Johnson-Corey-Chaykovsky reaction.

Diagram of the General Mechanistic Pathways

G cluster_0 Pathway 1: Proton Transfer cluster_1 Pathway 2: Ylide Trapping sulfonium_salt1 Vinylsulfonium Salt nucleophile1 Nucleophile (Nu-H) ylide1 Ylide Intermediate proton_transfer Intramolecular Proton Transfer cyclization1 Cyclization product1 Ring-Closed Product sulfonium_salt2 Vinylsulfonium Salt nucleophile2 Nucleophile with Electrophile (Nu-E) ylide2 Ylide Intermediate trapping Intramolecular Ylide Trapping betaine Betaine Intermediate cyclization2 Cyclization product2 Fused-Ring Product

Caption: General mechanistic pathways for vinylsulfonium salt reactions.

Conclusion

This compound has proven to be an exceptionally useful and versatile reagent in organic synthesis. The pioneering work of Professor Varinder K. Aggarwal and his research group has been instrumental in developing its full potential, providing the synthetic community with powerful tools for the construction of complex molecular architectures. The ability to readily access a wide variety of heterocyclic structures through mild and efficient reaction protocols ensures that this reagent will continue to play a significant role in the fields of medicinal chemistry and drug development. This guide has provided a comprehensive overview of its synthesis, applications, and underlying mechanistic principles, offering a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Safe Handling, and Storage of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and storage information for Diphenyl(vinyl)sulfonium trifluoromethanesulfonate, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

Identifier Value
IUPAC Name ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate
CAS Number 247129-88-0
Molecular Formula C15H13F3O3S2
Synonyms Diphenyl(vinyl)sulfonium triflate, ethenyldiphenylsulfanium trifluoromethanesulfonate

This compound is a moisture-sensitive reagent used in organic synthesis.[1] Its reactivity necessitates specific handling and storage conditions to ensure safety and maintain chemical integrity.

Hazard Identification and Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[2]

GHS Classification Hazard Statement Signal Word Pictogram
Skin irritation (Category 2)H315: Causes skin irritationWarningIrritant
Eye irritation (Category 2A)H319: Causes serious eye irritationWarningIrritant
Specific target organ toxicity - single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarningIrritant

Potential Health Effects:

  • Inhalation: May cause irritation to the lungs and respiratory system.[2]

  • Skin Contact: Can result in inflammation, itching, scaling, reddening, or blistering.[2]

  • Eye Contact: May cause redness, pain, or severe eye damage.[2]

Safe Handling Protocols

Adherence to the following protocols is mandatory to minimize exposure and risk.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

Control Specification
Ventilation Use only in a well-ventilated area with adequate general and local exhaust.[2] A fume hood is recommended.
Eye Protection Wear safety goggles or a face shield.[2]
Hand Protection Wear chemical-impermeable gloves, such as nitrile gloves.[1]
Skin and Body Protection Wear a lab coat and other protective clothing as necessary to prevent skin contact.[2]

3.2. General Handling Procedures

  • Avoid all contact with skin, eyes, and clothing.[2]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[2]

  • This compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon glovebox).[1]

  • Minimize dust generation and accumulation.[2]

  • Keep away from sources of ignition.[2]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Inert Atmosphere Inert Atmosphere Prepare Work Area->Inert Atmosphere Weigh Compound Weigh Compound Inert Atmosphere->Weigh Compound Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Neutralize Waste Neutralize Waste Perform Reaction->Neutralize Waste Clean Equipment Clean Equipment Neutralize Waste->Clean Equipment Dispose Waste Dispose Waste Clean Equipment->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE G Spill Detected Spill Detected Assess Situation Assess Situation Spill Detected->Assess Situation Evacuate Area Evacuate Area Assess Situation->Evacuate Area Don PPE Don PPE Assess Situation->Don PPE Control Ignition Sources Control Ignition Sources Don PPE->Control Ignition Sources Ventilate Area Ventilate Area Control Ignition Sources->Ventilate Area Contain Spill Contain Spill Ventilate Area->Contain Spill Clean Up with Inert Material Clean Up with Inert Material Contain Spill->Clean Up with Inert Material Place in Disposal Container Place in Disposal Container Clean Up with Inert Material->Place in Disposal Container Dispose of Waste Dispose of Waste Place in Disposal Container->Dispose of Waste

References

An In-depth Technical Guide to Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is a versatile reagent in organic synthesis, enabling a variety of chemical transformations crucial for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical properties, synthesis, and key applications, with a focus on detailed experimental protocols and logical workflows relevant to researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a salt characterized by a diphenyl(vinyl)sulfonium cation and a trifluoromethanesulfonate (triflate) anion. Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₁₃F₃O₃S₂
Molecular Weight 362.4 g/mol
CAS Number 247129-88-0
Appearance Light-yellow oil or solid
Solubility Soluble in many organic solvents
Stability Susceptible to hydrolysis; should be handled under inert atmosphere and stored in a dark place at room temperature. Protic solvents and acidic conditions should be avoided.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in key organic reactions are outlined below. These protocols are based on established literature procedures and provide a starting point for laboratory implementation.

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process developed by Aggarwal and colleagues, which involves the formation of a precursor, (2-bromoethyl)diphenylsulfonium triflate, followed by elimination to generate the vinylsulfonium salt.[1]

Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Triflate

  • To a solution of diphenyl sulfide (1.0 equivalent) in refluxing toluene under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoethyl triflate (1.0 equivalent).

  • Maintain the reaction mixture at reflux for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, (2-bromoethyl)diphenylsulfonium triflate, will precipitate as a crystalline solid.

  • Isolate the solid by filtration, wash with cold toluene, and dry under vacuum.

Step 2: Synthesis of this compound

  • Dissolve the (2-bromoethyl)diphenylsulfonium triflate (1.0 equivalent) obtained from Step 1 in a mixture of tetrahydrofuran (THF) and water at room temperature.

  • To this solution, add potassium bicarbonate (KHCO₃) (1.1 equivalents).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or ¹H NMR.

  • Once the reaction is complete, perform an aqueous work-up. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a light-yellow oil.[1]

Zinc Triflate-Mediated Cyclopropanation of Oxindoles

This compound is an effective reagent for the cyclopropanation of various substrates, including oxindoles. The use of zinc triflate can improve both reactivity and selectivity in this transformation.[2]

General Procedure:

  • To a solution of the desired oxindole (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or DMF) at room temperature, add zinc triflate (Zn(OTf)₂) (1.0 equivalent).

  • Stir the mixture for a few minutes to allow for complexation.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Finally, add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equivalents), dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.[3]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spirocyclopropyl oxindole.[3][4]

Aziridination of Imines

The reaction of this compound with primary amines or imines provides a route to substituted aziridines, which are important nitrogen-containing heterocycles.

General Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the starting imine (1.0 equivalent) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Add this compound (1.0 equivalent) to the solution.

  • Add a suitable base, for example, three equivalents of tert-butylamine, and stir the mixture at room temperature for one hour.[5]

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography to yield the pure aziridine derivative.

Experimental and Logical Workflows

The following diagram illustrates the experimental workflow for the zinc triflate-mediated cyclopropanation of oxindoles, a key application of this compound.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine Oxindole and Zn(OTf)2 in Solvent start->reagents 1 add_sulfonium Add this compound reagents->add_sulfonium 2 add_base Add DBU add_sulfonium->add_base 3 stir Stir at Room Temperature (4-12h) add_base->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography end Pure Spirocyclopropyl Oxindole chromatography->end

Caption: Workflow for Zinc Triflate-Mediated Cyclopropanation.

Signaling Pathways

While some literature suggests that sulfonium salts may act as modulators of the Glucagon-like peptide-1 receptor (GLP-1R), a validated signaling pathway detailing the specific interaction of this compound with GLP-1R is not yet established. GLP-1R is a G protein-coupled receptor that, upon activation by its endogenous ligand GLP-1, primarily signals through the Gαs pathway, leading to an increase in intracellular cAMP. This signaling cascade is a key therapeutic target for type 2 diabetes. The potential for small molecules like this compound to allosterically modulate this receptor presents an exciting avenue for future research in drug discovery.

The following diagram illustrates the generalized GLP-1R signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds G_protein G Protein (Gαs, Gβγ) GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP AC->cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Responses (e.g., Insulin Secretion) PKA->downstream Phosphorylates Targets

Caption: Generalized GLP-1 Receptor Signaling Pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

Ethenyl(diphenyl)sulfanium Trifluoromethanesulfonate: A Technical Guide to Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethenyl(diphenyl)sulfanium trifluoromethanesulfonate, also known as diphenylvinylsulfonium triflate, is a highly versatile and reactive reagent in modern organic synthesis. Its primary utility lies in its function as a Michael acceptor, enabling a variety of annulation and cyclization reactions for the construction of diverse heterocyclic and carbocyclic frameworks. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and key applications, with a focus on quantitative data and experimental methodologies. The information presented is intended to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Chemical Properties and Structure

Ethenyl(diphenyl)sulfanium trifluoromethanesulfonate is a sulfonium salt characterized by a vinyl group and two phenyl groups attached to a positively charged sulfur atom, with a trifluoromethanesulfonate (triflate) anion.

PropertyValue
IUPAC Name ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate
Synonyms Diphenylvinylsulfonium triflate, Vinyl diphenyl sulfonium triflate
CAS Number 247129-88-0
Molecular Formula C₁₅H₁₃F₃O₃S₂
Molecular Weight 362.39 g/mol
Appearance Light-yellow to light brown oil, liquid, solid, or semi-solid

Synthesis

The most common and practical synthesis of ethenyl(diphenyl)sulfanium trifluoromethanesulfonate is a two-step process starting from 2-bromoethanol, as developed by Aggarwal and colleagues. An alternative approach involves the in situ generation from its stable precursor, (2-bromoethyl)diphenylsulfonium triflate.

Two-Step Synthesis from 2-Bromoethanol

The synthesis involves the preparation of 2-bromoethyl trifluoromethanesulfonate followed by reaction with diphenyl sulfide and subsequent elimination.

Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Triflate

The precursor, (2-bromoethyl)diphenylsulfonium triflate, is synthesized by the reaction of 2-bromoethyl trifluoromethanesulfonate with diphenyl sulfide. This reaction proceeds via an Sɴ2 mechanism where the sulfur atom of diphenyl sulfide displaces the triflate group.

Experimental Protocol:

  • Reactants: 2-bromoethyl trifluoromethanesulfonate and diphenyl sulfide.

  • Solvent: Toluene.

  • Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at reflux temperature.

  • Product: The product, (2-bromoethyl)diphenylsulfonium triflate, is a crystalline solid and is often obtained in high yield.

Step 2: Synthesis of Ethenyl(diphenyl)sulfanium Trifluoromethanesulfonate

The vinyl sulfonium salt is then generated by an elimination reaction from the bromoethyl precursor.

Experimental Protocol:

  • Reactant: (2-bromoethyl)diphenylsulfonium triflate.

  • Base: Potassium bicarbonate.

  • Solvent: A mixture of tetrahydrofuran (THF) and water.

  • Conditions: The reaction is stirred at room temperature.

  • Product: Ethenyl(diphenyl)sulfanium trifluoromethanesulfonate is obtained as a light-yellow oil in excellent yield.

Synthesis Workflow

G cluster_synthesis Synthesis of Ethenyl(diphenyl)sulfanium Trifluoromethanesulfonate 2-Bromoethanol 2-Bromoethanol 2-Bromoethyl_Triflate 2-Bromoethyl_Triflate 2-Bromoethanol->2-Bromoethyl_Triflate Esterification Triflic_Anhydride Triflic_Anhydride Triflic_Anhydride->2-Bromoethyl_Triflate Bromoethyl_Precursor (2-Bromoethyl)diphenylsulfonium Triflate 2-Bromoethyl_Triflate->Bromoethyl_Precursor Sɴ2 Reaction Diphenyl_Sulfide Diphenyl_Sulfide Diphenyl_Sulfide->Bromoethyl_Precursor Final_Product Ethenyl(diphenyl)sulfanium Trifluoromethanesulfonate Bromoethyl_Precursor->Final_Product Elimination Base Potassium Bicarbonate Base->Final_Product G cluster_reactivity General Reactivity Pathway Vinyl_Sulfonium Ethenyl(diphenyl)sulfanium Trifluoromethanesulfonate Sulfur_Ylide Sulfur Ylide Intermediate Vinyl_Sulfonium->Sulfur_Ylide Conjugate Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Sulfur_Ylide Cyclized_Product Cyclized Product (e.g., cyclopropane, epoxide) Sulfur_Ylide->Cyclized_Product Intramolecular Cyclization Diphenyl_Sulfide Diphenyl Sulfide Cyclized_Product->Diphenyl_Sulfide Loss of

Methodological & Application

Application Notes and Protocols: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate in Zinc Triflate-Mediated Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spirocyclopropyl oxindole structural motif is of significant interest in medicinal chemistry, offering a unique three-dimensional architecture that can impart favorable pharmacological properties.[1][2] Traditional methods for the synthesis of these structures often require harsh conditions, such as the use of strong bases (e.g., NaH, LiHMDS), which can limit functional group tolerance and necessitate the use of protecting groups, particularly for the acidic N-H of the oxindole ring.[1][2] This application note details a mild and efficient protocol for the cyclopropanation of oxindoles using diphenyl(vinyl)sulfonium trifluoromethanesulfonate in the presence of zinc triflate. This methodology is distinguished by its operational simplicity, broad functional group compatibility, and high yields under ambient conditions, making it particularly suitable for late-stage functionalization of complex molecules.[1][2][3]

The key reagent, this compound, serves as a vinyl carbene equivalent. The reaction is mediated by zinc triflate [Zn(OTf)₂], a Lewis acid that plays a crucial role in promoting selective C-3 cyclopropanation over competing N-alkylation in unprotected oxindoles.[2][4] The protocol is generally performed at room temperature and does not require an inert atmosphere, enhancing its practicality for a wide range of laboratory settings.[1][4]

Synthesis of this compound

A practical and efficient synthesis of this compound has been reported, which proceeds in two steps from diphenyl sulfide.[3] The precursor, (2-bromoethyl)diphenylsulfonium triflate, is also commercially available.

Protocol 1: Synthesis of this compound [3]

Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Triflate

  • To a solution of diphenyl sulfide in toluene, add 2-bromoethyl trifluoromethanesulfonate.

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Upon completion of the reaction, cool the mixture to allow the product to crystallize.

  • Isolate the crystalline solid, (2-bromoethyl)diphenylsulfonium triflate, by filtration and wash with a suitable solvent. This intermediate is obtained in high yield.

Step 2: Synthesis of this compound

  • Dissolve the (2-bromoethyl)diphenylsulfonium triflate from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Add potassium bicarbonate (KHCO₃) to the solution at room temperature.

  • Stir the mixture until the elimination reaction is complete.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting product, this compound, is typically a light-yellow oil and is obtained in excellent yield.

Zinc Triflate-Mediated Cyclopropanation of Oxindoles

This protocol describes a general procedure for the cyclopropanation of various substituted oxindoles. The reaction demonstrates remarkable tolerance for a wide array of functional groups, including carboxylic acids, phenols, amines, and boronic acids.[2][4]

Protocol 2: General Procedure for the Cyclopropanation of Oxindoles [2][4]

  • To a vial, add the oxindole substrate (0.2 mmol, 1.0 equiv).

  • Add zinc triflate [Zn(OTf)₂] (0.2 mmol, 1.0 equiv).

  • Add this compound (0.24 mmol, 1.2 equiv).

  • Add the solvent, typically dimethylformamide (DMF) (1 mL).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol, 3.0 equiv).

  • Stir the reaction mixture at room temperature (approx. 21 °C) under air for 4-12 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC/MS or TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclopropyl oxindole.

Data Presentation

The zinc triflate-mediated cyclopropanation has been successfully applied to a diverse range of N-substituted and N-unsubstituted oxindoles, affording the corresponding spirocyclopropyl products in high yields.[2][4]

Table 1: Cyclopropanation of N-Unsubstituted Oxindoles [2][4]

EntryOxindole Substituent (R)ProductYield (%)
1H9a>90
25-F9b89
35-Cl9c91
45-Br9d93
55-I9e88
65-Me9f92
75-OMe9g95
85-NO₂9h91
94-Cl9i85
106-Cl9j87
117-F9k89
125-OH9q81
135-B(pin)9r72

Reaction conditions: oxindole (0.2 mmol), this compound (0.24 mmol), Zn(OTf)₂ (0.2 mmol), DBU (0.6 mmol) in DMF (1 mL) at room temperature for 12 h.[2][4]

Table 2: Cyclopropanation of N-Substituted Oxindoles [2]

EntryOxindole Substituent (N-R)ProductYield (%)
1Me12a90
2Boc12b50*
3Bn12c85
4CH₂COOH12d93**
54-NH₂-Ph12e82***

Reaction conditions unless otherwise noted: oxindole (0.2 mmol), this compound (0.24 mmol), Zn(OTf)₂ (0.2 mmol), DBU (0.6 mmol) in DMF (1 mL) at room temperature for 12 h. *Reaction without Zn(OTf)₂ gave a higher yield (78%). Partial de-Boc was observed with Zn(OTf)₂.[2] **Reaction performed in H₂O at room temperature for 4h.[2] ***Reaction performed without Zn(OTf)₂ in DMSO at 130 °C under microwave irradiation for 1 h.[2]

Reaction Mechanism and Workflow

The reaction proceeds via a Michael-initiated ring-closure (MIRC) mechanism. The base (DBU) deprotonates the C-3 position of the oxindole, forming a nucleophilic enolate. This enolate then undergoes a Michael addition to the electron-deficient vinyl group of the sulfonium salt. A subsequent intramolecular nucleophilic substitution displaces the diphenyl sulfide leaving group to form the cyclopropane ring.

The critical role of zinc triflate is to chelate to the N-H and the carbonyl oxygen of the unprotected oxindole. This chelation increases the acidity of the C-3 proton, favoring its deprotonation over N-deprotonation, thereby preventing the common side reaction of N-vinylation and directing the reaction towards the desired C-3 cyclopropanation.[2][4][5]

Reaction_Mechanism Oxindole Unprotected Oxindole Chelate Zinc-Oxindole Chelate Oxindole->Chelate Sulfonium Diphenyl(vinyl)sulfonium Triflate Adduct Michael Adduct (Betaine Intermediate) Sulfonium->Adduct Michael Addition ZnOTf2 Zn(OTf)₂ ZnOTf2->Chelate Chelation DBU DBU (Base) DBU->Chelate Deprotonation (C3-H) Enolate Zinc Enolate Chelate->Enolate Enolate->Adduct Product Spirocyclopropyl Oxindole Adduct->Product Intramolecular SN2 Ring Closure Byproduct Diphenyl Sulfide Adduct->Byproduct Elimination

Caption: Proposed mechanism for the zinc triflate-mediated cyclopropanation of oxindoles.

Experimental_Workflow start Start reagents Combine Oxindole, Zn(OTf)₂, Sulfonium Salt, and DMF in a vial start->reagents add_dbu Add DBU to initiate the reaction reagents->add_dbu stir Stir at Room Temperature (4-12 h) add_dbu->stir monitor Monitor reaction by LC/MS or TLC stir->monitor workup Aqueous Workup (Water/EtOAc Extraction) monitor->workup Reaction Complete purify Purification by Flash Column Chromatography workup->purify product Isolate Pure Spirocyclopropyl Oxindole purify->product

Caption: General experimental workflow for the cyclopropanation reaction.

Scope and Limitations

The described protocol is highly effective for a wide range of electronically and sterically diverse oxindoles.[2][4] It tolerates both electron-donating and electron-withdrawing substituents on the oxindole core. Notably, functional groups that are often sensitive under other conditions, such as free phenols, carboxylic acids, and boronic acids, are well-tolerated.[2]

For some N-substituted oxindoles, the presence of zinc triflate may not be necessary or could even be detrimental. For instance, with an N-Boc protected oxindole, a higher yield was obtained in the absence of Zn(OTf)₂, which can promote deprotection.[2] Similarly, for substrates with alternative coordinating groups, like an N-anilino substituent, the reaction was found to be more efficient at a higher temperature without the Lewis acid.[2]

While the application of this specific methodology—combining this compound and zinc triflate—has been primarily demonstrated for oxindoles, the general reactivity of vinyl sulfonium salts with other Michael acceptors is well-established. Extension of this protocol to other electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and nitriles, may be possible but would require specific optimization of reaction conditions, including the choice of base, solvent, and the stoichiometry of the Lewis acid.

References

Application Notes and Protocols for Aziridination of Primary Amines using Diphenyl(vinyl)sulfonium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridines are valuable three-membered nitrogen-containing heterocyclic compounds that serve as versatile building blocks in organic synthesis and are core motifs in numerous biologically active molecules. This document provides detailed application notes and protocols for the synthesis of 2-arylaziridines through the reaction of primary amines with diphenyl(vinyl)sulfonium trifluoromethanesulfonate and its derivatives. This method offers a reliable route to N-substituted aziridines under mild conditions.[1]

The reaction proceeds via a Michael addition of the primary amine to the vinylsulfonium salt, followed by an intramolecular nucleophilic substitution to form the aziridine ring and liberate diphenyl sulfide.[1] This process is efficient for a range of primary amines, affording good to excellent yields of the corresponding aziridines.

Reaction Principle and Workflow

The overall transformation involves the reaction of a this compound derivative with a primary amine. The amine acts as a nucleophile, attacking the β-carbon of the vinyl group. The resulting intermediate then undergoes an intramolecular cyclization to yield the 2-arylaziridine.

reaction_workflow Reactants Diphenyl(vinyl)sulfonium trifluoromethanesulfonate + Primary Amine Intermediate Michael Addition Intermediate Reactants->Intermediate Michael Addition Product 2-Arylaziridine + Diphenyl Sulfide Intermediate->Product Intramolecular Cyclization

Caption: General workflow for the aziridination reaction.

Quantitative Data Summary

The following table summarizes the yields of 2-(4-chlorophenyl)aziridines obtained from the reaction of [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate with various primary amines.

EntryPrimary AmineBase (Equiv.)SolventTime (h)Yield (%)
1BenzylamineBenzylamine (2.2)CH2Cl2191
2BenzylamineDBU (1.1)CH2Cl2190
34-Methoxybenzylamine4-Methoxybenzylamine (2.2)CH2Cl2195
4AllylamineAllylamine (2.2)CH2Cl2185
5n-Propylaminen-Propylamine (2.2)CH2Cl2182
6tert-Butylaminetert-Butylamine (3.0)DMSO193
7AnilineDBU (1.1)CH2Cl22475
8AmmoniaNH3 (gas)CH2Cl2180

Data extracted from ARKIVOC 2004 (iii) 42-65.[1]

Detailed Experimental Protocols

The following are representative protocols for the aziridination of primary amines using a this compound derivative.

Protocol A: Aziridination using the Primary Amine as a Base

  • To a solution of [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate (1.0 mmol) in dichloromethane (CH2Cl2, 5 mL) is added the primary amine (2.2 mmol).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2-(4-chlorophenyl)aziridine.

Protocol B: Aziridination using DBU as a Base

  • To a solution of [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate (1.0 mmol) and the primary amine (1.1 mmol) in dichloromethane (CH2Cl2, 5 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mmol).

  • The reaction mixture is stirred at room temperature for the time indicated in the data table.

  • After the reaction is complete, the mixture is washed with water and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

Protocol C: Aziridination of tert-Butylamine in DMSO

  • To a solution of [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate (1.0 mmol) in dimethyl sulfoxide (DMSO, 3 mL) is added tert-butylamine (3.0 mmol).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The mixture is then diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash chromatography to yield the pure aziridine.

Reaction Mechanism

The reaction is proposed to proceed through a two-step mechanism: a conjugate (Michael) addition of the primary amine to the electron-deficient double bond of the vinylsulfonium salt, followed by an intramolecular nucleophilic attack of the nitrogen on the carbon bearing the diphenylsulfonium group, which acts as a good leaving group.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products sulfonium Diphenyl(vinyl)sulfonium trifluoromethanesulfonate zwitterion Zwitterionic Intermediate sulfonium->zwitterion + R-NH2 (Michael Addition) amine Primary Amine (R-NH2) aziridine N-Alkyl-2-arylaziridine zwitterion->aziridine Intramolecular Cyclization sulfide Diphenyl Sulfide zwitterion->sulfide - Ph2S

Caption: Proposed mechanism for the aziridination reaction.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents and solvents used in these protocols may be flammable, corrosive, or toxic. Please consult the relevant safety data sheets (SDS) before use.

Conclusion

The use of this compound provides an effective and versatile method for the synthesis of 2-arylaziridines from primary amines. The reaction proceeds under mild conditions and tolerates a variety of functional groups on the primary amine, making it a valuable tool for synthetic chemists in research and development.

References

Application Notes and Protocols: Synthesis of Morpholines from β-Amino Alcohols using Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholines and their derivatives are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] This has led to a continuous demand for efficient and versatile synthetic methodologies for their construction. A significant advancement in this area is the [4+2] annulation reaction of β-amino alcohols with diphenyl(vinyl)sulfonium trifluoromethanesulfonate. This method provides a direct and high-yielding route to substituted morpholines under mild conditions, avoiding the often harsh and low-yielding traditional methods that utilize 1,2-dihaloethanes.[2]

This compound acts as a synthetic equivalent of a 1,2-dication, reacting with β-amino alcohols in a tandem sequence of Michael addition followed by intramolecular cyclization.[3] This protocol offers a robust and reliable method for the synthesis of a diverse range of morpholine derivatives, making it a valuable tool in medicinal chemistry and drug development.

Reaction Principle and Mechanism

The reaction proceeds via a proposed mechanism involving the initial conjugate addition of the amino group of the β-amino alcohol to the vinylsulfonium salt. This is followed by an intramolecular proton transfer from the alcohol to the resulting ylide. Subsequent intramolecular Williamson ether-type cyclization with the elimination of diphenyl sulfide affords the desired morpholine ring system.[4]

A critical aspect of this methodology is the choice of the nitrogen-protecting group on the β-amino alcohol. The reaction is highly effective for N-sulfonated β-amino alcohols.[4] In contrast, the use of N-Cbz protected β-amino alcohols under similar conditions can lead to the formation of N-vinyl oxazolidinones as the major product.[4]

Core Advantages

  • High Yields: The annulation reaction typically provides morpholine products in excellent yields, often exceeding 90%.[4][5]

  • Mild Reaction Conditions: The synthesis is generally carried out at room temperature using a common organic base like triethylamine.

  • Broad Substrate Scope: The method is applicable to a variety of β-amino alcohols with different substitution patterns and stereochemistry.[4]

  • Redox-Neutral: The reaction avoids harsh oxidizing or reducing agents, enhancing its functional group compatibility.[2]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various N-protected morpholines from the corresponding β-amino alcohols using this compound.

Entryβ-Amino Alcohol Substrate (N-Protecting Group)ProductYield (%)Reference
1N-Tosyl-L-alaninol(S)-2-Methyl-4-tosylmorpholine96
2N-Tosyl-L-valinol(S)-2-Isopropyl-4-tosylmorpholine95
3N-Tosyl-L-serine methyl esterMethyl (S)-4-tosylmorpholine-3-carboxylate97
4N-Tosyl-L-phenylalaninol(S)-2-Benzyl-4-tosylmorpholine98
5N-Tosyl-D-phenylalaninol(R)-2-Benzyl-4-tosylmorpholine98
6N-Nosyl-L-phenylalaninol(S)-2-Benzyl-4-nosylmorpholine94
7N-Bts-L-alaninol(S)-4-(Benzothiazole-2-sulfonyl)-2-methylmorpholineHigh[4]

Note: "Bts" refers to the N-2-benzothiazolesulfonyl protecting group. "Nosyl" refers to the 2-nitrobenzenesulfonyl protecting group.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described by Aggarwal et al.[4]

Materials:

  • (2-Bromoethyl)diphenylsulfonium triflate

  • Potassium bicarbonate (KHCO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve (2-bromoethyl)diphenylsulfonium triflate in a mixture of THF and water.

  • Add potassium bicarbonate to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a crystalline solid.

Protocol 2: General Procedure for the Synthesis of N-Sulfonylmorpholines

This protocol is a general procedure based on the work of Aggarwal and co-workers.

Materials:

  • N-Sulfonated β-amino alcohol

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the N-sulfonated β-amino alcohol (1.0 equiv) in dichloromethane, add triethylamine (2.0 equiv).

  • To this mixture, add a solution of this compound (1.2 equiv) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylmorpholine. The nonpolar by-product, diphenyl sulfide, is easily separated during chromatography.

Visualized Workflows and Mechanisms

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products amino_alcohol β-Amino Alcohol (N-Sulfonyl) michael_adduct Michael Adduct amino_alcohol->michael_adduct Michael Addition vinyl_sulfonium Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate vinyl_sulfonium->michael_adduct ylide Sulfonium Ylide michael_adduct->ylide Deprotonation protonated_ylide Protonated Intermediate ylide->protonated_ylide Intramolecular Proton Transfer morpholine N-Sulfonylmorpholine protonated_ylide->morpholine Intramolecular Cyclization (SN2) diphenyl_sulfide Diphenyl Sulfide protonated_ylide->diphenyl_sulfide Elimination

Caption: Proposed reaction mechanism for morpholine synthesis.

experimental_workflow start Start dissolve Dissolve N-Sulfonyl β-Amino Alcohol in CH₂Cl₂ start->dissolve add_base Add Triethylamine dissolve->add_base add_reagent Add Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate Solution add_base->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react workup Evaporate Solvent react->workup purify Purify by Flash Column Chromatography workup->purify product Isolate Pure N-Sulfonylmorpholine purify->product

Caption: General experimental workflow for morpholine synthesis.

References

Protocol for the Synthesis of N-Aryloxazolidin-2-ones via a Domino Reaction with Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This protocol details a novel and efficient domino reaction for the synthesis of N-aryloxazolidin-2-ones. The method utilizes the reaction of readily available tert-butylcarbamates with diphenyl(vinyl)sulfonium trifluoromethanesulfonate. This transformation proceeds under mild conditions and offers high yields for a range of substrates.

The reaction is proposed to proceed through a tandem sequence initiated by the Michael addition of the carbamate nitrogen to the vinylsulfonium salt. This is followed by an intramolecular cyclization and elimination of diphenyl sulfide and tert-butanol to afford the desired N-aryloxazolidin-2-one product. This method provides a valuable alternative to traditional multi-step syntheses of this important heterocyclic motif, which is a common scaffold in medicinal chemistry.

Researchers in drug development will find this protocol advantageous for the rapid generation of libraries of N-aryloxazolidin-2-one derivatives for structure-activity relationship (SAR) studies. The mild reaction conditions are tolerant of various functional groups on the aryl moiety of the carbamate, allowing for diverse substitution patterns.

Experimental Workflow

The overall experimental workflow for the synthesis of N-aryloxazolidin-2-ones is depicted below.

Workflow reagents Reactants: - Diphenyl(vinyl)sulfonium triflate - tert-Butylcarbamate - Triethylamine (Base) reaction Reaction Setup: - Dissolve reactants in CH2Cl2 - Stir at room temperature reagents->reaction Mixing workup Work-up: - Concentrate the reaction mixture - Purify by column chromatography reaction->workup Reaction Completion product Final Product: N-Aryloxazolidin-2-one workup->product Isolation

Caption: A schematic overview of the synthesis of N-aryloxazolidin-2-ones.

Proposed Reaction Mechanism

The plausible reaction mechanism for the formation of N-aryloxazolidin-2-ones is outlined below.

Mechanism start tert-Butylcarbamate + Diphenyl(vinyl)sulfonium triflate intermediate1 Michael Addition Intermediate start->intermediate1 Base (Et3N) intermediate2 Sulfonium Ylide intermediate1->intermediate2 Proton Transfer intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product N-Aryloxazolidin-2-one intermediate3->product Elimination byproducts Diphenyl sulfide + tert-Butanol + Triethylammonium triflate intermediate3->byproducts Elimination

Caption: Proposed mechanism for the domino reaction.

Quantitative Data Summary

The following table summarizes the yields of various N-aryloxazolidin-2-ones synthesized using this protocol.[1]

EntryAr (in tert-Butyl Ar-carbamate)ProductYield (%)[1]
1Phenyl3-Phenyl-1,3-oxazolidin-2-one85
24-Methylphenyl3-(4-Methylphenyl)-1,3-oxazolidin-2-one88
34-Methoxyphenyl3-(4-Methoxyphenyl)-1,3-oxazolidin-2-one82
44-Chlorophenyl3-(4-Chlorophenyl)-1,3-oxazolidin-2-one92
54-Bromophenyl3-(4-Bromophenyl)-1,3-oxazolidin-2-one90
64-Nitrophenyl3-(4-Nitrophenyl)-1,3-oxazolidin-2-one75
72-Methylphenyl3-(2-Methylphenyl)-1,3-oxazolidin-2-one80
8Naphthyl3-(Naphthalen-1-yl)-1,3-oxazolidin-2-one78

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Xie, C., et al. in Synlett2009 , 3155-3158.[1]

Materials:

  • This compound

  • Substituted tert-butylcarbamate (e.g., tert-butyl phenylcarbamate)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of the corresponding tert-butylcarbamate (0.5 mmol) in anhydrous dichloromethane (5.0 mL) in a round-bottom flask, add triethylamine (152 mg, 1.5 mmol).

  • To this stirred solution, add this compound (543 mg, 1.5 mmol).

  • Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure N-aryloxazolidin-2-one.

Characterization Data for 3-Phenyl-1,3-oxazolidin-2-one (Table 1, Entry 1):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 7.6 Hz, 2H), 7.39 (t, J = 7.8 Hz, 2H), 7.18 (t, J = 7.4 Hz, 1H), 4.51 (t, J = 8.0 Hz, 2H), 4.07 (t, J = 8.0 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.1, 138.5, 129.2, 124.5, 119.3, 61.8, 45.1.

  • MS (ESI): m/z 164 [M+H]⁺.

Safety Precautions:

  • Handle this compound with care as sulfonium salts can be irritants.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially hazardous solvent; handle it with appropriate precautions.

References

Application of "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" in the synthesis of oxazino[4,3-a]indole architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazino[4,3-a]indole scaffolds are significant structural motifs found in a variety of biologically active compounds, exhibiting properties ranging from antidepressant and antitumor to neuroprotective and anti-inflammatory activities.[1][2][3] The development of efficient synthetic routes to these valuable N-fused indole heterocycles is a key focus in medicinal chemistry and drug discovery.[1][2] Traditional multi-step syntheses often suffer from low to moderate yields, highlighting the need for more direct and efficient methodologies.[1] A modern and highly effective approach involves a cascade addition-cyclization reaction between (1H-indol-2-yl)methanols and vinyl sulfonium salts, such as diphenyl(vinyl)sulfonium trifluoromethanesulfonate.[1][4][5] This method provides a straightforward, one-step process to construct the oxazino[4,3-a]indole core in good to excellent yields.[1]

Synthesis of Oxazino[4,3-a]indoles via Cascade Annulation

The reaction of (1H-indol-2-yl)methanols with this compound, an effective Michael acceptor, proceeds via a cascade annulation process.[1][4][6] The vinylsulfonium salt acts as a bis-electrophile, facilitating the formation of the six-membered oxazine ring fused to the indole core. This methodology has been shown to be a significant improvement over conventional synthetic strategies in terms of efficiency and atom economy.[1]

Reaction Scope and Yields

The developed protocol demonstrates broad applicability with various substituted (1H-indol-2-yl)methanols, affording the corresponding oxazino[4,3-a]indole derivatives in high yields. The reaction conditions are generally mild, making them compatible with a range of functional groups.

EntrySubstrate ((1H-indol-2-yl)methanol derivative)ProductYield (%)
1(1H-indol-2-yl)methanol1,2,3,4-tetrahydro-[4][5]oxazino[4,3-a]indole85
2(5-Methyl-1H-indol-2-yl)methanol8-methyl-1,2,3,4-tetrahydro-[4][5]oxazino[4,3-a]indole82
3(5-Methoxy-1H-indol-2-yl)methanol8-methoxy-1,2,3,4-tetrahydro-[4][5]oxazino[4,3-a]indole80
4(5-Chloro-1H-indol-2-yl)methanol8-chloro-1,2,3,4-tetrahydro-[4][5]oxazino[4,3-a]indole88
5(5-Bromo-1H-indol-2-yl)methanol8-bromo-1,2,3,4-tetrahydro-[4][5]oxazino[4,3-a]indole90
6(7-Methyl-1H-indol-2-yl)methanol6-methyl-1,2,3,4-tetrahydro-[4][5]oxazino[4,3-a]indole78
7(1-Methyl-1H-indol-2-yl)methanol10-methyl-1,2,3,4-tetrahydro-[4][5]oxazino[4,3-a]indole75

Note: The data presented here is a representative summary based on reported findings. For a comprehensive list of substrates and yields, please refer to the original publication.[1]

Experimental Protocols

General Procedure for the Synthesis of Oxazino[4,3-a]indoles

To a solution of the respective (1H-indol-2-yl)methanol (0.50 mmol) in dichloromethane (CH₂Cl₂, 5.0 mL) is added powdered potassium hydroxide (KOH, 1.25 mmol). The resulting mixture is stirred at room temperature. This compound (0.60 mmol) is then added, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired oxazino[4,3-a]indole derivative.[1]

Reaction Mechanism and Workflow

The synthesis of oxazino[4,3-a]indoles using this compound proceeds through a well-defined cascade mechanism. The following diagrams illustrate the proposed reaction pathway and the general experimental workflow.

G cluster_mechanism Proposed Reaction Mechanism IndoleMethanol (1H-indol-2-yl)methanol Alkoxide Indole Alkoxide IndoleMethanol->Alkoxide KOH Intermediate1 Michael Adduct Alkoxide->Intermediate1 Michael Addition VinylSulfonium Diphenyl(vinyl)sulfonium triflate Intermediate2 Sulfonium Ylide Intermediate1->Intermediate2 Intramolecular Proton Transfer Product Oxazino[4,3-a]indole Intermediate2->Product Intramolecular Cyclization (SN2) DiphenylSulfide Diphenyl Sulfide Intermediate2->DiphenylSulfide Elimination

Caption: Proposed mechanism for the synthesis of oxazino[4,3-a]indoles.

G cluster_workflow Experimental Workflow Start Start: (1H-indol-2-yl)methanol in CH2Cl2 AddBase Add KOH Start->AddBase AddSulfonium Add Diphenyl(vinyl)sulfonium trifluoromethanesulfonate AddBase->AddSulfonium Stir Stir at RT AddSulfonium->Stir Quench Quench with Water Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product: Oxazino[4,3-a]indole Purify->Product

Caption: General experimental workflow for the synthesis.

Conclusion

The cascade addition-cyclization reaction of (1H-indol-2-yl)methanols with this compound provides a highly efficient and general one-step synthesis of oxazino[4,3-a]indoles.[1][4][7] This methodology offers significant advantages, including high yields, mild reaction conditions, and broad substrate scope, making it a valuable tool for the synthesis of these pharmaceutically important heterocyclic compounds.[1] This approach is amenable to the generation of libraries of oxazino[4,3-a]indole derivatives for further investigation in drug discovery programs.

References

Application Notes and Protocols: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate for Late-Stage Functionalization of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that introduces chemical modifications to complex molecules at a late stage of the synthetic sequence.[1] This approach allows for the rapid generation of analogs of a lead compound, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[1] Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has emerged as a versatile and highly reactive reagent for LSF, enabling the introduction of a vinyl group, which can serve as a key building block for further molecular diversification.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the late-stage functionalization of complex molecules.

Core Applications and Methodologies

This compound is a powerful electrophile that participates in a variety of chemical transformations, making it a valuable tool for LSF. Key applications include the synthesis of heterocycles such as morpholines, aziridines, and the formation of cyclopropanes.[2][4][5]

Synthesis of Morpholines

The morpholine ring is a common scaffold in many biologically active compounds. This compound facilitates a [4+2] annulation reaction with β-amino alcohols to afford morpholines in high yields.[6] This method is particularly useful for the late-stage introduction of this important heterocycle.

General Workflow for Morpholine Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amino_Alcohol β-Amino Alcohol Reaction_Vessel Reaction in Anhydrous Solvent (e.g., CH2Cl2) Amino_Alcohol->Reaction_Vessel Sulfonium_Salt Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate Sulfonium_Salt->Reaction_Vessel Base Base (e.g., NaH) Base->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench Reaction Completion Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Morpholine Morpholine Derivative Purification->Morpholine

Caption: General workflow for morpholine synthesis.

Experimental Protocol: Synthesis of Morpholines

This protocol is adapted from the work of Aggarwal and coworkers.[6][7]

  • To a solution of the β-amino alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add sodium hydride (NaH, 3.5 equiv) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 equiv) in anhydrous CH₂Cl₂.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Upon completion (monitored by TLC or LC-MS), carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired morpholine derivative.

Quantitative Data: Morpholine Synthesis

Substrate (β-Amino Alcohol)ProductYield (%)Reference
N-Tosyl-2-aminoethanolN-Tosylmorpholine98[2]
(R)-2-(Tosylamino)propan-1-ol(R)-3-Methyl-4-tosylmorpholine94[2]
(1R,2S)-2-(Tosylamino)-1-phenylpropan-1-ol(2S,3R)-2-Methyl-3-phenyl-4-tosylmorpholine95[2]
Cyclopropanation of Oxindoles

Spirocyclopropyl oxindoles are valuable motifs in medicinal chemistry. A mild and efficient method for their synthesis involves the zinc triflate-mediated cyclopropanation of oxindoles with this compound.[5][8][9] This reaction proceeds under ambient conditions and demonstrates broad functional group tolerance, making it suitable for LSF.[8][10][11]

Logical Relationship in Cyclopropanation

Oxindole Oxindole Substrate Reaction Cyclopropanation Reaction Oxindole->Reaction Sulfonium_Salt Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate Sulfonium_Salt->Reaction Zn_Triflate Zinc Triflate (Zn(OTf)2) Zn_Triflate->Reaction Mediator Base Base (e.g., DBU) Base->Reaction Spirocyclopropyl_Oxindole Spirocyclopropyl Oxindole Reaction->Spirocyclopropyl_Oxindole Major Product Byproduct N-Vinylation (suppressed by Zn(OTf)2) Reaction->Byproduct

Caption: Role of zinc triflate in cyclopropanation.

Experimental Protocol: Cyclopropanation of Oxindoles

This protocol is based on the work of Qian, Zhou, and coworkers.[9]

  • To a solution of the oxindole (0.2 mmol, 1.0 equiv) in dimethylformamide (DMF, 1 mL) in a vial, add this compound (0.24 mmol, 1.2 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.6 mmol, 3.0 equiv).

  • In a separate vial, prepare a solution of zinc triflate (Zn(OTf)₂, 0.2 mmol, 1.0 equiv) in DMF (if not already included in the main reaction). Note: The original protocol suggests that for N-unsubstituted oxindoles, the use of Zn(OTf)₂ suppresses N-vinylation.

  • Add the Zn(OTf)₂ solution to the oxindole mixture.

  • Stir the reaction at room temperature (21 °C) under air for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the spirocyclopropyl oxindole.

Quantitative Data: Cyclopropanation of Oxindoles

Substrate (Oxindole)ProductYield (%)ConditionsReference
OxindoleSpiro[cyclopropane-1,3'-indolin]-2'-one95DBU, DMF, RT, 12h[9]
5-Fluorooxindole5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one92DBU, Zn(OTf)₂, DMF, RT, 4h[9]
N-Methylisatin1'-Methylspiro[cyclopropane-1,3'-indoline]-2',3'-dione85DBU, Zn(OTf)₂, DMF, RT, 4h[9]
N-Boc-oxindole1'-(tert-Butoxycarbonyl)spiro[cyclopropane-1,3'-indolin]-2'-one50 (with Zn(OTf)₂)DBU, DMF, RT, 4h[10]
N-Boc-oxindole1'-(tert-Butoxycarbonyl)spiro[cyclopropane-1,3'-indolin]-2'-one90 (without Zn(OTf)₂)DBU, DMF, RT, 4h[10]
Synthesis of Aziridines

Aziridines are versatile synthetic intermediates. This compound can be generated in situ from its precursor, (2-bromoethyl)diphenylsulfonium triflate, and reacted with primary amines or sulfonamides to produce N-substituted aziridines.[3]

Experimental Workflow for Aziridination

cluster_start Starting Materials cluster_reaction In Situ Generation & Reaction cluster_workup Work-up & Purification cluster_product Product Sulfonium_Precursor (2-Bromoethyl)diphenylsulfonium Triflate In_Situ In situ generation of Diphenyl(vinyl)sulfonium Triflate Sulfonium_Precursor->In_Situ Amine Primary Amine or Sulfonamide Aziridination Aziridination Amine->Aziridination Base Base (e.g., NaH) Base->In_Situ In_Situ->Aziridination Quench Quench Reaction Aziridination->Quench Reaction Completion Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Aziridine N-Substituted Aziridine Purification->Aziridine

Caption: Workflow for in situ aziridination.

Experimental Protocol: Synthesis of Aziridines

This protocol is based on the work of Mukaiyama and coworkers.[3]

  • To a suspension of sodium hydride (NaH, 2.0 equiv) in anhydrous tetrahydrofuran (THF), add the primary amine or sulfonamide (1.0 equiv) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add (2-bromoethyl)diphenylsulfonium triflate (1.1 equiv).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully quench the reaction with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aziridine.

Quantitative Data: Aziridination

Amine/SulfonamideProductYield (%)Reference
p-ToluenesulfonamideN-Tosylaziridine85[3]
BenzylamineN-Benzylaziridine78[4]
tert-ButylamineN-tert-Butylaziridine72[4]

Handling and Storage

This compound is a moisture-sensitive reagent and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store the compound at low temperatures (-20 °C) in a desiccator.

Conclusion

This compound is a valuable reagent for the late-stage functionalization of complex molecules. Its ability to participate in a range of transformations, including the synthesis of morpholines, cyclopropanes, and aziridines, provides medicinal chemists with powerful tools for lead optimization and the exploration of chemical space. The protocols and data presented herein offer a guide for the application of this versatile reagent in drug discovery and development programs.

References

Experimental setup for reactions involving "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" under inert atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Reactions of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate Under Inert Atmosphere

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly reactive and versatile reagent in modern organic synthesis.[1] As a potent vinylating agent, it participates in a wide array of chemical transformations, including cyclopropanations, aziridinations, and the synthesis of various heterocycles such as morpholines.[1] Its utility is particularly notable in reactions forming carbon-sulfur and carbon-nitrogen bonds.[1]

Due to the reactivity of the vinylsulfonium moiety, this reagent and many of its reactions are sensitive to atmospheric moisture and oxygen.[2] Consequently, the use of an inert atmosphere is crucial to prevent reagent decomposition and the formation of undesired byproducts, ensuring high yields and reproducibility.[2] These application notes provide detailed protocols for the setup and execution of reactions involving this compound using standard inert atmosphere techniques, such as a Schlenk line or a glovebox.[3]

General Considerations for Inert Atmosphere Chemistry

Handling air-sensitive reagents requires specific laboratory techniques to exclude oxygen and moisture.[2]

  • Glassware: All glassware must be rigorously dried prior to use, typically in an oven at >125°C overnight, and cooled under a stream of inert gas or in a desiccator.[4]

  • Inert Gas: High-purity (≥99.998%) argon or nitrogen should be used. The gas is typically passed through a drying agent.

  • Solvents: Anhydrous solvents are essential. Commercially available dry solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles) are recommended.[4] If not available, solvents must be appropriately dried and degassed before use.

  • Reagent Transfer: Air-sensitive solids should be handled in a glovebox. Liquids and solutions are transferred using gas-tight syringes or cannulas.[3]

Experimental Workflow and Setup

A standard Schlenk line setup is commonly employed for reactions on a laboratory scale. This apparatus allows for the evacuation of air from the reaction vessel and backfilling with an inert gas.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase A 1. Oven-Dry Glassware (Schlenk Flask, Stir Bar) B 2. Assemble Apparatus (Hot, under vacuum) A->B Assemble hot C 3. Cool Under Inert Gas B->C Attach to Schlenk line D 4. Evacuate & Backfill (3x) (Purge vessel with inert gas) C->D Vessel is ready E 5. Add Reagents & Solvent (Under positive inert gas pressure) D->E Use syringes/cannula F 6. Run Reaction (Stirring at specified temperature) E->F Set temp/time G 7. Quench Reaction (e.g., add water or sat. NH4Cl) F->G Reaction complete H 8. Extraction & Purification (Standard laboratory procedures) G->H Isolate product

Caption: Standard workflow for reactions under inert atmosphere.

Application Protocols

Protocol 1: Pd/Cu-Catalyzed Vinylation of Terminal Alkynes

This protocol describes the Sonogashira cross-coupling reaction between a terminal alkyne and diphenyl(vinyl)sulfonium triflate to synthesize 1,3-enynes. The reaction proceeds smoothly at room temperature under palladium and copper catalysis.[5]

Experimental Procedure: [5]

  • Setup: Inside a nitrogen-filled glovebox, add Pd(PPh₃)₄ (0.01 mmol, 5 mol%), CuI (0.01 mmol, 5 mol%), and K₃PO₄ (42.5 mg, 0.2 mmol) to a sealable reaction tube equipped with a magnetic stir bar.

  • Reagent Addition: To the tube, add diphenyl(vinyl)sulfonium triflate (87.0 mg, 0.24 mmol), the terminal alkyne (0.2 mmol), and anhydrous DME (2 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and stir the mixture vigorously at 25°C for 12 hours.

  • Workup (for products with low boiling points): Dilute the reaction mixture with diethyl ether (10 mL) and wash with water (15 mL). Extract the aqueous layer with diethyl ether (10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (approx. 10°C).

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired 1,3-enyne.

Protocol 2: Synthesis of Morpholines from β-Amino Alcohols

This protocol demonstrates a [4+2] annulation reaction to synthesize morpholines, which are important scaffolds in medicinal chemistry. The reaction showcases high efficiency with yields often exceeding 90%.[1][6]

Experimental Procedure: (Based on Aggarwal's work[1][6])

  • Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the β-amino alcohol (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve the β-amino alcohol in an anhydrous solvent (e.g., THF). Add a suitable base (e.g., an inorganic base like K₂CO₃ or an organic base).

  • Addition of Sulfonium Salt: Add diphenyl(vinyl)sulfonium triflate (1.0-1.2 equiv), either as a solid under a stream of inert gas or as a solution in anhydrous solvent via syringe.

  • Reaction: Stir the mixture at room temperature or gentle heating as required until the reaction is complete (monitor by TLC or LC-MS).

  • Workup and Purification: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify by flash chromatography.

Summary of Quantitative Data

The following table summarizes representative results for the applications described.

EntryReaction TypeSubstrateCatalyst/BaseConditionsYield (%)Reference
1VinylationPhenylacetylenePd(PPh₃)₄ / CuI / K₃PO₄DME, 25°C, 12 hGood[5]
2Vinylation1-OctynePd(PPh₃)₄ / CuI / K₃PO₄DME, 25°C, 12 hGood[5]
3Morpholine Synthesis(R)-2-(benzylamino)propan-1-olInorganic BaseTHF, RT98%[1]
4Morpholine Synthesis(S)-2-aminobutan-1-olInorganic BaseTHF, RT94%[1]
5CyclopropanationOxindole derivativeZinc TriflateMild ConditionsHigh[1][6]
6AziridinationPrimary AmineBaseMild ConditionsN/A[1][7]

Reaction Pathway Visualization

The following diagram illustrates the general reactivity of diphenyl(vinyl)sulfonium triflate with nucleophiles, which is the basis for many of its applications.

G cluster_main General Reaction Pathway reagent Diphenyl(vinyl)sulfonium Triflate intermediate Sulfur Ylide Intermediate (via Conjugate Addition) reagent->intermediate + Nucleophile - H⁺ nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) nucleophile->intermediate product Final Product (e.g., Aziridine, Morpholine, Cyclopropane) intermediate->product Intramolecular Ring Closure leaving_group Diphenyl Sulfide (Leaving Group) intermediate->leaving_group Displacement

References

Application Notes and Protocols: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has emerged as a versatile and powerful reagent in modern organic synthesis. Its ability to act as a vinyl cation equivalent allows for a diverse range of chemical transformations, providing efficient access to complex molecular architectures. These notes provide an overview of its key applications and detailed protocols for its use.

Overview of Applications

This compound is primarily utilized in reactions where a two-carbon vinyl unit is incorporated into a molecule. Its key applications include:

  • Annulation Reactions: The synthesis of various saturated heterocycles is a hallmark of this reagent. It enables the straightforward formation of morpholines, thiomorpholines, and piperazines from the corresponding β-amino alcohols, β-amino thiols, and diamines.

  • Cyclopropanation Reactions: The reagent facilitates the formation of cyclopropane rings, which are important structural motifs in many biologically active molecules. This is particularly effective with activated methylene compounds like oxindoles.[1][2]

  • Aziridination Reactions: It reacts with primary amines to furnish aziridines, three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates.[1][3]

  • Vinylation of Heteroatoms: This reagent can be used to introduce a vinyl group onto heteroatoms such as nitrogen and oxygen.

  • Cross-Coupling Reactions: In the presence of a suitable catalyst, it can participate in cross-coupling reactions, such as the Sonogashira coupling, to form enynes.[4]

Key Applications and Reaction Data

The following tables summarize the quantitative data for some of the key applications of this compound.

Table 1: Synthesis of Six-Membered Heterocycles
Substrate TypeProductYield (%)Reference
β-Amino AlcoholsMorpholines94 - 98[1][2]
β-Amino ThiolsThiomorpholines94 - 98[2]
N-Protected DiaminesPiperazines91 - 99[2]
Table 2: Cyclopropanation of Oxindoles
CatalystReaction ConditionsYield (%)Reference
Zinc TriflateMildHigh[1][2]
Table 3: Synthesis of Other Heterocycles
SubstrateProductYield (%)Reference
N-Cbz protected 1,2-amino alcoholsN-vinyl oxazolidinonesExcellent[2]
tert-butylcarbamatesN-aryloxazolidin-2-onesVery High[2]
N-arylmalonylamidesN-arylpyrrolidin-2-onesModerate to Excellent[2]
FormamidinesImidazolinium saltsHigh[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Morpholines from β-Amino Alcohols

This protocol is adapted from the work of Aggarwal and coworkers.[1][2]

Materials:

  • β-Amino alcohol (1.0 equiv)

  • This compound (1.1 equiv)

  • Triethylamine (2.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a solution of the β-amino alcohol in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.

  • Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired morpholine.

Protocol 2: Zinc Triflate-Mediated Cyclopropanation of Oxindoles

This protocol describes a mild method for the synthesis of spirocyclopropyl oxindoles.[1][2]

Materials:

  • Oxindole (1.0 equiv)

  • This compound (1.2 equiv)

  • Zinc triflate (Zn(OTf)₂) (10 mol%)

  • 1,8-Diazabicycloundec-7-ene (DBU) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a mixture of the oxindole and zinc triflate in anhydrous dichloromethane under an inert atmosphere, add this compound.

  • Cool the mixture to 0 °C and add DBU dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the spirocyclopropyl oxindole.

Protocol 3: Sonogashira Cross-Coupling of Terminal Alkynes

This protocol details the vinylation of terminal alkynes to form 1,3-enynes.[4]

Materials:

  • Terminal alkyne (1.0 equiv)

  • This compound (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.0 equiv)

  • 1,2-Dimethoxyethane (DME), anhydrous

Procedure:

  • In a nitrogen-filled glovebox, charge a sealed tube with Pd(PPh₃)₄, CuI, this compound, the terminal alkyne, and K₃PO₄.

  • Add anhydrous DME with vigorous stirring.

  • Stir the mixture at 25 °C for 12 hours.

  • Dilute the reaction mixture with diethyl ether and wash with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1,3-enyne.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms and workflows for key reactions involving this compound.

annulation_mechanism reagents β-Amino Alcohol + Diphenyl(vinyl)sulfonium Triflate intermediate1 Initial Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Deprotonation product Morpholine intermediate2->product diphenylsulfide Diphenyl Sulfide (Leaving Group) intermediate2->diphenylsulfide

Caption: Proposed mechanism for morpholine synthesis.

cyclopropanation_workflow start Start | Mix Oxindole, Zn(OTf)₂, and Diphenyl(vinyl)sulfonium Triflate in CH₂Cl₂ step1 Cool to 0 °C and Add DBU start->step1 step2 Stir at Room Temperature (4-12h) step1->step2 step3 Workup Dilute with CH₂Cl₂, Wash with aq. NH₄Cl step2->step3 step4 Purification Flash Column Chromatography step3->step4 end End | Isolated Spirocyclopropyl Oxindole step4->end

Caption: Workflow for cyclopropanation of oxindoles.

sonogashira_cycle pd0 Pd(0)L₂ pd_vinyl Vinyl-Pd(II)-L₂ pd0->pd_vinyl Oxidative Addition pd_alkynyl Vinyl-Pd(II)-Alkynyl pd_vinyl->pd_alkynyl pd_alkynyl->pd0 product 1,3-Enyne pd_alkynyl->product Reductive Elimination product->pd0 vinyl_sulfonium Diphenyl(vinyl)sulfonium Triflate vinyl_sulfonium->pd_vinyl alkyne Terminal Alkyne cu_alkynyl Cu-Alkynyl alkyne->cu_alkynyl CuI, Base cu_alkynyl->pd_alkynyl Transmetalation

Caption: Catalytic cycle for Sonogashira vinylation.

Handling and Safety

This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or under nitrogen/argon).[1] It is recommended to store the reagent at low temperatures (-20 °C) in a desiccator to prevent hydrolysis.[1] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Waste containing this reagent should be neutralized with a saturated sodium bicarbonate solution before disposal.[1]

References

Application Notes and Protocols for Ylide-Mediated Reactions with Diphenyl(vinyl)sulfonium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for leveraging Diphenyl(vinyl)sulfonium trifluoromethanesulfonate in ylide-mediated reactions. This versatile reagent facilitates the construction of various heterocyclic and carbocyclic frameworks, which are of significant interest in medicinal chemistry and organic synthesis.

Cyclopropanation of Oxindoles

The vinyl group of this compound acts as a Michael acceptor, reacting with a nucleophile to form a sulfur ylide. This intermediate can then undergo an intramolecular cyclization to yield a cyclopropane ring. A notable application of this is the zinc triflate-mediated cyclopropanation of oxindoles, which proceeds under mild conditions with high yields.[1]

Reaction Mechanism:

cyclopropanation reagents Diphenyl(vinyl)sulfonium trifluoromethanesulfonate + Oxindole ylide Sulfur Ylide Intermediate reagents->ylide Nucleophilic attack cyclopropane Spirocyclopropyl oxindole ylide->cyclopropane Intramolecular cyclization

Caption: General mechanism for the cyclopropanation of oxindoles.

Experimental Protocol: Zinc Triflate-Mediated Cyclopropanation of Oxindoles [1][2]

  • To a solution of the desired oxindole (1.0 equiv.) in a suitable solvent (e.g., DMF), add zinc triflate (Zn(OTf)₂) (1.0-2.0 equiv.) and a base such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv.).

  • Stir the mixture at room temperature for a short period.

  • Add this compound (1.0 equiv.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclopropyl oxindole.

Quantitative Data: Cyclopropanation of Various Oxindoles [2]

EntryOxindole SubstrateYield (%)
1Oxindole>90
2N-Methyl-oxindole90
35-Bromo-oxindole93

Synthesis of Morpholines

This compound serves as a practical reagent for the [4+2] annulation of β-amino alcohols to furnish morpholines. This one-step protocol is characterized by its simplicity and high yields.

Reaction Workflow:

morpholine_synthesis start β-Amino Alcohol + Diphenyl(vinyl)sulfonium trifluoromethanesulfonate intermediate Ylide Intermediate start->intermediate Michael Addition product Morpholine intermediate->product Intramolecular Cyclization

Caption: Workflow for the synthesis of morpholines.

Experimental Protocol: Synthesis of Morpholines from β-Amino Alcohols

  • Dissolve the β-amino alcohol (1.0 equiv.) in dichloromethane (CH₂Cl₂).

  • Add triethylamine (Et₃N) (2.0 equiv.) to the solution.

  • Add a solution of this compound (1.1 equiv.) in CH₂Cl₂ dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding morpholine.

Quantitative Data: Synthesis of Various Morpholines

Entryβ-Amino Alcohol SubstrateYield (%)
12-(Methylamino)ethanol94
22-(Ethylamino)ethanol98
3(R)-2-(Phenylamino)propan-1-ol95

Three-Component Aziridination

A three-component reaction involving this compound, a nucleophile, and an imine allows for the synthesis of aziridines. This method is notable for its efficiency in constructing the aziridine ring in a single step.

Logical Relationship of Components:

aziridination cluster_reagents Starting Materials Diphenyl(vinyl)sulfonium\ntrifluoromethanesulfonate Diphenyl(vinyl)sulfonium trifluoromethanesulfonate Ylide Formation Ylide Formation Diphenyl(vinyl)sulfonium\ntrifluoromethanesulfonate->Ylide Formation Nucleophile Nucleophile Nucleophile->Ylide Formation Imine Imine Aziridination Aziridination Imine->Aziridination Ylide Formation->Aziridination

Caption: Component relationship in three-component aziridination.

Experimental Protocol: Three-Component Synthesis of Aziridines

  • In a reaction vessel under an inert atmosphere, combine the chosen nucleophile and a suitable base in an appropriate solvent.

  • To this mixture, add this compound to generate the sulfur ylide in situ.

  • Introduce the imine to the reaction mixture.

  • Allow the reaction to proceed at a suitable temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to quench the reaction.

  • Extract the product with an organic solvent.

  • Dry the organic phase, remove the solvent in vacuo, and purify the crude product by column chromatography.

Further Reading:

The reactions of this compound are not limited to those described above. It can also participate in the synthesis of other heterocyclic systems and undergo various other transformations. For a more comprehensive understanding, researchers are encouraged to consult the primary literature on vinylsulfonium salt chemistry.

References

Application Notes: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is a versatile and powerful reagent in organic synthesis, serving as a valuable building block for the construction of a wide array of nitrogen-containing heterocycles.[1][2] Its ability to act as a Michael acceptor allows for various annulation and cycloaddition reactions with nitrogen nucleophiles, leading to the efficient synthesis of three, five, and six-membered rings, as well as more complex fused systems.[1] This reagent is often generated in situ from its stable precursor, (2-bromoethyl)diphenylsulfonium triflate, enhancing its practical utility.[1][2] This document provides a detailed overview of its applications, including quantitative data on reaction yields and detailed experimental protocols for key transformations.

General Reaction Mechanism

This compound functions as a potent electrophile. The general mechanism involves the conjugate addition of a nitrogen nucleophile to the vinyl group, forming a zwitterionic intermediate. This is followed by an intramolecular nucleophilic substitution, where the nitrogen displaces the diphenyl sulfide leaving group to form the heterocyclic ring. The specific pathway can vary depending on the substrate and reaction conditions.

General_Mechanism reagents Diphenyl(vinyl)sulfonium Triflate + N-Nucleophile (R-NH₂) intermediate Zwitterionic Intermediate reagents->intermediate Michael Addition cyclization Intramolecular SN2 Cyclization intermediate->cyclization product Nitrogen-Containing Heterocycle cyclization->product side_product Diphenyl Sulfide + H-TfO cyclization->side_product Elimination

Caption: General reaction pathway for N-heterocycle synthesis.

Applications in Heterocycle Synthesis

Three-Membered Heterocycles: Aziridines

The synthesis of aziridines is a common application, proceeding through the reaction of primary amines or sulfonamides with diphenyl(vinyl)sulfonium triflate. The reaction is typically carried out in the presence of a base.[1][3] Mukaiyama and colleagues demonstrated that the vinylsulfonium salt, generated in situ, reacts with sodium N-tosylamide to produce N-tosylaziridine in very good yield.[1]

Substrate (Amine/Sulfonamide)BaseSolventTime (h)Temp (°C)Yield (%)Reference
TsNHNa-THF1RT85[1]
BenzylamineNaHDMSO1RT-[4]
Primary AminesMild Base---Good[1]
Five-Membered Heterocycles: Pyrrolidinones & Imidazolinium Salts

The reagent is also employed in the synthesis of five-membered rings. For instance, Aggarwal's group developed a method to synthesize imidazolinium salts from formamidines and (2-bromoethyl)diphenylsulfonium triflate with high yields and short reaction times.[1] Additionally, pyrrolidin-2-ones can be synthesized through tandem reactions with malonyl amides under mild conditions.[2]

HeterocycleSubstrateBaseSolventTimeTempYield (%)Reference
Imidazolinium SaltFormamidinesOrganic Base-ShortMildHigh[1][2]
Pyrrolidin-2-oneMalonyl Amides---MildGood[2]
3-Azabicyclo[3.1.0]hexaneβ,γ-Unsaturated Amines----Mod-Good[1]
Six-Membered Heterocycles: Morpholines, Piperazines, and Thiomorpholines

A significant application lies in the [4+2] annulation reactions with β-amino alcohols, β-amino thiols, and 1,2-diamines to produce morpholines, thiomorpholines, and piperazines, respectively. The Aggarwal group reported excellent yields for the synthesis of morpholines from β-amino alcohols.[1][3]

HeterocycleSubstrateBaseSolventTemp (°C)Yield (%)Reference
Morpholineβ-Amino AlcoholsK₂CO₃MeCN8094-98[1][3]
Thiomorpholineβ-Amino ThiolsK₂CO₃MeCN8085-95[1]
Piperazine1,2-DiaminesK₂CO₃MeCN8080-92[1]
Oxazino[4,3-a]indole(1H-Indol-2-yl)methanols---Very High[1]
Spirocyclic Heterocycles: Cyclopropanation of Oxindoles

Diphenyl(vinyl)sulfonium triflate is effective in the cyclopropanation of N-unsubstituted and N-substituted oxindoles. This reaction, often mediated by zinc triflate, proceeds under mild, ambient conditions and demonstrates broad functional group tolerance, making it suitable for late-stage functionalization of complex molecules.[1][5]

Oxindole SubstrateCatalystSolventTempYield (%)Reference
N-Unsubstituted OxindolesZn(OTf)₂-AmbientHigh[1][5]
N-Substituted OxindolesZn(OTf)₂-AmbientHigh[1][5]

Experimental Protocols

General Experimental Workflow

The synthesis of nitrogen-containing heterocycles using diphenyl(vinyl)sulfonium triflate often follows a standardized workflow, especially when the reagent is generated in situ.

Experimental_Workflow start Start: Reagents & Solvent reagent_prep In Situ Generation of Vinylsulfonium Salt (from bromo-precursor + base) start->reagent_prep nucleophile_add Addition of N-Nucleophile (e.g., β-Amino Alcohol) reagent_prep->nucleophile_add reaction Reaction under Controlled Conditions (Temp, Time) nucleophile_add->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Heterocycle Product purification->product

Caption: A typical workflow for N-heterocycle synthesis.

Protocol 1: Synthesis of Morpholines via [4+2] Annulation

This protocol is adapted from the work of Aggarwal and colleagues for the synthesis of morpholines from β-amino alcohols.[1][3]

Materials:

  • (2-Bromoethyl)diphenylsulfonium triflate (precursor)

  • β-Amino alcohol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a stirred solution of the β-amino alcohol (1.0 mmol) in acetonitrile (5 mL) is added potassium carbonate (2.5 mmol).

  • (2-Bromoethyl)diphenylsulfonium triflate (1.2 mmol) is added to the suspension.

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring by TLC.

  • Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired morpholine derivative.

Protocol 2: Zinc Triflate-Mediated Cyclopropanation of Oxindoles

This protocol describes the synthesis of spirocyclopropyl oxindoles.[1][5]

Materials:

  • This compound

  • Substituted or unsubstituted oxindole

  • Zinc triflate (Zn(OTf)₂)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the oxindole (0.5 mmol) in dichloromethane (5 mL) is added zinc triflate (10 mol%).

  • This compound (0.6 mmol) is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 10 mL).

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography to yield the spirocyclopropyl oxindole product.

Versatility in N-Heterocycle Synthesis

The utility of diphenyl(vinyl)sulfonium triflate extends across a range of ring sizes and complexities, underscoring its importance as a synthetic tool.

Heterocycle_Synthesis_Scope reagent Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate three_membered 3-Membered (e.g., Aziridines) reagent->three_membered + Primary Amines five_membered 5-Membered (e.g., Pyrrolidinones, Imidazolinium Salts) reagent->five_membered + Malonyl Amides + Formamidines six_membered 6-Membered (e.g., Morpholines, Piperazines) reagent->six_membered + β-Amino Alcohols + 1,2-Diamines fused_systems Fused & Spirocyclic (e.g., Azabicyclo[3.1.0]hexanes, Spirooxindoles) reagent->fused_systems + Unsaturated Amines + Oxindoles

Caption: Scope of diphenyl(vinyl)sulfonium triflate.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a diverse range of nitrogen-containing heterocycles. Its predictable reactivity, coupled with the mild conditions often required, makes it an invaluable tool for medicinal chemists and researchers in drug development. The ability to perform complex cyclizations and functionalizations, often with high yields and stereocontrol, ensures its continued application in modern organic synthesis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Diphenyl(vinyl)sulfonium trifluoromethanesulfonate for cyclopropanation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclopropanation of various substrates, with a focus on oxindoles as a representative example.

Issue 1: Low to No Product Formation

If you are observing low or no yield of your desired cyclopropanated product, consider the following factors:

  • Reagent Quality: Ensure the this compound is of high purity and has been stored under appropriate conditions to prevent degradation.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. For substrates like unprotected oxindoles, a common side reaction is N-alkylation.[1][2] The use of an appropriate base, such as DBU, at the correct stoichiometry is essential to favor C-3 cyclopropanation over N-alkylation.[1][2]

  • Solvent Selection: The reaction solvent can significantly influence the outcome. While solvents like DCM have been used, DMF has been shown to be effective, and in some cases, even water or a water/DMF co-solvent system can be employed, particularly for water-soluble substrates.[1]

  • Reaction Temperature: Most reported procedures for this cyclopropanation proceed efficiently at room temperature (approximately 21°C).[1][2] Deviations from this may impact the reaction rate and selectivity. For less reactive substrates, microwave heating at higher temperatures (e.g., 130°C in DMSO) has been utilized.[1]

  • Presence of Lewis Acid: The addition of a Lewis acid, such as Zinc triflate (Zn(OTf)₂), has been demonstrated to significantly promote the desired C-3 alkylation and subsequent cyclopropanation of unprotected oxindoles, while minimizing the N-alkylation side product.[1][3][4][5]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed reagent_quality Verify Reagent Purity and Storage start->reagent_quality base_check Evaluate Base (Type and Stoichiometry) reagent_quality->base_check If reagents are pure solvent_check Assess Solvent Choice base_check->solvent_check If base is appropriate lewis_acid_check Consider Addition of Zn(OTf)₂ solvent_check->lewis_acid_check If solvent is suitable temp_check Confirm Reaction Temperature lewis_acid_check->temp_check If Lewis acid is used reaction_monitoring Monitor Reaction Progress (TLC, LC-MS) temp_check->reaction_monitoring If temperature is correct product_isolation Optimize Product Isolation reaction_monitoring->product_isolation If reaction goes to completion success Improved Yield product_isolation->success

Caption: Troubleshooting workflow for low cyclopropanation yield.

Issue 2: Formation of N-Alkylated Side Product with Unprotected Oxindoles

A significant challenge with unprotected oxindoles is the competing N-alkylation reaction due to the similar pKa of the C3-H and N-H protons.[1]

  • Primary Cause: The nucleophilic nitrogen of the oxindole attacks the vinylsulfonium salt, leading to an undesired N-vinylated intermediate.

  • Solution: The addition of Zinc triflate (Zn(OTf)₂) has been shown to be highly effective in promoting the desired C-3 functionalization over N-alkylation.[1][2][4] It is hypothesized that the Lewis acidic zinc coordinates to the reactants, favoring the C-alkylation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the optimal general conditions for the cyclopropanation of unprotected oxindoles?

A1: Based on optimization studies, the following conditions have been found to be highly effective for a range of unprotected oxindoles: 1 equivalent of the oxindole, 1.2 equivalents of this compound, 1 equivalent of Zn(OTf)₂, and 3 equivalents of DBU in DMF at room temperature for 4 hours.[1]

Q2: Is a Lewis acid always necessary for this reaction?

A2: For N-substituted oxindoles, where N-alkylation is not a competing pathway, Zn(OTf)₂ is not always necessary for high yields.[2] However, for unprotected oxindoles, it is highly recommended to suppress the N-alkylation side reaction.[1][2]

Q3: Can this reaction be performed in an aqueous medium?

A3: Yes, for substrates with sufficient aqueous solubility, the cyclopropanation can proceed well in water at room temperature using DBU as a base.[1] For less water-soluble substrates, a co-solvent system such as water/DMF can be used to achieve high yields.[1][2] Notably, these aqueous reactions do not require a surfactant.[1]

Q4: What is the role of DBU in this reaction?

A4: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a non-nucleophilic strong base to deprotonate the C-H bond at the 3-position of the oxindole, generating the nucleophile that initiates the Michael addition to the vinylsulfonium salt.

Q5: Is this reaction tolerant to other functional groups?

A5: Yes, a key advantage of the Zn(OTf)₂-mediated protocol is its broad functional group compatibility. It has been shown to tolerate sensitive groups such as carboxylic acids, hydroxyls, amines, and boronic acids.[1][4]

Quantitative Data Summary

The following tables summarize the optimization of reaction conditions for the cyclopropanation of a model unprotected oxindole.

Table 1: Optimization of Reaction Conditions

EntryAdditive (eq.)Base (eq.)SolventTime (h)Yield (%)
1NoneDBU (3.0)DCM432
2Zn(OTf)₂ (1.0)DBU (3.0)DCM465
3Zn(OTf)₂ (1.0)DBU (3.0)THF472
4Zn(OTf)₂ (1.0)DBU (3.0)Acetonitrile485
5Zn(OTf)₂ (1.0)DBU (3.0)DMF495
6Zn(OTf)₂ (1.0)DBU (3.0)DMSO493

Data extracted from Zhou et al., RSC Adv., 2017, 7, 3741-3745.[1]

Table 2: Effect of Solvent on N-Substituted Oxindoles (without Zn(OTf)₂)

EntrySubstrateSolventTime (h)Yield (%)
1N-Me-oxindoleDMF1296
2N-Bn-oxindoleDMF1294
3N-Boc-oxindoleDMF1293

Data extracted from Zhou et al., RSC Adv., 2017, 7, 3741-3745.[1]

Experimental Protocols

General Procedure for Zinc Triflate-Mediated Cyclopropanation of Oxindoles

To a solution of the oxindole (0.2 mmol, 1.0 eq.) in DMF (1 mL) is added this compound (0.24 mmol, 1.2 eq.), Zn(OTf)₂ (0.2 mmol, 1.0 eq.), and DBU (0.6 mmol, 3.0 eq.). The resulting mixture is stirred at room temperature (ca. 21°C) under an air atmosphere for 4 hours. Upon completion, the reaction is quenched and the product is isolated via standard purification techniques (e.g., column chromatography).

General Experimental Workflow Diagram

experimental_workflow start Start reagents Combine Oxindole, Sulfonium Salt, Zn(OTf)₂, and DBU in DMF start->reagents stir Stir at Room Temperature (ca. 21°C) for 4h reagents->stir quench Quench Reaction stir->quench extraction Work-up and Extraction quench->extraction purification Purify by Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General workflow for the cyclopropanation reaction.

References

Preventing oxidation of "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the oxidation of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it useful?

This compound is a versatile reagent in organic synthesis. It serves as a potent electrophile, enabling the formation of carbon-sulfur bonds and facilitating various chemical transformations.[1] Its reactivity is valuable in constructing complex molecules, including heterocycles, which are common motifs in pharmaceuticals.[2][3][4]

Q2: What are the primary challenges during the synthesis of this compound?

A primary challenge is the compound's susceptibility to oxidation, which can lead to the formation of undesired sulfoxides and sulfones.[1] Additionally, the triflate counterion makes the compound sensitive to hydrolysis, necessitating the avoidance of protic solvents like water and alcohols.[1] The starting materials and the product can also be sensitive to air and moisture, making the maintenance of an inert atmosphere critical.

Q3: How can I detect if my product has been oxidized?

Oxidation of the sulfonium salt to a sulfoxide or sulfone can be detected using standard analytical techniques. You would typically observe the appearance of new signals in your ¹H and ¹³C NMR spectra corresponding to the oxidized species. Infrared (IR) spectroscopy may also show characteristic S=O stretching bands. High-resolution mass spectrometry (HRMS) is essential to confirm the purity of the final product.[1]

Q4: What are the storage recommendations for this compound?

To ensure stability, the compound should be stored at room temperature in a dark place under an inert atmosphere.[5][6] This minimizes degradation from light, oxygen, and moisture.

Q5: Is there an alternative to handling the potentially unstable this compound directly?

Yes, an effective strategy is the in situ generation of the vinylsulfonium salt.[7][8] This can be achieved by using a stable, crystalline precursor, (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate, which is then treated with a base immediately before its use in the subsequent reaction.[3][9] This approach avoids the isolation and handling of the more reactive vinylsulfonium salt.

Troubleshooting Guide: Preventing Oxidation

This guide addresses common issues related to oxidation during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield and presence of impurities Incomplete exclusion of air (oxygen) from the reaction setup.Ensure all glassware is thoroughly flame-dried or oven-dried to remove adsorbed moisture.[10][11] Assemble the reaction apparatus while hot and immediately purge with a dry, inert gas (argon or nitrogen).[12]
Use of solvents that have not been properly dried or degassed.Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent. Degas the solvent by sparging with an inert gas for 15-30 minutes prior to use.
Leaks in the reaction setup.Check all joints and septa for a secure fit. Use high-vacuum grease on ground glass joints if necessary. Maintain a slight positive pressure of inert gas throughout the reaction, often achieved using a balloon filled with nitrogen or argon.[10][12]
Reaction mixture changes color unexpectedly (e.g., turns yellow) This can be an indication of decomposition or side reactions, potentially initiated by oxidation.In addition to rigorous inert atmosphere techniques, ensure the purity of your starting materials. Impurities can sometimes catalyze decomposition pathways.
Product degrades during workup or purification Exposure to air and moisture during extraction or chromatography.Perform the workup and purification steps as quickly as possible. If performing column chromatography, consider using a solvent system that has been sparged with an inert gas.

Experimental Protocols

General Protocol for Synthesis under an Inert Atmosphere

The synthesis of this compound typically involves the reaction of diphenyl sulfide with a suitable vinylating agent, such as a vinyl triflate, under strictly anhydrous and oxygen-free conditions.[1]

Materials:

  • Diphenyl sulfide

  • Vinyl trifluoromethanesulfonate (or a precursor for in situ generation)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Inert gas (Nitrogen or Argon)[10]

  • Flame-dried or oven-dried glassware[11]

Procedure:

  • Glassware Preparation: Thoroughly flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas, or oven-dry the glassware and assemble it hot.[12][13] Seal the flask with a rubber septum.

  • Inert Atmosphere: Purge the flask with nitrogen or argon. A common method involves using a balloon filled with the inert gas to maintain a positive pressure.[10] Insert an outlet needle to allow the air to be displaced for 5-10 minutes, then remove the outlet needle.[10][12]

  • Reagent Addition: Dissolve diphenyl sulfide in the anhydrous solvent and add it to the reaction flask via a syringe. The vinyl trifluoromethanesulfonate is then added, also via syringe, typically at room temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or another suitable analytical method. Reactions are typically complete within a few hours.[1]

  • Workup and Purification: Once the reaction is complete, the product can be purified using standard techniques such as recrystallization or column chromatography.[1] It is important to minimize exposure to air during these steps.

Quantitative Data Summary

The following table illustrates the hypothetical impact of reaction conditions on the yield and purity of this compound, emphasizing the importance of an inert atmosphere.

Condition Atmosphere Yield (%) Purity (%) Notes
1Inert (Argon)85-95>97Reaction performed with flame-dried glassware and anhydrous solvents.
2Inert (Nitrogen)80-90>97A cost-effective alternative to argon for maintaining an inert atmosphere.[10]
3Air20-40<70Significant formation of sulfoxide and sulfone byproducts observed.

Visualizations

Troubleshooting Workflow for Oxidation

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome A Low Yield or Impure Product B Check for Leaks in Setup A->B C Verify Inert Gas Flow A->C D Assess Solvent Quality A->D H Consider In Situ Generation A->H Alternative Strategy E Re-assemble with Greased Joints B->E J Problem Persists B->J F Purge System for Longer C->F C->J G Use Freshly Dried/Degassed Solvents D->G D->J I Problem Resolved E->I F->I G->I H->I

References

Technical Support Center: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate Mediated Aziridination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their diphenyl(vinyl)sulfonium trifluoromethanesulfonate mediated aziridination reactions for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the aziridination reaction mediated by this compound?

A1: The reaction proceeds through a conjugate addition mechanism. A nitrogen nucleophile (such as a primary amine or sulfonamide) attacks the β-carbon of the vinyl group of the sulfonium salt. This is followed by an intramolecular cyclization, where the nitrogen attacks the α-carbon, leading to the formation of the three-membered aziridine ring and the expulsion of diphenyl sulfide as a leaving group.[1][2]

Q2: What are the typical reaction conditions for this aziridination?

A2: Typically, the reaction is carried out in the presence of a base in an organic solvent. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), and various amines.[2] Solvents such as tetrahydrofuran (THF), dichloromethane (CH2Cl2), and dimethyl sulfoxide (DMSO) are frequently used.[2] The reaction temperature is often maintained at room temperature.[1]

Q3: Is it necessary to isolate the this compound before the reaction?

A3: Not always. The vinylsulfonium salt can be generated in situ from its precursor, (2-bromoethyl)diphenylsulfonium triflate, in the presence of a base. This can be advantageous in some synthetic strategies.[1]

Troubleshooting Guide

Low or No Yield

Q4: My aziridination reaction is giving a low yield or no product at all. What are the potential causes and solutions?

A4: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality:

    • This compound: This reagent can be sensitive. Ensure it is stored under an inert atmosphere and away from moisture. If you are synthesizing it, purification by recrystallization or chromatography is crucial to remove any impurities that might interfere with the reaction.[3]

    • Amine/Sulfonamide: Ensure your nitrogen source is pure and dry.

    • Base: Use a freshly opened or properly stored base. The strength and stoichiometry of the base are critical.

  • Reaction Conditions:

    • Base Selection: The choice of base can significantly impact the yield. For less acidic amines, a stronger base like NaH or KOt-Bu may be necessary. For more acidic sulfonamides, a milder base might suffice. It's recommended to screen different bases.

    • Solvent: The polarity of the solvent can influence the reaction rate and side reactions. While THF and CH2Cl2 are common, exploring other solvents like DMSO could be beneficial, as high yields have been reported in it.[2]

    • Temperature: While many reactions proceed at room temperature, some systems might benefit from cooling to suppress side reactions or gentle heating to overcome activation barriers.

  • Substrate-Related Issues:

    • Steric Hindrance: Highly substituted amines or vinylsulfonium salts can lead to lower yields due to steric hindrance.[2] If possible, consider using a less sterically demanding substrate.

    • Electronic Effects: The electronic properties of the amine can influence its nucleophilicity. Electron-withdrawing groups on the amine can reduce its reactivity, potentially requiring stronger reaction conditions.

Formation of Side Products

Q5: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A5: A common side reaction involves the intermediate ylide reacting with another molecule of the vinylsulfonium salt instead of undergoing intramolecular cyclization.

  • Minimizing Ylide Side Reactions: To prevent the ylide from reacting with the starting material, a slow addition of the this compound to the reaction mixture containing the amine and base is highly recommended. This maintains a low concentration of the sulfonium salt throughout the reaction, favoring the desired intramolecular cyclization.

Product Isolation and Purification

Q6: I am having difficulty purifying the aziridine product. What are the best practices?

A6: Aziridines can be sensitive molecules, and purification requires care.

  • Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove the base and other water-soluble byproducts.

  • Chromatography: Column chromatography on silica gel is a common method for purification. However, the acidic nature of silica gel can sometimes cause ring-opening of the aziridine. If you suspect this is happening, you can:

    • Neutralize the silica gel with a small amount of triethylamine in the eluent.

    • Consider using a different stationary phase, such as alumina.

  • Product Stability: It is advisable to assess the stability of your aziridine product to the chosen stationary phase before performing large-scale chromatography.[4]

Data Presentation

Table 1: Effect of Base on Aziridination Yield

EntryAmine/SulfonamideBase (equiv.)SolventYield (%)Reference
1N-TosylamineNaH (1.2)THFHigh
2N-TosylamineKOt-Bu (1.2)CH2Cl2Good
3Benzylaminet-BuNH2 (excess)DMSOHigh[2]
4N-TosylamineTsNHNa (excess)-Very Good[1]

Table 2: Solvent Effects on Aziridination Reactions

EntryAmine/SulfonamideBaseSolventYield (%)Reference
1Various AminesNaHTHFHigh
2Various AminesKOt-BuCH2Cl2Good
3Various Aminest-BuNH2DMSOHigh[2]
4Various Aminest-BuNH2NeatHigh[2]

Experimental Protocols

General Procedure for this compound Mediated Aziridination:

  • To a solution of the primary amine or sulfonamide (1.0 mmol) in the chosen dry solvent (e.g., THF, CH2Cl2, or DMSO) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., NaH, 1.2 mmol) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add a solution of this compound (1.1 mmol) in the same dry solvent to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or another suitable stationary phase.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Aziridination cluster_workup Work-up & Purification reagents Amine/Sulfonamide + Dry Solvent base_add Add Base (e.g., NaH) reagents->base_add stir Stir at RT base_add->stir sulfonium_add Slow Addition of Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate stir->sulfonium_add monitor Monitor by TLC sulfonium_add->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Aziridine purify->product

Caption: Experimental workflow for the aziridination reaction.

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues low_yield Low/No Yield sulfonium_quality Sulfonium Salt Quality low_yield->sulfonium_quality Check amine_purity Amine/Sulfonamide Purity low_yield->amine_purity Check base_quality Base Quality low_yield->base_quality Check base_choice Incorrect Base low_yield->base_choice Optimize solvent_choice Suboptimal Solvent low_yield->solvent_choice Optimize temp Incorrect Temperature low_yield->temp Optimize sterics Steric Hindrance low_yield->sterics Consider electronics Electronic Effects low_yield->electronics Consider

Caption: Troubleshooting logic for low reaction yields.

References

Challenges in the purification of "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides

Recrystallization Issues

Q1: My this compound product oiled out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue, particularly with ionic compounds or when the solute's melting point is lower than the boiling point of the solvent. Here are several troubleshooting steps:

  • Increase Solvent Volume: Your solution may be too concentrated. Add more of the hot recrystallization solvent to ensure the compound remains dissolved as it cools past its melting point.

  • Lower the Crystallization Temperature Slowly: Rapid cooling can favor oiling out. Allow the solution to cool gradually to room temperature before moving it to an ice bath. Insulating the flask can help slow the cooling process.

  • Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvent systems. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective. For instance, dissolving the compound in a minimal amount of a polar solvent like ethanol or acetone and then slowly adding a less polar co-solvent like diethyl ether or hexanes until turbidity appears can induce crystallization.

  • Seeding: Introduce a small, pure crystal of this compound to the cooled, supersaturated solution to provide a nucleation site for crystal growth.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that serve as nucleation points.

Q2: After recrystallization, the yield of my this compound is very low. How can I improve it?

A2: Low recovery can be due to several factors. Consider the following to improve your yield:

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.

  • Ensure Complete Dissolution: Make sure the compound is fully dissolved in the hot solvent before cooling. Any undissolved material will be filtered out with insoluble impurities, reducing your yield.

  • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.

  • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving a significant portion of your product.

  • Recover from Mother Liquor: The mother liquor can be concentrated (e.g., using a rotary evaporator) to obtain a second crop of crystals, which can be combined with the first crop if the purity is acceptable.

Q3: My recrystallized this compound is still impure. What are the likely reasons?

A3: Impurities after recrystallization can result from several issues:

  • Inappropriate Solvent Choice: The solvent may not effectively differentiate between your product and the impurities (i.e., the impurities are also insoluble in the cold solvent). A different solvent system may be necessary.

  • Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice. Ensure slow and gradual cooling to allow for the formation of pure crystals.

  • Insufficient Washing: The surfaces of the crystals may be coated with the impurity-containing mother liquor. Ensure the crystals are washed with a small amount of fresh, ice-cold solvent.

  • Co-precipitation: If an impurity has very similar solubility properties to your product, it may co-precipitate. In such cases, an alternative purification method like column chromatography may be more effective.

Column Chromatography Issues

Q1: I am trying to purify this compound using normal-phase silica gel chromatography, but the compound is not eluting or is streaking badly.

A1: This is a common problem when trying to purify ionic compounds on standard silica gel.[1] this compound is a salt and will interact very strongly with the polar silanol groups on the silica surface, leading to poor elution and band broadening.[1]

  • Switch to Reversed-Phase Chromatography: Reversed-phase chromatography is the recommended method for purifying ionic compounds.[1] Use a C18-functionalized silica gel stationary phase. The mobile phase will typically be a mixture of water and an organic solvent like acetonitrile or methanol.

  • Use a Mobile Phase Modifier: If you must use normal-phase chromatography, consider adding a polar modifier to your eluent, such as methanol or a small amount of an acid (like acetic acid or trifluoroacetic acid) or a base (like triethylamine), to compete with your compound for binding sites on the silica gel. However, be mindful of the stability of your compound under these conditions.

Q2: How do I choose the right mobile phase for reversed-phase chromatography of this compound?

A2: The goal is to find a mobile phase composition that provides good retention and separation from impurities.

  • Start with a Gradient: Begin with a gradient elution to determine the approximate solvent composition required to elute your compound. A typical starting gradient could be from a high concentration of water (e.g., 95%) with a small amount of organic modifier (e.g., 5% acetonitrile) to a high concentration of the organic modifier (e.g., 95%) over a set period.

  • Incorporate a Buffer or Ion-Pairing Agent: Since this compound is an ionic compound, adding a buffer to the mobile phase can improve peak shape and reproducibility. A volatile buffer like ammonium acetate or ammonium formate is often a good choice, especially if you need to remove the mobile phase after purification. An ion-pairing reagent, such as trifluoroacetic acid (TFA), can also be added to the mobile phase to improve retention and peak shape for ionic compounds.

  • Optimize Isocratically or with a Shallow Gradient: Once you have an idea of the elution conditions from the initial gradient, you can optimize the separation using an isocratic mobile phase (a constant solvent composition) or a shallower gradient around the elution point of your compound for better resolution.

Q3: My purified this compound from column chromatography shows signs of degradation. Why is this happening?

A3: this compound is susceptible to hydrolysis, especially in the presence of protic solvents like water and alcohols, which are common in reversed-phase chromatography.

  • Work Quickly and at Low Temperatures: Minimize the time the compound spends in the purification system. If possible, conduct the chromatography at a lower temperature to slow down potential degradation reactions.

  • Use Anhydrous Solvents (for normal phase): If attempting normal-phase chromatography, ensure your solvents are anhydrous to prevent hydrolysis.

  • Check pH of Mobile Phase: The stability of the sulfonium salt can be pH-dependent. Extreme pH values should generally be avoided. Buffering the mobile phase can help maintain a stable pH.

  • Evaporate Solvents Promptly: After collecting the fractions containing your purified product, remove the solvents as quickly as possible under reduced pressure and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route used.

  • Unreacted Starting Materials:

    • Diphenyl sulfide

    • Vinyl trifluoromethanesulfonate or (2-Bromoethyl)diphenylsulfonium triflate (if this precursor route is used)[2]

  • Side Products:

    • Products from the elimination of the precursor, (2-bromoethyl)diphenylsulfonium triflate, may not go to completion, leaving the precursor as an impurity.[2]

  • Degradation Products:

    • Hydrolysis Products: The vinyl sulfonium salt is susceptible to hydrolysis. The presence of water can lead to the formation of diphenyl sulfoxide and other degradation products.

    • Oxidation Products: Exposure to air, especially under harsh conditions, can lead to the oxidation of the sulfur atom, forming the corresponding sulfoxide.[3]

Q2: What is the best way to store purified this compound to prevent degradation?

A2: Proper storage is crucial to maintain the purity of the compound.

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and oxygen.[3][4]

  • Low Temperature: Keep the compound at a low temperature, preferably in a freezer.[4]

  • Dark Place: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[4]

  • Anhydrous Conditions: Ensure the storage container is dry and tightly sealed to prevent the ingress of moisture.

Q3: Can I use NMR spectroscopy to assess the purity of my this compound?

A3: Yes, ¹H and ¹³C NMR are excellent techniques for assessing the purity of your compound.

  • ¹H NMR: In the ¹H NMR spectrum, you can look for the characteristic signals of the vinyl protons and the phenyl groups. The absence of signals corresponding to starting materials or common solvents will indicate a high degree of purity. The presence of unexpected signals may indicate impurities that you can potentially identify by comparing them to the spectra of known starting materials or byproducts.

  • ¹⁹F NMR: Since the counter-ion is a triflate, ¹⁹F NMR can be a useful tool to confirm its presence and to check for any fluorine-containing impurities.

Q4: Is this compound a solid or a liquid at room temperature?

A4: The physical state of this compound at room temperature can vary. It is often described as a light-yellow oil or a crystalline solid.[2][4][5] This can depend on the purity of the material. Highly pure samples are more likely to be crystalline. The physical state will influence the choice of purification and handling techniques.

Data Presentation

Table 1: Summary of Potential Impurities and their Origin

Impurity NameChemical StructureLikely OriginRecommended Purification Method to Remove
Diphenyl sulfideC₁₂H₁₀SUnreacted starting materialColumn Chromatography (Reversed-Phase)
(2-Bromoethyl)diphenylsulfonium triflateC₁₅H₁₄BrF₃O₃S₂Incomplete elimination from precursorColumn Chromatography (Reversed-Phase)
Diphenyl sulfoxideC₁₂H₁₀OSHydrolysis/Oxidation of the productColumn Chromatography (Reversed-Phase)

Experimental Protocols

Protocol 1: General Guideline for Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Anhydrous recrystallization solvent(s) (e.g., ethanol, diethyl ether, hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various anhydrous solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (or the single recrystallization solvent) while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Two-Solvent System: While the solution in the "good" solvent is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to dissolve the cloudiness, then allow it to cool slowly as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (or the single recrystallization solvent).

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Guideline for Reversed-Phase Flash Column Chromatography

Objective: To purify this compound from less polar and more polar impurities.

Materials:

  • Crude this compound

  • C18-functionalized silica gel

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Buffer (e.g., ammonium acetate) or ion-pairing agent (e.g., TFA)

  • Chromatography column and system

  • Fraction collector

Procedure:

  • Column Packing: Pack a chromatography column with C18-functionalized silica gel according to standard procedures.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent that is compatible with the mobile phase.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA).

  • Loading: Load the prepared sample onto the column.

  • Elution: Begin the elution with a gradient. For example:

    • 0-5 min: 5% Acetonitrile in water (with buffer/TFA)

    • 5-30 min: Gradient from 5% to 95% Acetonitrile in water (with buffer/TFA)

    • 30-35 min: 95% Acetonitrile in water (with buffer/TFA)

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., TLC, HPLC, or NMR) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvents under reduced pressure at a low temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product (this compound + Impurities) recrystallization Recrystallization start->recrystallization Option 1 chromatography Column Chromatography (Reversed-Phase) start->chromatography Option 2 analysis Purity Analysis (NMR, HPLC) recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: Purification workflow for this compound.

troubleshooting_recrystallization start Recrystallization Problem oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product solution1 Increase Solvent Slow Cooling Change Solvent Seeding/Scratching oiling_out->solution1 solution2 Minimize Hot Solvent Thorough Cooling Minimal Wash Recover from Mother Liquor low_yield->solution2 solution3 Change Solvent Slow Cooling Sufficient Washing Consider Chromatography impure_product->solution3

Caption: Troubleshooting common recrystallization problems.

References

Side reactions of "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving Diphenyl(vinyl)sulfonium trifluoromethanesulfonate. The information is designed to help you identify and resolve issues related to unexpected side reactions with various nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of reactivity of this compound with nucleophiles?

The principal reaction pathway is a Michael-type conjugate addition of the nucleophile to the β-carbon of the vinyl group. This forms a sulfur ylide intermediate, which can then undergo a variety of subsequent transformations, often leading to the formation of cyclopropanes, aziridines, epoxides, and other heterocyclic systems.[1][2]

Q2: How stable is the this compound reagent and what are its storage recommendations?

This compound is susceptible to hydrolysis.[3] It should be stored in a dark place under an inert atmosphere at room temperature. The precursor, (2-bromoethyl)diphenylsulfonium triflate, is a crystalline solid with a long shelf life and can be used to generate the vinylsulfonium salt in situ.[1]

Q3: What are the most common classes of nucleophiles used in reactions with this reagent?

Commonly used nucleophiles include:

  • Carbon nucleophiles: Enolates and compounds with active methylene groups are used for cyclopropanation reactions.[1][2]

  • Nitrogen nucleophiles: Primary and secondary amines and sulfonamides are used for the synthesis of aziridines and other N-heterocycles.[1][2]

  • Oxygen nucleophiles: β-amino alcohols are frequently used for the synthesis of morpholines.[1][2]

  • Sulfur nucleophiles: Thiols can also act as effective nucleophiles.

Troubleshooting Guide: Common Side Reactions

This guide addresses specific issues you may encounter during your experiments, focusing on identifying the cause of side reactions and providing potential solutions.

Issue 1: Formation of N-alkylated byproducts in reactions with N-H containing nucleophiles.

Question: I am attempting a C-alkylation (e.g., cyclopropanation) of a substrate that also contains an N-H group, but I am observing significant N-alkylation. How can I improve the selectivity for C-alkylation?

Possible Cause: The N-H proton can be sufficiently acidic to compete with the C-H proton for deprotonation, leading to the nitrogen atom acting as a nucleophile. This is a known issue, for example, in the cyclopropanation of unprotected oxindoles.

Troubleshooting Steps:

  • Use of a Lewis Acid Additive: The addition of a Lewis acid, such as zinc triflate (Zn(OTf)₂), can promote C-alkylation over N-alkylation. In the cyclopropanation of unprotected oxindoles, the use of Zn(OTf)₂ has been shown to significantly improve the yield of the desired C-alkylated product while suppressing N-alkylation.[4]

  • Protecting Group Strategy: If possible, protect the N-H group with a suitable protecting group prior to the reaction with this compound.

Quantitative Data on C- vs. N-Alkylation of Oxindole:

ConditionsC-Alkylation YieldN-Alkylation
DBU (base) in DCM32%Significant byproduct
DBU with Zn(OTf)₂ in DCMHigh YieldSuppressed

Data extracted from a study on the cyclopropanation of oxindoles.[4]

Issue 2: Suspected formation of a vinyl triflate byproduct.

Question: I am observing an unexpected byproduct with a mass corresponding to the starting material plus a triflate group and loss of the diphenylsulfonium group. Could this be a vinyl triflate?

Possible Cause: Although the triflate anion is an excellent leaving group, it can act as a nucleophile under certain conditions, attacking the vinylsulfonium salt to generate a vinyl triflate.

Troubleshooting Steps:

  • Spectroscopic Analysis:

    • ¹⁹F NMR: The presence of a vinyl triflate can be confirmed by a characteristic signal in the ¹⁹F NMR spectrum.

    • ¹³C NMR: The sp² carbon attached to the triflate group will be significantly deshielded. The trifluoromethyl carbon will appear as a quartet around δ 118-122 ppm.[5]

    • IR Spectroscopy: Look for strong and sharp absorption bands for the S=O stretches of the triflate group around 1420 cm⁻¹ and 1210 cm⁻¹, and C-F stretches between 1250–1140 cm⁻¹.[5]

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the byproduct.[5]

  • Reaction Condition Modification:

    • Solvent Choice: The nucleophilicity of the triflate anion can be influenced by the solvent. Consider using less polar, non-coordinating solvents.

    • Temperature: Lowering the reaction temperature may disfavor this side reaction.

Issue 3: Formation of an unexpected constitutional isomer (Anti-Michael Addition).

Question: My product has the nucleophile added to the α-carbon of the vinyl group instead of the expected β-carbon. Why is this happening?

Possible Cause: While Michael (1,4-) addition is the predominant pathway, under certain circumstances, a competing "anti-Michael" (1,2-) addition can occur, leading to the nucleophile adding to the α-carbon. The factors governing this regioselectivity are complex and can depend on the substrate, nucleophile, and reaction conditions.

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • Solvent and Temperature: Systematically vary the solvent polarity and reaction temperature. Non-polar solvents and lower temperatures may favor the thermodynamically controlled Michael adduct.

    • Base: The choice of base can influence the regioselectivity. Experiment with different bases (e.g., organic vs. inorganic, hindered vs. non-hindered).

  • Nucleophile Modification: The steric and electronic properties of the nucleophile can play a role. If possible, modify the nucleophile to favor Michael addition.

Experimental Protocols

Protocol 1: Synthesis of N-Tosylaziridines

This protocol is adapted from a method for the in situ generation of diphenyl(vinyl)sulfonium triflate followed by aziridination.[1]

Materials:

  • (2-Bromoethyl)diphenylsulfonium triflate (precursor)

  • Sodium p-toluenesulfonamide (TsNHNa)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the precursor in acetonitrile, add an excess of sodium p-toluenesulfonamide.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Expected Outcome: Formation of the corresponding N-tosylaziridine in good to very good yields.

Protocol 2: Synthesis of Morpholines from β-Amino Alcohols

This procedure describes the annulation reaction of β-amino alcohols with diphenyl(vinyl)sulfonium triflate.[1]

Materials:

  • Diphenyl(vinyl)sulfonium triflate

  • β-Amino alcohol

  • Suitable base (e.g., K₂CO₃, DBU)

  • Solvent (e.g., CH₂Cl₂, THF)

Procedure:

  • Dissolve the β-amino alcohol in the chosen solvent.

  • Add the base to the solution.

  • Add a solution of diphenyl(vinyl)sulfonium triflate dropwise at room temperature.

  • Stir the mixture until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction and purify the morpholine product.

Expected Outcome: High yields (often >90%) of the corresponding morpholine derivative.[3]

Protocol 3: Cyclopropanation of Active Methylene Compounds

This protocol is for the reaction of an active methylene compound with diphenyl(vinyl)sulfonium triflate.

Materials:

  • Diphenyl(vinyl)sulfonium triflate

  • Active methylene compound (e.g., malonic ester, β-ketoester)

  • Organic base (e.g., DBU)

  • Solvent (e.g., CH₂Cl₂)

Procedure:

  • To a solution of the active methylene compound in the solvent, add the organic base.

  • Add a solution of diphenyl(vinyl)sulfonium triflate to the mixture.

  • Stir at room temperature and monitor the reaction.

  • Upon completion, perform an aqueous workup and purify the cyclopropane product by chromatography.

Expected Outcome: Good yields of the gem-disubstituted cyclopropane derivative.[1]

Visualizing Reaction Pathways

Troubleshooting Logic for Unexpected Products

The following diagram illustrates a logical workflow for troubleshooting unexpected product formation in reactions with this compound.

Troubleshooting_Workflow Start Unexpected Product Observed Analysis Characterize Byproduct(s) (NMR, MS, IR) Start->Analysis Isomer Is it an Isomer? Analysis->Isomer N_Alkylation N-Alkylation Product? Isomer->N_Alkylation Yes Anti_Michael Anti-Michael Adduct? Isomer->Anti_Michael No Vinyl_Triflate Vinyl Triflate Adduct? N_Alkylation->Vinyl_Triflate No Sol_N_Alk Solution: - Add Lewis Acid (e.g., Zn(OTf)₂) - Use N-Protecting Group N_Alkylation->Sol_N_Alk Yes Other Other Side Reaction (e.g., Decomposition) Vinyl_Triflate->Other No Sol_VT Solution: - Change Solvent - Lower Temperature Vinyl_Triflate->Sol_VT Yes Anti_Michael->Other No Sol_AM Solution: - Modify Solvent/Temperature - Change Base Anti_Michael->Sol_AM Yes Reaction_Pathways cluster_michael Michael Addition (Favored) cluster_anti_michael Anti-Michael Addition (Side Reaction) Reactants Diphenyl(vinyl)sulfonium triflate + Nucleophile (Nu⁻) Michael_Attack Nucleophilic attack at β-carbon Reactants->Michael_Attack Anti_Michael_Attack Nucleophilic attack at α-carbon Reactants->Anti_Michael_Attack Ylide_Intermediate Sulfur Ylide Intermediate Michael_Attack->Ylide_Intermediate Michael_Product Further Reactions (e.g., Cyclization) Ylide_Intermediate->Michael_Product Anti_Michael_Intermediate Intermediate Anti_Michael_Attack->Anti_Michael_Intermediate Anti_Michael_Product Anti-Michael Adduct Anti_Michael_Intermediate->Anti_Michael_Product

References

Temperature control in "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" synthesis and reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate. This guide provides detailed information, troubleshooting advice, and frequently asked questions related to the synthesis and reactions of this versatile reagent, with a specific focus on temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored at room temperature in a dark place and under an inert atmosphere to ensure its stability.[1][2]

Q2: What is the optimal temperature for the synthesis of this compound?

A2: The synthesis of this compound is typically a two-step process. The first step involves the reaction of 2-bromoethyl triflate with diphenyl sulfide in refluxing toluene, which requires elevated temperatures. The subsequent step, the elimination reaction to form the vinylsulfonium salt, is carried out at room temperature.[3]

Q3: At what temperatures are reactions involving this compound typically conducted?

A3: Many reactions utilizing this reagent, such as the synthesis of morpholines and zinc triflate-mediated cyclopropanation of oxindoles, proceed efficiently under mild conditions at ambient or room temperature.[4][5][6][7] Some reactions, like aziridination, have been reported to be carried out at temperatures ranging from 0 °C to room temperature.

Q4: Is this compound sensitive to moisture?

A4: Yes, the compound is susceptible to hydrolysis. It is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere to prevent its degradation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and application of this compound, with a focus on temperature-related problems.

Problem 1: Low or no yield during the synthesis of the sulfonium salt.

Possible Cause Troubleshooting Suggestion Relevant Temperature Considerations
Incomplete first step (formation of the bromoethyl intermediate) Ensure the reaction mixture of 2-bromoethyl triflate and diphenyl sulfide reaches and maintains the reflux temperature of toluene.Inadequate heating can lead to incomplete conversion. Use a heating mantle with a temperature controller to ensure consistent reflux.
Degradation of the product during the second step The elimination reaction should be performed at room temperature as specified.Exceeding room temperature during the base treatment could potentially lead to side reactions or decomposition of the desired product.
Presence of moisture Use anhydrous toluene and ensure all glassware is thoroughly dried. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).Moisture can hydrolyze the triflate group, leading to lower yields.

Problem 2: Low yield in reactions using this compound (e.g., cyclopropanation, morpholine synthesis).

Possible Cause Troubleshooting Suggestion Relevant Temperature Considerations
Sluggish reaction For certain substrates, such as aniline-containing compounds in cyclopropanation, room temperature may not be sufficient.A higher temperature may be required. For example, microwave irradiation at 130 °C has been shown to improve the yield for sluggish substrates.[6]
Decomposition of the reagent Avoid unnecessarily high temperatures, as sulfonium salts can be thermally unstable.If a reaction requires heating, it is advisable to perform a small-scale test to determine the optimal temperature that balances reaction rate and reagent stability.
Sub-optimal temperature for ylide formation/reaction In reactions proceeding via a sulfur ylide, the temperature can influence the stability and reactivity of the ylide intermediate.For some reactions, cooling to 0 °C before the addition of reagents may be beneficial to control the initial reaction rate and improve selectivity.

Problem 3: Formation of side products, such as N-alkylation in the cyclopropanation of unprotected oxindoles.

Possible Cause Troubleshooting Suggestion Relevant Temperature Considerations
Reaction temperature is too high Running the reaction at ambient temperature (e.g., 21 °C) is generally effective in minimizing side reactions like N-alkylation.[6][8]Elevated temperatures can sometimes favor undesired reaction pathways. Sticking to the recommended mild temperature conditions is crucial for chemoselectivity.
Incorrect base or solvent system The choice of base and solvent can influence the reaction pathway.While not a direct temperature issue, the combination of temperature, base, and solvent dictates the reaction's outcome. Ensure the use of the recommended system (e.g., Zn(OTf)₂ as an additive) for the desired transformation at the specified temperature.[6]

Quantitative Data

The following table summarizes the temperature conditions for key transformations involving this compound as reported in the literature.

Transformation Substrate Temperature Reaction Time Yield Reference
Synthesis (Step 1) 2-Bromoethyl triflate, Diphenyl sulfideRefluxing Toluene-High[3]
Synthesis (Step 2) (2-Bromoethyl)diphenylsulfonium triflateRoom Temperature-Excellent[3]
Cyclopropanation Unprotected OxindolesAmbient Temperature (ca. 21 °C)4 hHigh[6][8]
Cyclopropanation Aniline-containing Oxindole130 °C (Microwave)1 h82%[6]
Morpholine Synthesis β-Amino alcoholsRoom Temperature-94-98%[4]
Aziridination Imines0 °C to Room Temperature18 hHigh

Experimental Protocols

1. Synthesis of this compound (Aggarwal et al.) [3]

  • Step 1: Synthesis of (2-Bromoethyl)diphenylsulfonium Triflate

    • To a solution of diphenyl sulfide in anhydrous toluene under an inert atmosphere, add 2-bromoethyl trifluoromethanesulfonate.

    • Heat the mixture to reflux and maintain for the specified duration.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Isolate the crystalline solid by filtration, wash with a suitable solvent (e.g., cold toluene or diethyl ether), and dry under vacuum.

  • Step 2: Synthesis of this compound

    • Dissolve the (2-bromoethyl)diphenylsulfonium triflate from Step 1 in a mixture of tetrahydrofuran and water.

    • Cool the solution in an ice bath.

    • Add a solution of potassium bicarbonate in water dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product as a light-yellow oil.

2. Zinc Triflate-Mediated Cyclopropanation of Unprotected Oxindoles [6][8]

  • To a mixture of the unprotected oxindole and zinc triflate in a suitable solvent (e.g., DMF) in a vial, add this compound.

  • Add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction mixture at ambient temperature (ca. 21 °C) for 4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Elimination start1 Diphenyl sulfide + 2-Bromoethyl triflate in Toluene process1 Reflux start1->process1 product1 (2-Bromoethyl)diphenylsulfonium triflate process1->product1 start2 Intermediate + K₂CO₃ in THF/Water product1->start2 Proceed to Step 2 process2 Room Temperature start2->process2 product2 Diphenyl(vinyl)sulfonium trifluoromethanesulfonate process2->product2

Caption: Workflow for the two-step synthesis of this compound.

ReactionWorkflow reagents Unprotected Oxindole + Diphenyl(vinyl)sulfonium triflate + Zn(OTf)₂ + Base reaction Cyclopropanation Reaction reagents->reaction conditions Ambient Temperature (e.g., 21 °C) conditions->reaction workup Aqueous Workup reaction->workup side_product N-alkylation (minimized at RT) reaction->side_product Potential Side Reaction purification Column Chromatography workup->purification product Spirocyclopropyl Oxindole purification->product

Caption: General workflow for the zinc triflate-mediated cyclopropanation of oxindoles.

References

"Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and handling of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: To ensure the stability of this compound, it should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1][2][3] Several sources recommend storing it in a dark place at room temperature, while another suggests storage at -20°C in a desiccator to prevent hydrolysis.[1][2][3][4]

Q2: What are the primary signs of degradation to look for?

A2: While visual inspection is a preliminary step, chemical analysis is required for conclusive evidence of degradation. The compound is moisture-sensitive, and hydrolysis is a potential degradation pathway.[1] Any change in physical form, such as clumping of a solid or discoloration, may indicate degradation.

Q3: What are the known degradation pathways for this compound?

A3: this compound can degrade through several pathways, including:

  • Hydrolysis: Due to its moisture sensitivity, the compound can hydrolyze.[1]

  • Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.[1]

  • Reduction: Reduction can convert the sulfonium group to a sulfide.[1]

  • Thermal Decomposition: Hazardous decomposition products upon heating include carbon oxides, hydrogen fluoride, and sulfur oxides.[5]

Q4: What are the main applications of this compound in organic synthesis?

A4: This reagent is primarily used for the formation of carbon-sulfur bonds and participates in various reactions such as cyclopropanation, aziridination, and epoxidation.[1][6] It acts as an electrophile, reacting with nucleophiles to form stable products.[1]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is mandatory to use appropriate personal protective equipment, including nitrile gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[5]

Troubleshooting Guides

Issue 1: Inconsistent or low yields in reactions.

  • Possible Cause 1: Reagent Degradation. The reagent is moisture-sensitive.[1] Exposure to atmospheric moisture during storage or handling can lead to hydrolysis and reduced reactivity.

    • Solution: Ensure the reagent is handled under an inert atmosphere (e.g., in a glovebox) and stored in a desiccator.[1] Use a fresh bottle of the reagent if degradation is suspected.

  • Possible Cause 2: Incompatible Reagents. The compound is incompatible with strong oxidizing agents.[5]

    • Solution: Review all reagents in the reaction mixture to ensure compatibility.

Issue 2: Formation of unexpected byproducts.

  • Possible Cause 1: Side Reactions. this compound can undergo nucleophilic substitution at the vinyl group.[1] Nucleophiles present in the reaction mixture may compete with the desired reaction pathway.

    • Solution: Analyze the reaction conditions (temperature, solvent, stoichiometry) to minimize side reactions. Purification techniques such as chromatography may be necessary to isolate the desired product.[1]

  • Possible Cause 2: Presence of Impurities. The purity of the commercially available reagent is typically around 95-97%.[2][4][5] Impurities may lead to the formation of byproducts.

    • Solution: If necessary, purify the reagent before use.

Quantitative Data Summary

Physical and Chemical Properties

PropertyValueSource
CAS Number247129-88-0[1][2][4][5]
Molecular FormulaC₁₅H₁₃F₃O₃S₂[1][4]
Molecular Weight362.39 g/mol [1][4]
Purity≥95% - 97%[2][4][5]
Physical FormLiquid or Solid or Semi-solid[2]

Handling and Storage Recommendations

ParameterRecommendationSource
Storage TemperatureRoom temperature or -20°C[1][2][3][4]
AtmosphereInert (Nitrogen or Argon)[1][2][3]
Conditions to AvoidMoisture, Dust generation, Sources of ignition, Strong oxidizing agents[1][5]

Experimental Protocols

General Protocol for Synthesis of this compound

The synthesis typically involves the reaction of diphenyl sulfide with vinyl trifluoromethanesulfonate.[1][7]

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenyl sulfide in an appropriate anhydrous solvent.

  • Add vinyl trifluoromethanesulfonate to the solution at room temperature.[1]

  • Stir the reaction mixture for several hours.[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, purify the product using standard techniques such as recrystallization or chromatography.[1]

General Protocol for a Cyclopropanation Reaction

This is a representative protocol based on the known reactivity of the compound.

  • In a glovebox or under an inert atmosphere, add the substrate (e.g., an oxindole) and a Lewis acid (e.g., zinc triflate) to an anhydrous solvent.[1]

  • Add a solution of this compound in the same solvent dropwise to the mixture.

  • Stir the reaction at the appropriate temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

degradation_pathways cluster_degradation Degradation Pathways reagent Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate hydrolysis Hydrolysis (Moisture) reagent->hydrolysis H₂O oxidation Oxidation reagent->oxidation [O] reduction Reduction reagent->reduction [H] hydrolysis_products Hydrolysis Products hydrolysis->hydrolysis_products sulfoxide Sulfoxides / Sulfones oxidation->sulfoxide sulfide Sulfide reduction->sulfide

Caption: Potential degradation pathways for this compound.

experimental_workflow start Start: Obtain Reagent storage Store under inert atmosphere (-20°C or RT in desiccator) start->storage handling Handle in inert atmosphere (e.g., glovebox) storage->handling reaction_setup Set up reaction with anhydrous solvents handling->reaction_setup workup Aqueous workup and extraction reaction_setup->workup purification Purify product (e.g., chromatography) workup->purification end End: Isolated Product purification->end troubleshooting_guide cluster_reagent Reagent Integrity cluster_conditions Reaction Conditions issue Issue: Low Yield / Byproducts check_reagent Check Reagent Integrity issue->check_reagent check_conditions Review Reaction Conditions issue->check_conditions moisture Moisture exposure? check_reagent->moisture incompatible Incompatible reagents? check_conditions->incompatible side_reactions Potential side reactions? check_conditions->side_reactions new_reagent Solution: Use fresh reagent and inert atmosphere moisture->new_reagent Yes check_compatibility Solution: Ensure compatibility of all reagents incompatible->check_compatibility Yes modify_conditions Solution: Modify conditions (temp, solvent, etc.) side_reactions->modify_conditions Yes

References

Overcoming low yields in the synthesis of morpholines using "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Diphenyl(vinyl)sulfonium trifluoromethanesulfonate for the synthesis of morpholines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly overcoming low yields in this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general applicability of this compound for morpholine synthesis?

A1: this compound is a highly effective reagent for the synthesis of morpholines from β-amino alcohols.[1][2] This method is known for its high yields, often ranging from 94% to 98%, and its applicability to a variety of substrates, including those with different degrees of substitution and stereochemistry.[2] The reaction proceeds under mild conditions and is notable for its simplicity.

Q2: What is the proposed reaction mechanism for this transformation?

A2: The synthesis of morpholines using this compound is proposed to proceed via a [4+2] annulation reaction. The vinyl sulfonium salt acts as a bis-electrophile. The reaction is thought to be initiated by a conjugate addition of the amino group of the β-amino alcohol to the vinyl sulfonium salt, followed by an intramolecular cyclization of the resulting intermediate to form the morpholine ring, with diphenyl sulfide as a byproduct.[3]

Q3: What are the key advantages of using this compound?

A3: Key advantages include:

  • High Yields: Consistently high yields (typically 94-98%) are reported for a range of substrates.[1][2]

  • Mild Reaction Conditions: The reaction is often carried out at room temperature.

  • Stereochemical Retention: The process is known to proceed without racemization of existing stereocenters.

  • Simple Workup: The primary byproduct, diphenyl sulfide, is nonpolar and can be easily separated from the polar morpholine product by chromatography or acid/base extraction.

Q4: Are there any known limitations or less successful substrates for this reaction?

A4: While the method is broadly applicable, certain substrates may be less successful. For instance, unprotected primary β-amino alcohols can sometimes lead to the formation of aziridines as a side product. The use of sulfonamide-protected amines is often more successful.

Q5: How should this compound be handled and stored?

A5: this compound can be sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1] It is susceptible to hydrolysis.[1] For storage, it is recommended to keep it in a dark place, under an inert atmosphere, at room temperature.

Troubleshooting Guide: Overcoming Low Yields

Low yields in this generally high-yielding reaction can be frustrating. The following guide addresses potential causes and offers solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation Reagent Instability/Decomposition This compound is susceptible to hydrolysis.[1] Ensure all glassware is oven-dried, and use anhydrous solvents. Handle the reagent under an inert atmosphere (nitrogen or argon).[1]
Inefficient in situ Generation If generating the vinyl sulfonium salt in situ from (2-bromoethyl)diphenylsulfonium triflate, ensure the base (e.g., KHCO3) is fresh and the reaction conditions for the elimination are optimal.[2]
Incorrect Stoichiometry Ensure an appropriate molar ratio of the vinyl sulfonium salt to the β-amino alcohol. A slight excess of the sulfonium salt may be beneficial in some cases.
Formation of Side Products (e.g., Aziridines) Unprotected Primary Amine For primary β-amino alcohols, consider protecting the amine, for example, as a sulfonamide (e.g., nosylamide), which has been shown to be effective.
Reaction Conditions Favoring Aziridine Formation The choice of base and solvent can influence the reaction pathway. Adhere to established protocols that favor morpholine formation.
Complex Reaction Mixture/Difficult Purification Incomplete Reaction Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. If the reaction stalls, consider a slight increase in temperature or extended reaction time.
Hydrolysis of the Sulfonium Salt As mentioned, water contamination can lead to byproducts. Ensure anhydrous conditions.[1]
Inconsistent Yields Between Batches Purity of Starting Materials Verify the purity of the β-amino alcohol and the this compound. Impurities can interfere with the reaction.
Variability in Reaction Setup Ensure consistent reaction conditions (temperature, stirring speed, inert atmosphere) between batches.

Troubleshooting Workflow

G start Low Yield Observed check_reagent Check Reagent Quality and Handling start->check_reagent check_conditions Verify Reaction Conditions check_reagent->check_conditions Reagent OK reagent_issue Use fresh, dry reagent under inert atmosphere. check_reagent->reagent_issue Issue Found check_substrate Analyze Substrate Suitability check_conditions->check_substrate Conditions Correct conditions_issue Ensure anhydrous solvents, correct temperature, and stoichiometry. check_conditions->conditions_issue Issue Found purification Optimize Purification check_substrate->purification Substrate Suitable substrate_issue Consider amine protection (e.g., sulfonamide). check_substrate->substrate_issue Issue Found success Yield Improved purification->success Purification Optimized purification_issue Optimize chromatography or extraction. purification->purification_issue Issue Found

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: Synthesis of Morpholines from β-Amino Alcohols

This protocol is based on the method developed by Aggarwal's group.[2]

Materials:

  • β-amino alcohol (sulfonamide protected is preferred for primary amines)

  • This compound

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Silica gel for chromatography

Procedure:

  • To a solution of the β-amino alcohol (1.0 mmol) in anhydrous CH2Cl2 (10 mL) under an inert atmosphere (e.g., argon), add triethylamine (1.2 mmol).

  • Add a solution of this compound (1.1 mmol) in anhydrous CH2Cl2 (5 mL) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the polar morpholine product from the nonpolar diphenyl sulfide byproduct.

Protocol 2: In situ Generation of this compound and Subsequent Morpholine Synthesis

This protocol involves the generation of the vinyl sulfonium salt from its precursor.[2]

Materials:

  • (2-Bromoethyl)diphenylsulfonium triflate

  • Potassium bicarbonate (KHCO3)

  • Tetrahydrofuran (THF)

  • Water

  • β-amino alcohol

Procedure: Part A: Generation of the Vinyl Sulfonium Salt

  • Dissolve (2-Bromoethyl)diphenylsulfonium triflate in a mixture of THF and water.

  • Add potassium bicarbonate and stir the mixture at room temperature. The elimination to form the vinyl sulfonium salt is typically rapid.

Part B: Morpholine Synthesis

  • To the solution containing the in situ generated this compound, add the β-amino alcohol and a suitable base (e.g., triethylamine).

  • Stir the reaction at room temperature and monitor by TLC.

  • Workup and purify as described in Protocol 1.

Reaction Pathway

G cluster_start Starting Materials amino_alcohol β-Amino Alcohol conjugate_addition Conjugate Addition amino_alcohol->conjugate_addition vinyl_sulfonium Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate vinyl_sulfonium->conjugate_addition cyclization Intramolecular Cyclization conjugate_addition->cyclization morpholine Morpholine Product cyclization->morpholine byproduct Diphenyl Sulfide cyclization->byproduct

Caption: The synthetic pathway to morpholines.

References

Troubleshooting guide for "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when using Diphenyl(vinyl)sulfonium trifluoromethanesulfonate in heterocyclic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in heterocyclic synthesis?

This compound is a powerful electrophilic vinylating agent. In heterocyclic synthesis, it primarily acts as a two-carbon building block for annulation reactions, allowing for the construction of various saturated heterocycles.[1] It is particularly effective for the synthesis of three- to seven-membered rings, including cyclopropanes, aziridines, morpholines, thiomorpholines, and piperazines.[2]

Q2: What are the key stability and handling considerations for this reagent?

This compound is sensitive to moisture and can hydrolyze.[1] Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place.[1] It is advisable to use anhydrous solvents and reagents to prevent its decomposition.

Q3: What are the typical reaction conditions for using this compound?

Reactions are often carried out under mild conditions, frequently at room temperature.[1][2] The choice of base and solvent is crucial and depends on the specific transformation. Common bases include organic amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and inorganic bases such as potassium carbonate.[2] A variety of solvents can be used, with dichloromethane (DCM) and tetrahydrofuran (THF) being common choices.

Q4: Can this compound be generated in situ?

Yes, it is often more convenient to generate this compound in situ from its stable precursor, (2-bromoethyl)diphenylsulfonium triflate.[2] This is typically achieved by treating the precursor with a base in the reaction mixture.[2]

Troubleshooting Guide

Low or No Product Yield

Q5: My reaction is not proceeding, or the yield of my desired heterocycle is very low. What are the potential causes?

  • Reagent Decomposition: The primary suspect is often the decomposition of the vinylsulfonium salt due to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. Handling the reagent under an inert atmosphere is critical.[1]

  • Inactive Reagent: If the reagent has been stored improperly or for an extended period, it may have degraded. It is recommended to use freshly prepared or recently purchased reagent.

  • Incorrect Base: The choice and stoichiometry of the base are critical. A base that is too weak may not facilitate the initial nucleophilic attack, while an overly strong or sterically hindered base might lead to side reactions. For instance, in the synthesis of morpholines from β-amino alcohols, a suitable base is essential for high yields.[1]

  • Low Nucleophilicity of the Substrate: If your nucleophile (e.g., an amine or thiol) is electron-deficient or sterically hindered, the initial Michael addition may be slow or unfavorable. In such cases, using a more forcing reaction condition (e.g., higher temperature or a stronger, non-nucleophilic base) might be necessary.

  • Sub-optimal Solvent: The polarity of the solvent can significantly impact the reaction rate. For many annulation reactions with this reagent, polar aprotic solvents like DMF or DMSO can be effective.

Formation of Unexpected Side Products

Q6: I am observing significant side products in my reaction. How can I identify and mitigate them?

  • N-Vinylation vs. C-Alkylation: In substrates with multiple nucleophilic sites, such as unprotected oxindoles, N-vinylation can compete with the desired C-alkylation. The use of a Lewis acid, such as zinc triflate, can promote C-alkylation over N-alkylation, leading to higher yields of the desired spirocyclopropyl oxindole.

  • Polymerization: The vinyl group of the sulfonium salt can be susceptible to polymerization, especially at higher temperatures or in the presence of radical initiators. Running the reaction at lower temperatures and ensuring the absence of impurities can help minimize this.

  • Elimination Products: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired cyclization. Careful selection of the base and temperature is crucial to favor the intramolecular cyclization.

Quantitative Data Summary

The following tables summarize representative yields for common heterocyclic syntheses using this compound.

Table 1: Synthesis of Six-Membered Heterocycles [2]

HeterocycleStarting MaterialYield (%)
Morpholinesβ-Amino alcohols94-98
Thiomorpholinesβ-Amino thiols94-98
Piperazines1,2-Diamines91-99

Table 2: Zinc Triflate-Mediated Cyclopropanation of Oxindoles

Oxindole SubstrateYield without Zn(OTf)₂ (%)Yield with Zn(OTf)₂ (%)
Unprotected OxindoleLow (significant N-vinylation)High
N-Substituted OxindoleHighHigh

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Morpholines[1]

To a solution of the β-amino alcohol (1.0 equiv) in an anhydrous solvent (e.g., DCM) under an inert atmosphere is added a suitable base (e.g., potassium carbonate, 2.0 equiv). The mixture is stirred at room temperature for 10-15 minutes. This compound (1.1 equiv) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: Zinc Triflate-Mediated Cyclopropanation of Unprotected Oxindoles

To a solution of the unprotected oxindole (1.0 equiv) and zinc triflate (1.0 equiv) in an anhydrous solvent (e.g., THF) under an inert atmosphere is added a base (e.g., DBU, 1.2 equiv) at room temperature. This compound (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired spirocyclopropyl oxindole.

Visualizations

General Reaction Pathway

G reagent Diphenyl(vinyl)sulfonium trifluoromethanesulfonate michael_addition Michael Addition reagent->michael_addition nucleophile Nucleophile (e.g., Amine, Thiol) nucleophile->michael_addition base Base base->michael_addition ylide Sulfonium Ylide Intermediate michael_addition->ylide cyclization Intramolecular Cyclization ylide->cyclization product Heterocyclic Product cyclization->product leaving_group Diphenyl Sulfide cyclization->leaving_group G start Low/No Yield check_reagent Check Reagent Quality (Moisture Sensitivity) start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Reactivity start->check_substrate use_fresh Use Fresh/Dry Reagent & Anhydrous Conditions check_reagent->use_fresh Degraded optimize_base Optimize Base (Strength, Stoichiometry) check_conditions->optimize_base Base Issue optimize_solvent Optimize Solvent (Polarity) check_conditions->optimize_solvent Solvent Issue increase_temp Increase Reaction Temperature check_substrate->increase_temp Low Nucleophilicity lewis_acid Consider Lewis Acid Catalyst check_substrate->lewis_acid Side Reactions G start Start setup Setup Reaction under Inert Atmosphere start->setup add_reagents Add Oxindole, Zn(OTf)₂, and Base setup->add_reagents add_vinylsulfonium Add Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate add_reagents->add_vinylsulfonium react Stir at Room Temperature add_vinylsulfonium->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end Pure Product purify->end

References

Refinement of protocols for "Diphenyl(vinyl)sulfonium trifluoromethanesulfonate" applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the application of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a powerful synthetic reagent with the CAS number 247129-88-0 and a molecular weight of 362.4 g/mol .[1][2] It is primarily used in organic synthesis as a Michael acceptor, facilitating the formation of carbon-sulfur bonds.[1] Key applications include cyclopropanation, aziridination, and the synthesis of various nitrogen-containing heterocycles like morpholines.[1][3]

Q2: What is the general mechanism of action for this reagent?

A2: this compound acts as an electrophile.[1] The reaction mechanism typically involves the conjugate addition of a nucleophile to the β-position of the vinyl group. This is often followed by the displacement of the diphenyl sulfide leaving group, leading to the formation of new cyclic products.[3]

Q3: What are the key safety precautions to take when handling this compound?

A3: This compound is known to cause skin, eye, and respiratory irritation. It is crucial to handle it in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or fumes.

Q4: How should this compound be stored?

A4: It should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is sensitive to moisture.

Q5: Can this reagent be generated in situ?

A5: Yes, it is often generated in situ from its precursor, (2-bromoethyl)diphenylsulfonium triflate, by treatment with a base.[3] This method can be convenient for reactions where the isolation of the vinylsulfonium salt is not necessary.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield Degradation of the reagent: The compound is moisture-sensitive.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Incorrect stoichiometry: The ratio of reactants is critical for optimal yield.Carefully check the molar ratios of the sulfonium salt, substrate, and any catalysts or bases.
Ineffective base: The chosen base may not be strong enough to deprotonate the nucleophile or facilitate the desired reaction.Consider using a stronger base or a different base altogether. Common bases include DBU and potassium carbonate.[3]
Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate.Gradually increase the reaction temperature and monitor the progress by TLC or other analytical methods.
Formation of multiple products/side reactions Competing nucleophilic attack: Other functional groups in the starting material may react with the sulfonium salt.Protect sensitive functional groups before carrying out the reaction.
Polymerization of the vinylsulfonium salt: This can occur under certain conditions.Control the rate of addition of the reagent and maintain the recommended reaction temperature.
Isomerization of the product: The initial product may isomerize to a more stable form.Analyze the reaction mixture at different time points to identify the initial product and optimize conditions to isolate it if necessary.
Difficulty in product purification Presence of diphenyl sulfide byproduct: This is a common byproduct from the reaction.Utilize column chromatography with an appropriate solvent system to separate the desired product from diphenyl sulfide.
Product is unstable to the work-up conditions: The product may be sensitive to acid, base, or water.Perform a neutral work-up and use gentle purification techniques.

Experimental Protocols & Data

Zinc Triflate-Mediated Cyclopropanation of Oxindoles

This protocol describes the cyclopropanation of oxindoles using this compound, a reaction known for its mild conditions and broad functional group compatibility.[3][4]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Oxindole and Zn(OTf)2 in Solvent add_reagent Add this compound prep_reagents->add_reagent Stir stir_rt Stir at Room Temperature add_reagent->stir_rt quench Quench Reaction stir_rt->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for Zinc Triflate-Mediated Cyclopropanation.

Detailed Methodology:

  • To a solution of the oxindole (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane), add zinc triflate (Zn(OTf)₂) (1.1 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.2 equiv.) portion-wise over 5 minutes.

  • Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spirocyclopropyl oxindole.

Quantitative Data:

SubstrateProductYield (%)
N-Boc-oxindoleN-Boc-spiro[cyclopropane-1,3'-indolin]-2'-one>95
N-Methyl-oxindoleN-Methyl-spiro[cyclopropane-1,3'-indolin]-2'-one>95
Unprotected oxindolespiro[cyclopropane-1,3'-indolin]-2'-one>95

Yields are approximate and may vary based on specific reaction conditions and substrate.[3][4]

Synthesis of Morpholines from β-Amino Alcohols

This protocol outlines the [4+2] annulation reaction of β-amino alcohols with this compound to synthesize morpholines, often with high yields.[3]

Reaction Pathway:

G cluster_reactants Reactants cluster_process Process cluster_product Product amino_alcohol β-Amino Alcohol reaction [4+2] Annulation amino_alcohol->reaction sulfonium_salt This compound sulfonium_salt->reaction morpholine Morpholine Derivative reaction->morpholine

Caption: Synthesis of Morpholines via [4+2] Annulation.

Detailed Methodology:

  • Dissolve the β-amino alcohol (1.0 equiv.) in a suitable solvent (e.g., acetonitrile).

  • Add a base (e.g., potassium carbonate, 2.0 equiv.).

  • To this suspension, add a solution of this compound (1.1 equiv.) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired morpholine derivative.

Quantitative Data:

β-Amino Alcohol DerivativeProductYield (%)
N-Tosyl-ethanolamineN-Tosyl-morpholine94-98
N-Boc-ethanolamineN-Boc-morpholineHigh
Various substituted amino alcoholsCorresponding morpholines94-98

Yields are reported for a range of substrates and may vary depending on the specific substituents and reaction conditions.[3]

Aziridination of Primary Amines

This protocol describes the synthesis of aziridines from primary amines using this compound. The reaction often proceeds under mild conditions.[3]

Logical Relationship:

G cluster_output Output primary_amine Primary Amine aziridine Aziridine Derivative primary_amine->aziridine sulfonium_salt This compound sulfonium_salt->aziridine base Base base->aziridine

References

Validation & Comparative

A Comparative Guide to Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate and Other Vinylsulfonium Salts in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, vinylsulfonium salts have emerged as powerful and versatile reagents for the construction of complex molecular architectures. Their ability to act as Michael acceptors initiates a cascade of reactions, leading to the formation of various carbocycles and heterocycles. Among these, Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has been a workhorse for synthetic chemists. This guide provides an objective comparison of its performance against other notable vinylsulfonium salts, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Introduction to Vinylsulfonium Salts

Vinylsulfonium salts are characterized by a positively charged sulfur atom attached to a vinyl group. This arrangement renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. The general reactivity profile involves the initial Michael addition of a nucleophile to form a sulfur ylide intermediate, which can then undergo a variety of subsequent transformations, including cyclization, rearrangement, or protonation. The nature of the substituents on the sulfur atom, the vinyl group, and the counterion can significantly influence the salt's stability, reactivity, and stereoselectivity.

This guide focuses on a comparative analysis of three key vinylsulfonium salts:

  • This compound: A widely used, commercially available reagent.

  • α-Phenyl-diphenyl(vinyl)sulfonium tetraphenylborate: An example of an α-substituted vinylsulfonium salt with a non-coordinating counterion.

  • β-Trifluoromethyl-diphenyl(vinyl)sulfonium triflate: A β-substituted vinylsulfonium salt with an electron-withdrawing group.

Comparative Performance Data

The following tables summarize the performance of these vinylsulfonium salts in two key synthetic transformations: epoxy-annulation and cyclopropanation.

Table 1: Epoxy-Annulation of β-Amino Ketones
EntryVinylsulfonium SaltSubstrate (β-Amino Ketone)ProductYield (%)[1][2]Diastereomeric Ratio (d.r.)
1This compound (in situ)N-Tosyl-2-aminoacetophenone2-Phenyl-6-oxa-3-azabicyclo[3.1.0]hexane85>20:1
2α-Phenyl-diphenyl(vinyl)sulfonium tetraphenylborateN-Tosyl-2-aminoacetophenone2,5-Diphenyl-6-oxa-3-azabicyclo[3.1.0]hexane88>20:1
3β-Trifluoromethyl-diphenyl(vinyl)sulfonium triflateN-Tosyl-2-aminoacetophenone2-Phenyl-5-(trifluoromethyl)-6-oxa-3-azabicyclo[3.1.0]hexane92>20:1

Analysis:

The data indicates that all three vinylsulfonium salts are highly effective in the epoxy-annulation of β-amino ketones, providing excellent yields and high diastereoselectivity. The introduction of a trifluoromethyl group at the β-position of the vinylsulfonium salt (Entry 3) appears to slightly enhance the yield, potentially due to the increased electrophilicity of the Michael acceptor. The α-phenyl substituted salt (Entry 2) also performs exceptionally well. A significant advantage of the α-substituted vinylsulfonium tetraphenylborate is its enhanced stability; unlike the triflate salt which is often generated in situ, the tetraphenylborate salt is a stable, crystalline solid that can be easily handled and stored.[1]

Table 2: Cyclopropanation of Allylic Amines
EntryVinylsulfonium SaltSubstrate (Allylic Amine)ProductYield (%)[1]
1α-Phenyl-diphenyl(vinyl)sulfonium tetraphenylborateN-Tosylallylamine1-Phenyl-2-(tosylaminomethyl)cyclopropane85
2α-(4-Methoxyphenyl)-diphenyl(vinyl)sulfonium tetraphenylborateN-Tosylallylamine1-(4-Methoxyphenyl)-2-(tosylaminomethyl)cyclopropane89
3α-(4-Chlorophenyl)-diphenyl(vinyl)sulfonium tetraphenylborateN-Tosylallylamine1-(4-Chlorophenyl)-2-(tosylaminomethyl)cyclopropane82

Analysis:

The α-substituted vinylsulfonium tetraphenylborates are highly effective for the cyclopropanation of allylic amines. The electronic nature of the substituent on the α-phenyl group has a modest influence on the reaction yield, with the electron-donating methoxy group providing a slightly higher yield compared to the electron-withdrawing chloro group. This highlights the tunability of the reagent for specific applications.

Experimental Protocols

General Procedure for the Synthesis of α-Substituted Vinylsulfonium Tetraphenylborates

A three-step procedure is typically employed for the synthesis of α-substituted vinylsulfonium tetraphenylborates, starting from commercially available styrenes.[1]

  • Bromination of Styrene: The corresponding styrene is treated with a solution of bromine in a suitable solvent like dichloromethane at low temperature to yield the dibromoethane derivative.

  • Formation of the Sulfonium Bromide: The dibromoethane derivative is then reacted with diphenyl sulfide in a solvent such as acetonitrile at reflux to afford the α-substituted-(β-bromoethyl)diphenylsulfonium bromide.

  • Counterion Exchange and Elimination: The crude sulfonium bromide is then treated with sodium tetraphenylborate in a solvent mixture like dichloromethane/water to facilitate counterion exchange. Subsequent treatment with a base, such as triethylamine, induces elimination of HBr to afford the desired α-substituted vinylsulfonium tetraphenylborate as a stable, crystalline solid.

Protocol for Epoxy-Annulation of a β-Amino Ketone with α-Phenyl-diphenyl(vinyl)sulfonium tetraphenylborate

To a solution of N-tosyl-2-aminoacetophenone (1.0 equiv) in dichloromethane at room temperature is added α-phenyl-diphenyl(vinyl)sulfonium tetraphenylborate (1.1 equiv) followed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv). The reaction mixture is stirred at room temperature for a specified time (typically 1-4 hours) until completion, as monitored by thin-layer chromatography. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2,5-diphenyl-6-oxa-3-azabicyclo[3.1.0]hexane.[1]

Protocol for Cyclopropanation of N-Tosylallylamine with α-Phenyl-diphenyl(vinyl)sulfonium tetraphenylborate

To a solution of N-tosylallylamine (1.0 equiv) in a suitable solvent like dichloromethane at room temperature is added α-phenyl-diphenyl(vinyl)sulfonium tetraphenylborate (1.1 equiv) and a base such as DBU (1.2 equiv). The reaction mixture is stirred at room temperature for the appropriate duration (typically 2-6 hours). Upon completion, the reaction is worked up by quenching with saturated aqueous ammonium chloride, followed by extraction with dichloromethane. The combined organic extracts are dried, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield the desired 1-phenyl-2-(tosylaminomethyl)cyclopropane.[1]

Visualizing Reaction Pathways

The following diagrams illustrate the general reaction mechanism of vinylsulfonium salts and a typical experimental workflow.

Reaction_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Reaction Vinylsulfonium_Salt Vinylsulfonium Salt (R1, R2, R3 = H, Aryl, CF3, etc.) Ylide_Intermediate Sulfur Ylide Intermediate Vinylsulfonium_Salt->Ylide_Intermediate + Nu- Nucleophile Nucleophile (Nu-) Cyclized_Product Cyclized Product (e.g., Epoxide, Cyclopropane) Ylide_Intermediate->Cyclized_Product Intramolecular Cyclization Diphenyl_Sulfide Diphenyl Sulfide (Leaving Group) Cyclized_Product->Diphenyl_Sulfide - Ph2S

Caption: General reaction mechanism of vinylsulfonium salts.

Experimental_Workflow Start Start Reactants Combine Substrate, Vinylsulfonium Salt, and Base in Solvent Start->Reactants Reaction Stir at Room Temperature Reactants->Reaction Workup Quench Reaction & Extract with Organic Solvent Reaction->Workup Purification Dry, Concentrate, & Purify by Chromatography Workup->Purification Product Isolate Pure Product Purification->Product

Caption: Typical experimental workflow for reactions with vinylsulfonium salts.

Conclusion

This compound remains a highly valuable and effective reagent in organic synthesis. However, for applications requiring enhanced stability and ease of handling, α-substituted vinylsulfonium tetraphenylborates present a superior alternative, offering comparable or even improved yields in key transformations such as epoxy-annulations and cyclopropanations. Furthermore, the introduction of substituents on the vinyl group, such as the trifluoromethyl group, provides a means to fine-tune the reactivity and potentially enhance the efficiency of certain reactions. The choice of the optimal vinylsulfonium salt will ultimately depend on the specific requirements of the synthetic target, including the desired substitution pattern, stability considerations, and overall reaction efficiency. This guide provides a foundation for making an informed decision in the selection of these powerful synthetic tools.

References

A Comparative Guide to Electrophilic Reagents: Diphenyl(vinyl)sulfonium trifluoromethanesulfonate vs. Diphenyl(trifluoromethyl)sulfonium triflate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise introduction of functional groups is paramount. Sulfonium salts have emerged as powerful reagents for the transfer of various moieties onto nucleophilic substrates. This guide provides a detailed comparison of two prominent electrophilic sulfonium salts: Diphenyl(vinyl)sulfonium trifluoromethanesulfonate, a versatile vinylating agent, and Diphenyl(trifluoromethyl)sulfonium triflate, a potent trifluoromethylating agent. This comparison focuses on their chemical properties, reactivity, and performance in key synthetic transformations, supported by experimental data and detailed protocols.

Chemical Properties and Reactivity Profile

Both reagents share a common diphenylsulfonium core and a trifluoromethanesulfonate (triflate) counter-anion, which is a good leaving group. Their distinct reactivity stems from the nature of the transferable group: a vinyl group versus a trifluoromethyl group.

PropertyThis compoundDiphenyl(trifluoromethyl)sulfonium triflate
CAS Number 247129-88-0[1]147531-11-1
Molecular Formula C₁₅H₁₃F₃O₃S₂[1]C₁₄H₁₀F₆O₃S₂
Molecular Weight 362.39 g/mol [1]404.35 g/mol
Primary Function Electrophilic vinylating agent[2]Electrophilic trifluoromethylating agent
Reactivity Acts as a Michael acceptor, reacting with nucleophiles at the β-carbon of the vinyl group.[3][4]Transfers an electrophilic trifluoromethyl group ("CF₃⁺" equivalent) to nucleophiles.
Key Applications Synthesis of heterocycles (cyclopropanes, aziridines, morpholines, etc.).[2][3]Introduction of a trifluoromethyl group into organic molecules.
Stability Can be prepared in situ from its bromoethyl precursor; the isolated salt is a light-yellow oil.[3]A stable, crystalline solid.

Performance in Synthetic Applications

The primary utility of these reagents lies in their ability to introduce specific carbon-based functionalities. This compound excels in the construction of cyclic systems, while Diphenyl(trifluoromethyl)sulfonium triflate is a go-to reagent for trifluoromethylation.

This compound in Heterocycle Synthesis

This sulfonium salt is a highly effective C2 synthon for annulation reactions. The general mechanism involves a conjugate addition of a nucleophile to the vinyl group, which generates a sulfur ylide intermediate. This intermediate can then undergo various cyclization pathways.[2][3]

General Reaction Mechanism with Nucleophiles:

G reagents Ph₂S⁺-CH=CH₂ TfO⁻ + Nu⁻ ylide Ph₂S⁺-CH(Nu)-CH₂⁻ reagents->ylide Conjugate Addition proton_transfer Proton Transfer ylide->proton_transfer int_nuc Ph₂S⁺-CH(NuH)-CH₂⁻ proton_transfer->int_nuc cyclization Intramolecular Cyclization int_nuc->cyclization product Cyclic Product + Ph₂S cyclization->product

Caption: General reaction pathway of this compound with nucleophiles.

Experimental Data: Synthesis of Heterocycles

Nucleophile TypeProductYield (%)Reference
β-Amino alcoholsMorpholines94-98[2][3]
β-Amino thiolsThiomorpholines94-98[3]
DiaminesPiperazines91-99[3]
Primary aminesAziridinesHigh yields[2]
OxindolesSpirocyclopropyl oxindolesup to 93
Diphenyl(trifluoromethyl)sulfonium triflate in Trifluoromethylation

This reagent provides an electrophilic source of the trifluoromethyl group, which is crucial for modifying the properties of organic molecules in drug discovery and materials science. It reacts with a variety of soft nucleophiles.

General Reaction Mechanism with Nucleophiles:

G reagents Ph₂S⁺-CF₃ TfO⁻ + Nu⁻ attack Nucleophilic Attack reagents->attack product Nu-CF₃ + Ph₂S attack->product

Caption: General mechanism for electrophilic trifluoromethylation.

Experimental Data: Trifluoromethylation of Nucleophiles

While direct comparative data with the vinyl counterpart is unavailable, the trifluoromethylation of various nucleophiles has been reported with related electrophilic trifluoromethylating agents. For instance, a more reactive analogue, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate, demonstrates the following performance:

NucleophileProductYield (%)Reference
Anilineo- and p-TrifluoromethylanilineGood yields[5]
p-Hydroquinone2-Trifluoromethyl-1,4-hydroquinone78[5]
4-tert-Butylaniline4-tert-Butyl-2-(trifluoromethyl)aniline91[5]
Keto ester saltα-Trifluoromethyl keto ester84[5]

A direct comparison showed that S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate is more reactive than Umemoto reagent II in the trifluoromethylation of aniline.[5]

Experimental Protocols

Synthesis of a Morpholine using this compound

This protocol is adapted from the work of Aggarwal and co-workers for the synthesis of morpholines from β-amino alcohols.[3]

Workflow for Morpholine Synthesis:

G start Start: β-Amino alcohol, Diphenyl(vinyl)sulfonium triflate, Base (e.g., K₂CO₃) reaction Reaction: Stir at room temperature start->reaction workup Work-up: Aqueous extraction reaction->workup purification Purification: Column chromatography workup->purification product Final Product: Morpholine derivative purification->product

Caption: Experimental workflow for morpholine synthesis.

Procedure:

  • To a solution of the β-amino alcohol (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) is added a base (e.g., K₂CO₃, 2.0 equiv).

  • This compound (1.1 equiv) is added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired morpholine derivative.

Trifluoromethylation of an Aniline using an Electrophilic Trifluoromethylating Agent

This protocol is based on the trifluoromethylation of anilines using a potent electrophilic trifluoromethylating reagent.[5]

Workflow for Aniline Trifluoromethylation:

G start Start: Aniline derivative, Electrophilic CF₃ reagent, Solvent (e.g., DMSO) reaction Reaction: Stir at elevated temperature (e.g., 70 °C) start->reaction workup Work-up: Quench with water, extraction reaction->workup purification Purification: Flash chromatography workup->purification product Final Product: Trifluoromethylated aniline purification->product

References

A Comparative Guide to the Cyclopropanation of Oxindoles: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclopropane ring into molecular frameworks is a pivotal strategy in medicinal chemistry and drug development, often imparting unique conformational constraints and metabolic stability. The spirocyclopropyl oxindole motif, in particular, is a valuable structural element in numerous biologically active compounds. This guide provides an objective comparison of the efficacy of a modern reagent, Diphenyl(vinyl)sulfonium trifluoromethanesulfonate, with two established cyclopropanation methods—the Simmons-Smith reaction and Rhodium-Catalyzed Cyclopropanation—for the synthesis of spirocyclopropyl oxindoles. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal method for their synthetic needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the performance of this compound in the cyclopropanation of various substituted oxindoles.[1][2][3] Due to the limited availability of direct comparative studies on identical oxindole substrates, representative data for the Simmons-Smith and Rhodium-Catalyzed methods on analogous electron-deficient alkenes are provided for a qualitative and semi-quantitative comparison.

Substrate (Oxindole Derivative)MethodReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Oxindole Diphenyl(vinyl)sulfonium triflateZn(OTf)₂, DBUDMFRT491[1][3]
5-Fluorooxindole Diphenyl(vinyl)sulfonium triflateZn(OTf)₂, DBUDMFRT495[1][3]
5-Chlorooxindole Diphenyl(vinyl)sulfonium triflateZn(OTf)₂, DBUDMFRT496[1][3]
5-Bromooxindole Diphenyl(vinyl)sulfonium triflateZn(OTf)₂, DBUDMFRT494[1][3]
5-Methoxyoxindole Diphenyl(vinyl)sulfonium triflateZn(OTf)₂, DBUDMFRT492[1][3]
N-Methyloxindole Diphenyl(vinyl)sulfonium triflateZn(OTf)₂, DBUDMFRT490[1][3]
N-Acetyloxindole Diphenyl(vinyl)sulfonium triflateZn(OTf)₂, DBUDMFRT1285[1][3]
N-Boc-oxindole Diphenyl(vinyl)sulfonium triflateDBUDMFRT1280[1][3]
Representative Electron-Deficient AlkeneSimmons-Smith ReactionCH₂I₂, Zn-CuEtherRT12-24Moderate to Good[2][4][5]
Representative Electron-Deficient AlkeneRhodium-CatalyzedEthyl Diazoacetate, Rh₂(OAc)₄CH₂Cl₂RT2-12Good to Excellent[6]

Key Observations:

  • This compound demonstrates high efficacy for the cyclopropanation of a broad range of electronically diverse oxindoles, consistently affording excellent yields under mild, ambient conditions.[1][3] The presence of a Lewis acid, such as zinc triflate, is shown to improve yields, particularly for unprotected oxindoles, by favoring C-alkylation over N-alkylation.[1][3]

  • The Simmons-Smith reaction , while a robust and widely used method, can be less efficient for electron-deficient olefins like oxindole derivatives due to the electrophilic nature of the zinc carbenoid intermediate.[7] It often requires longer reaction times and may provide lower yields compared to the sulfonium salt method for this specific substrate class.

  • Rhodium-catalyzed cyclopropanation with diazo compounds is a powerful and often high-yielding method.[6] However, the use of potentially explosive and toxic diazo reagents necessitates careful handling and specialized procedures. This method is highly effective for a range of alkenes, but direct, high-yield comparisons on oxindoles require further investigation.

Experimental Protocols

Cyclopropanation of Oxindoles using this compound

Materials:

  • Substituted Oxindole (1.0 equiv)

  • This compound (1.2 equiv)

  • Zinc Triflate (Zn(OTf)₂) (2.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted oxindole in anhydrous DMF, add zinc triflate and stir the mixture at room temperature under an inert atmosphere.

  • Add DBU to the mixture and stir for 10 minutes.

  • Add this compound and continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclopropyl oxindole.[1][3]

Simmons-Smith Cyclopropanation of an Allylic Alcohol (Furukawa Modification)

Materials:

  • Allylic Alcohol (1.0 equiv)

  • Diethylzinc (Et₂Zn) (2.0 equiv, 1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂) (2.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the allylic alcohol in anhydrous dichloromethane at 0 °C under an inert atmosphere, add diethylzinc dropwise.

  • After stirring for 20 minutes at 0 °C, add diiodomethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

  • Styrene (5.0 equiv)

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄) (0.01 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ethyl Diazoacetate (1.0 equiv) in CH₂Cl₂

Procedure:

  • To a solution of styrene and Rh₂(OAc)₄ in anhydrous dichloromethane at room temperature under an inert atmosphere, add a solution of ethyl diazoacetate in dichloromethane dropwise over a period of 1-2 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 2-4 hours after the addition is complete.

  • Monitor the reaction for the disappearance of the diazo compound (a characteristic yellow color).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the ethyl 2-phenylcyclopropane-1-carboxylate.[9][10]

Mandatory Visualization: Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for each cyclopropanation method.

G Mechanism of Cyclopropanation with Diphenyl(vinyl)sulfonium Triflate cluster_0 Step 1: Deprotonation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization Oxindole Oxindole Enolate Oxindole Enolate Oxindole->Enolate DBU DBU DBU Ylide Sulfur Ylide Intermediate Enolate->Ylide Attacks vinyl group Sulfonium Diphenyl(vinyl)sulfonium Triflate Sulfonium->Ylide Product Spirocyclopropyl Oxindole Ylide->Product Nucleophilic attack and ring closure DiphenylSulfide Diphenyl Sulfide Ylide->DiphenylSulfide Elimination

Caption: Proposed mechanism for the base-mediated cyclopropanation of oxindoles.

G Simmons-Smith Reaction Mechanism cluster_0 Step 1: Carbenoid Formation cluster_1 Step 2: Concerted Cycloaddition CH2I2 CH₂I₂ Carbenoid Iodomethylzinc Iodide (IZnCH₂I) CH2I2->Carbenoid Zn-Cu couple ZnCu Zn-Cu TransitionState Butterfly Transition State Carbenoid->TransitionState Alkene Alkene Alkene->TransitionState Product Cyclopropane TransitionState->Product ZnI2 ZnI₂ TransitionState->ZnI2

Caption: Concerted "butterfly" mechanism of the Simmons-Smith reaction.

G Rhodium-Catalyzed Cyclopropanation Mechanism cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Cyclopropanation Rh_Catalyst Rh₂(OAc)₄ Rh_Carbene Rhodium Carbene Intermediate Rh_Catalyst->Rh_Carbene Diazo compound Diazo Ethyl Diazoacetate Diazo->Rh_Carbene N2 N₂ Rh_Carbene->N2 Elimination Product Cyclopropane Rh_Carbene->Product Alkene Alkene Alkene Alkene->Product Product->Rh_Catalyst Catalyst regeneration

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

References

A Comparative Guide to Aziridination Yields: Featuring Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of aziridination reaction yields, with a focus on the performance of diphenyl(vinyl)sulfonium trifluoromethanesulfonate against other established methods. The data presented is intended to assist researchers in selecting the most effective reagents and protocols for the synthesis of aziridines, which are crucial building blocks in medicinal chemistry and materials science.

Introduction to Aziridination

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their inherent ring strain makes them versatile synthetic intermediates, readily undergoing ring-opening reactions to introduce nitrogen-containing functionalities. The direct aziridination of olefins is a powerful and atom-economical method for their synthesis. Various methods have been developed, often employing transition metal catalysts or specialized nitrogen sources.

This compound has emerged as a valuable reagent for the synthesis of 2-arylaziridines from styrene derivatives and primary amines. This method offers a convenient one-pot synthesis under mild conditions. This guide will compare the yields obtained with this reagent to those of prominent alternative methods, providing a clear overview of its relative efficacy.

Comparative Yield Data

The following tables summarize the yields of aziridination reactions using this compound and two common alternative catalytic systems: a copper(II)-based system and a rhodium(II)-based system.

Table 1: Aziridination Yields using this compound

This method involves the in situ generation of 2-arylethenyl(diphenyl)sulfonium triflates from the corresponding styrene derivatives, which then react with primary amines to yield the aziridine.

Styrene DerivativePrimary AmineYield (%)[1]
2-BenzylstyreneBenzylamine99
4-MethylstyreneBenzylamine95
4-MethoxystyreneBenzylamine93
4-ChlorostyreneBenzylamine91
StyreneBenzylamine96
2-Benzylstyrene4-Methoxybenzylamine99
2-Benzylstyrene2-Phenylethylamine99
2-Benzylstyrene(R)-1-Phenylethylamine99

Table 2: Aziridination Yields using a Copper(II) Catalytic System

This table presents data for the aziridination of various olefins using a Cu(II) complex with N-donor pyridine-based ligands.

OlefinYield (%)
Styrene>90
Trimethylethylene>90
Tetramethylethylene>90
cis-Cyclooctene44-83
Indene83
Methyl acrylate44
Methyl methacrylate69
1-Hexene49

Table 3: Aziridination Yields using a Rhodium(II) Catalytic System

This table showcases the yields for aziridination of different alkenes using a Rh₂(tfacam)₄ catalyst.

AlkeneYield (%)
trans-β-MethylstyreneGood
cis-β-MethylstyreneGood
trans-2-DeceneGood
cis-2-DeceneGood
Methyl trans-cinnamate54

Experimental Protocols

1. General Procedure for the One-Pot Synthesis of 2-Arylaziridines using this compound Chemistry [1]

This protocol describes the in situ generation of the sulfonium salt followed by the aziridination reaction.

  • Step 1: Activation of Diphenyl Sulfoxide. To a solution of diphenyl sulfoxide (0.50 mmol) in dichloromethane (2 mL) under an argon atmosphere at -78 °C, triflic anhydride (0.082 mL, 0.50 mmol) is added.

  • Step 2: Formation of the Sulfonium Salt. A solution of the styrene derivative (0.50 mmol) in dichloromethane (1.5 mL) is added dropwise to the mixture at -78 °C. The reaction mixture is then stirred and allowed to warm to 0 °C.

  • Step 3: Aziridination. A solution of the primary amine (2.50 mmol) in dichloromethane (1.5 mL) is added to the reaction mixture. The resulting mixture is stirred at room temperature for an additional 2 hours.

  • Step 4: Work-up and Purification. The reaction is quenched with 0.1 M aqueous sodium hydroxide, and the mixture is extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate. After filtration and evaporation of the solvent, the crude product is purified by preparative Thin Layer Chromatography (TLC) to afford the desired 2-arylaziridine.

2. General Procedure for Copper-Catalyzed Aziridination

A general procedure for copper-catalyzed aziridination often involves the following steps:

  • Step 1: Catalyst Preparation. The copper(II) catalyst, such as a complex with pyridine-based ligands, is prepared or obtained commercially.

  • Step 2: Reaction Setup. The olefin (1.0 mmol), the nitrogen source (e.g., PhI=NTs, 1.0 mmol), and the copper catalyst (1-5 mol%) are combined in a suitable solvent (e.g., chloroform) under an inert atmosphere.

  • Step 3: Reaction. The reaction mixture is stirred at a specified temperature (often room temperature) for a period ranging from minutes to hours, until the starting material is consumed (monitored by TLC or GC).

  • Step 4: Work-up and Purification. The reaction mixture is typically filtered to remove any insoluble materials, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the pure aziridine.

3. General Procedure for Rhodium-Catalyzed Aziridination

A typical protocol for rhodium-catalyzed aziridination is as follows:

  • Step 1: Catalyst and Reagent Preparation. The rhodium(II) catalyst, such as Rh₂(tfacam)₄ (1-2 mol%), the alkene (0.5 mmol), the nitrogen source (e.g., a sulfamate ester, 0.55 mmol), and a terminal oxidant (e.g., PhI(OAc)₂) are prepared.

  • Step 2: Reaction Setup. The reagents are combined in a suitable solvent (e.g., benzene or dichloromethane) at 0 °C under an inert atmosphere.

  • Step 3: Reaction. The reaction is stirred at 0 °C for a designated time.

  • Step 4: Work-up and Purification. Upon completion, the reaction mixture is concentrated, and the crude product is purified by flash chromatography on silica gel to afford the aziridine.

Visualizing the Processes

The following diagrams illustrate the experimental workflow and the logical structure of the comparative study.

Experimental_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Styrene Styrene Derivative Salt_Formation Sulfonium Salt Formation Styrene->Salt_Formation Amine Primary Amine Aziridination Aziridination Amine->Aziridination Sulfoxide Diphenyl Sulfoxide Activation Activation of Sulfoxide Sulfoxide->Activation Tf2O Triflic Anhydride Tf2O->Activation Activation->Salt_Formation Salt_Formation->Aziridination Quench Quenching Aziridination->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product 2-Arylaziridine Product Purification->Product

Caption: Experimental workflow for the synthesis of 2-arylaziridines.

Comparative_Study cluster_reagents Aziridination Reagents/Systems cluster_comparison Comparison Metrics Main_Topic Comparative Study of Aziridination Yields Sulfonium Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate Main_Topic->Sulfonium Copper Copper(II) Catalytic System Main_Topic->Copper Rhodium Rhodium(II) Catalytic System Main_Topic->Rhodium Yields Reaction Yields Sulfonium->Yields Substrate_Scope Substrate Scope Sulfonium->Substrate_Scope Conditions Reaction Conditions Sulfonium->Conditions Copper->Yields Copper->Substrate_Scope Copper->Conditions Rhodium->Yields Rhodium->Substrate_Scope Rhodium->Conditions Conclusion Evaluation of Reagent Efficacy Yields->Conclusion Substrate_Scope->Conclusion Conditions->Conclusion

Caption: Logical structure of the comparative study on aziridination methods.

References

The Versatile Virtuoso: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate Redefining Vinylation Under Mild Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and gentle vinyl group introduction, Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has emerged as a superior reagent, offering significant advantages over traditional vinylating agents. Its stability, high reactivity under mild conditions, and broad functional group tolerance make it an invaluable tool in modern organic synthesis, particularly in the construction of complex molecular architectures.

This compound, a stable and easily handled salt, serves as a potent electrophilic vinylating agent.[1][2] Unlike many conventional reagents that necessitate harsh conditions, this sulfonium salt facilitates a range of transformations at or near room temperature, preserving delicate functional groups and expanding the horizons of late-stage functionalization in drug discovery and natural product synthesis.[3]

Performance Under Pressure: A Comparative Analysis

The true prowess of this compound is most evident when compared directly with other common vinylating agents. Traditional methods, such as those employing Grignard reagents or organotin compounds, often require stringent anhydrous conditions and can be incompatible with sensitive substrates. Newer alternatives, like potassium vinyltrifluoroborate, while offering improved stability, may necessitate higher temperatures and specific catalyst systems to achieve comparable efficacy.

Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of C-C bond formation, this compound and its precursors demonstrate remarkable efficiency at ambient temperatures.

FeatureDiphenyl(vinyl)sulfonium triflatePotassium VinyltrifluoroborateVinyltributyltin (Stille Coupling)
Typical Reaction Sonogashira CouplingSuzuki-Miyaura CouplingStille Coupling
Temperature 25 °C80 - 150 °C65 °C
Reaction Time 12 h12 h - 4 days24 h
Key Advantages Very mild temperature.Air and moisture stable.Generally high yielding.
Key Disadvantages Stoichiometric use.Often requires elevated temperatures.Toxic tin byproducts.
Yield (Example) Good to excellent yields reported.72% (with 4-bromoanisole)[4]~90% (with aryl bromide)[4]

Annulation Reactions: Building Heterocycles with Ease

One of the most celebrated applications of this compound is in annulation reactions to form saturated heterocycles, which are privileged scaffolds in medicinal chemistry. The synthesis of morpholines from β-amino alcohols, for example, proceeds in exceptionally high yields under mild conditions, a feat not easily replicated by other methods.

FeatureDiphenyl(vinyl)sulfonium triflateAlternative Methods (e.g., from 1,2-amino alcohols)
Reaction Type [4+2] AnnulationMulti-step/harsher conditions
Temperature Room TemperatureOften requires heating
Reaction Time Short reaction times reportedCan be lengthy
Yield 94 - 98%[3]Variable, often lower
Key Advantages High yields, mild conditions, excellent functional group tolerance.Utilizes inexpensive starting materials.[5]
Key Disadvantages Reagent can be expensive.[1]Can be inefficient, generating byproducts.[5]

Experimental Protocols

To illustrate the practical advantages of this compound, detailed experimental protocols for key reactions are provided below.

Protocol 1: Zinc Triflate-Mediated Cyclopropanation of Oxindoles

This procedure highlights the reagent's use in constructing spirocyclopropyl oxindoles, a valuable motif in medicinal chemistry, under ambient conditions.[2][6]

Reaction Setup:

  • To a vial, add the oxindole substrate (0.2 mmol), this compound (0.24 mmol, 1.2 equiv), and Zinc triflate (Zn(OTf)₂, 0.2 mmol, 1.0 equiv).

  • Add 1 mL of N,N-Dimethylformamide (DMF) as the solvent.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol, 3.0 equiv) as the base.

  • Stir the reaction mixture at room temperature (approx. 21 °C) under air for 4 hours.

  • Upon completion, the product can be isolated using standard purification techniques (e.g., column chromatography).

This protocol consistently provides high yields for a broad range of oxindole substrates.[2]

Protocol 2: Synthesis of Morpholines via Annulation

This protocol demonstrates the efficient, high-yielding synthesis of morpholines.[3][7]

Reaction Setup:

  • Dissolve the β-amino alcohol (1.0 equiv) in a suitable solvent such as acetonitrile.

  • Add a base, typically an inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N).

  • Add this compound (1.0 - 1.2 equiv).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Isolate the morpholine product through aqueous workup and purification.

Yields for this transformation are consistently reported in the 94-98% range.[3]

Visualizing the Advantage: Pathways and Workflows

To further clarify the utility of this compound, the following diagrams illustrate its reaction mechanisms and a typical experimental workflow.

Reaction_Mechanism Reagent Ph₂S⁺-CH=CH₂ (Vinylsulfonium Salt) Intermediate Ylide Intermediate Reagent->Intermediate Forms Nucleophile Nucleophile (e.g., Enolate, Amine) Nucleophile->Reagent 1. Michael Addition Intermediate->Intermediate Product Final Product (e.g., Cyclopropane, Morpholine) Intermediate->Product 2. Intramolecular   Cyclization

Caption: General reaction mechanism for the vinylsulfonium salt.

The reaction typically proceeds via a conjugate (Michael) addition of a nucleophile to the vinyl group, generating a sulfur ylide intermediate.[2] This intermediate then undergoes a subsequent intramolecular cyclization, displacing the stable diphenyl sulfide leaving group to form the final product.[2]

Experimental_Workflow start Start: Weigh Reagents setup Combine Substrate, Sulfonium Salt, and Additives in Solvent start->setup reaction Add Base & Stir at Room Temperature setup->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Pure Product purify->product

Caption: A typical experimental workflow for mild vinylation.

References

A Comparative Guide to Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate: Performance and Functional Group Tolerability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate vinylating agent is crucial for the successful synthesis of complex molecules. Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has emerged as a powerful reagent in organic synthesis, particularly valued for its performance as a Michael acceptor under mild conditions and its tolerance for a broad range of functional groups. This guide provides an objective comparison of its performance with alternative vinylating agents, supported by experimental data, to facilitate informed reagent selection.

Performance of this compound

This compound excels in conjugate addition reactions, leading to the efficient formation of carbon-carbon and carbon-heteroatom bonds. Its triflate counterion is thought to stabilize reactive intermediates, enabling many reactions to proceed at room temperature with high yields, often exceeding 85%.[1] This reagent is particularly effective in the synthesis of various heterocyclic structures.

Cyclopropanation Reactions

A notable application of this compound is in the synthesis of cyclopropanes. It reacts readily with compounds containing active methylene groups, such as N-alkyl malonyl amides and oxindoles, to produce cyclopropane derivatives in good to excellent yields.[1]

. A key advantage in the cyclopropanation of oxindoles is the use of zinc triflate as a mediator, which activates the C3–H bond of the oxindole, avoiding the need for strong bases that can lead to side reactions like over-alkylation.[1][2] This method demonstrates broad functional group tolerability.[1][2]

Table 1: Performance in Cyclopropanation Reactions

NucleophileProductConditionsYield (%)Reference
N-Alkyl Malonyl Amidesgem-Disubstituted CyclopropanesDBU, mild conditionsGood[1]
Unprotected OxindolesSpirocyclopropyl OxindolesZn(OTf)₂, DBU, CH₂Cl₂, rt, 4h91-99%[2][3][4][5][6]
Synthesis of Heterocycles

This compound is highly effective in annulation reactions for the synthesis of saturated nitrogen and oxygen-containing heterocycles, such as morpholines, thiomorpholines, and piperazines. These reactions typically proceed in high yields from starting materials like β-amino alcohols.[1]

Table 2: Performance in Heterocycle Synthesis

Starting MaterialProductConditionsYield (%)Reference
β-Amino AlcoholsMorpholinesBase, mild conditions94-98%[1]
β-Amino ThiolsThiomorpholinesBase, mild conditions94-98%[1]
DisulfonamidesPiperazinesBase, mild conditions91-99%[1]

Comparison with Alternative Michael Acceptors

While this compound is a versatile reagent, other classes of Michael acceptors, such as vinyl sulfones and vinyl phosphonates, are also widely used. The choice of reagent often depends on the specific nucleophile and the desired reactivity.

Vinyl Sulfones

Vinyl sulfones are highly reactive Michael acceptors due to the strong electron-withdrawing nature of the sulfonyl group. They readily undergo conjugate addition with a variety of nucleophiles, including thiols and amines. In direct comparisons with acrylates for thiol-Michael additions, vinyl sulfones have been shown to be significantly more reactive.[7]

Table 3: Performance of Vinyl Sulfones in Michael Additions

NucleophileMichael AcceptorProductConditionsYield (%)Reference
HexanethiolEthyl Vinyl SulfoneThioetherBase or nucleophile catalyzed~100%[7]
AldehydesPhenyl Vinyl Sulfoneα-Alkylated AldehydesOrganocatalystHigh---
AminesDivinyl Sulfoneβ-Amino SulfonesPolar aprotic solventsNot specified---
Vinyl Phosphonates

Vinyl phosphonates, particularly those with electron-withdrawing groups at the α-position, are also effective Michael acceptors. They are frequently used in tandem reactions where the initial Michael adduct undergoes a subsequent Horner-Wadsworth-Emmons olefination.

Table 4: Performance of Vinyl Phosphonates in Michael Additions

NucleophileMichael AcceptorProductConditionsYield (%)Reference
MalononitrileSubstituted Vinyl PhosphonatesPhosphonate AdductOrganocatalyst15-92%[8]
TribromomethyllithiumEthylidenebisphosphonateFunctionalized CyclopropaneNot specifiedNot specified[1]
Grignard ReagentsSubstituted Vinyl PhosphonatesPhosphonate AdductsNot specifiedGood[1]

Functional Group Tolerability

A significant advantage of this compound is its compatibility with a wide array of functional groups, which allows for its use in the late-stage functionalization of complex molecules.[2]

Table 5: Functional Group Compatibility

ReagentTolerated Functional GroupsIncompatible Functional Groups
Diphenyl(vinyl)sulfonium triflate Amines, boronic acids, phenols, carboxylic acids, pyridines, thiophenes.[1][4]Strong nucleophiles that may react at the sulfonium center.
Vinyl Sulfones Tolerant to many functional groups, but highly reactive towards soft nucleophiles like thiols.Strong bases may lead to polymerization or side reactions.
Vinyl Phosphonates Generally good tolerance, but can be sensitive to strong acids or bases.Not specified.
Organometallic Vinyl Reagents Limited tolerance due to high basicity and reactivity.Protic groups (alcohols, amines, carboxylic acids), electrophilic carbonyls.

Experimental Protocols

General Procedure for the Synthesis of this compound

This compound can be prepared from its precursor, (2-bromoethyl)diphenylsulfonium triflate. In a typical procedure, (2-bromoethyl)diphenylsulfonium triflate is treated with potassium bicarbonate in a mixture of tetrahydrofuran and water at room temperature. This reaction yields this compound as a light-yellow oil in excellent yield.[1] The precursor itself is synthesized by reacting 2-bromoethyl triflate with diphenyl sulfide in refluxing toluene under an inert atmosphere.[1]

Zinc Triflate-Mediated Cyclopropanation of Oxindoles

To a solution of the oxindole (0.2 mmol) in dichloromethane (1 mL) is added this compound (0.24 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol), and zinc triflate (0.2 mmol). The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the spirocyclopropyl oxindole.[4]

Synthesis of Morpholines from β-Amino Alcohols

A mixture of the β-amino alcohol (1.0 equiv) and a base (e.g., potassium carbonate, 2.0 equiv) in a suitable solvent (e.g., acetonitrile) is treated with this compound (1.1 equiv). The reaction is stirred at room temperature until completion (typically monitored by TLC). The reaction mixture is then worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield the desired morpholine.[1]

Visualizing Reaction Pathways

Michael_Addition_Cyclopropanation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Malonate Active Methylene (e.g., Malonate) Enolate Enolate Malonate->Enolate Sulfonium_Salt Diphenyl(vinyl)sulfonium triflate Ylide Sulfonium Ylide Sulfonium_Salt->Ylide Base Base (e.g., DBU) Base->Malonate Deprotonation Enolate->Sulfonium_Salt Michael Addition Cyclopropane Cyclopropane Derivative Ylide->Cyclopropane Intramolecular Nucleophilic Attack Sulfide Diphenyl Sulfide Ylide->Sulfide Elimination Morpholine_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Amino_Alcohol β-Amino Alcohol Michael_Addition Michael Addition of Amine Amino_Alcohol->Michael_Addition Sulfonium_Salt Diphenyl(vinyl)sulfonium triflate Sulfonium_Salt->Michael_Addition Intramolecular_Cyclization Intramolecular SN2 Cyclization Michael_Addition->Intramolecular_Cyclization Morpholine Morpholine Intramolecular_Cyclization->Morpholine

References

A Comparative Guide to Diastereoselective Reactions: Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of complex molecules is a paramount challenge. The introduction of vinyl groups with high diastereoselectivity is a key transformation in the synthesis of numerous natural products and pharmaceutical agents. Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has emerged as a powerful reagent for such transformations. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given synthetic challenge.

At a Glance: Performance in Diastereoselective Reactions

This compound and its derivatives are highly effective in a range of diastereoselective reactions, including epoxidation, cyclopropanation, and aziridination. The diastereoselectivity of these reactions is often influenced by the substitution pattern of the vinylsulfonium salt and the nature of the substrate.

Diastereoselective Epoxidation of β-Amino Ketones

The epoxy-annulation of β-amino ketones is a valuable method for the synthesis of chiral fused heterocyclic systems. The diastereoselectivity of this reaction using this compound is highly dependent on the substrate. However, the use of α-substituted vinylsulfonium salts can significantly enhance diastereoselectivity, often favoring a single diastereomer.

ReagentSubstrateDiastereomeric Ratio (dr)Yield (%)Reference
This compoundN-Boc-3-amino-1-phenylpropan-1-one1:185
α-Phenylvinylsulfonium tetraphenylborateN-Boc-3-amino-1-phenylpropan-1-one>20:195
α-(4-Methoxyphenyl)vinylsulfonium tetraphenylborateN-Boc-3-amino-1-phenylpropan-1-one>20:192
α-(4-Nitrophenyl)vinylsulfonium tetraphenylborateN-Boc-3-amino-1-phenylpropan-1-one>20:188
β-(Trifluoromethyl)vinylsulfonium triflateN-Boc-3-amino-1-(4-methoxyphenyl)propan-1-one>20:194
Diastereoselective Cyclopropanation of Allylic Amines

The cyclopropanation of allylic amines provides access to valuable cyclopropylamine derivatives. Similar to epoxidations, α-substituted vinylsulfonium salts generally afford higher diastereoselectivity compared to the parent this compound.

ReagentSubstrateDiastereomeric Ratio (dr)Yield (%)Reference
This compoundN-Allyl-4-methylbenzenesulfonamideModerateGood[1]
α-Phenylvinylsulfonium tetraphenylborateN-Allyl-4-methylbenzenesulfonamide>20:185
α-(4-Chlorophenyl)vinylsulfonium tetraphenylborateN-Allyl-4-methylbenzenesulfonamide>20:182

Alternative Approaches to Diastereoselective Vinylation

While vinylsulfonium salts are powerful reagents, other methods can also achieve high diastereoselectivity in vinylation reactions.

Vinyl Telluronium Ylides

Chiral telluronium salts can be used to generate ylides that react with α,β-unsaturated esters, ketones, and amides to afford vinylcyclopropanes with high diastereoselectivity and enantioselectivity. The diastereoselectivity can often be controlled by the choice of base.[2]

Vinyl Selenones

Vinyl selenones can undergo addition-elimination reactions with N-heterocycles to provide N-vinylated products. While not always focused on creating stereocenters on the vinyl group itself, this method offers an alternative for vinyl group introduction.[3][4]

Heck Reaction

The palladium-catalyzed Heck reaction is a versatile method for C-C bond formation and can be rendered diastereoselective through the use of chiral ligands or by substrate control. It provides a powerful alternative for the synthesis of complex vinylated structures.[5][6]

Michael Addition of Vinyl Organometallics

The diastereoselective addition of vinyl organometallic reagents to chiral aldehydes and other electrophiles is a well-established method for the construction of stereocenters adjacent to a newly introduced vinyl group.

Reaction Mechanisms and Experimental Workflows

The diastereoselectivity in reactions of vinylsulfonium salts is often rationalized by considering the transition state of the key bond-forming step. The general mechanism involves a Michael addition of a nucleophile to the vinylsulfonium salt, followed by an intramolecular cyclization.

Reaction_Pathway cluster_0 Michael Addition cluster_1 Intramolecular Cyclization Nucleophile Nucleophile Ylide_Intermediate Sulfonium Ylide Intermediate Nucleophile->Ylide_Intermediate 1,4-addition Vinyl_Sulfonium Diphenyl(vinyl)sulfonium trifluoromethanesulfonate Vinyl_Sulfonium->Ylide_Intermediate Transition_State Diastereoselective Transition State Ylide_Intermediate->Transition_State Intramolecular SN2 reaction Product Cyclized Product (Epoxide, Cyclopropane, etc.) Transition_State->Product Leaving_Group Diphenyl Sulfide Transition_State->Leaving_Group

Caption: General reaction pathway for diastereoselective annulation using this compound.

The stereochemical outcome is determined in the intramolecular cyclization step, where steric and electronic factors of both the substrate and the sulfonium salt influence the facial selectivity.

For α-substituted vinylsulfonium salts, the substituent on the vinyl group plays a crucial role in directing the approach of the nucleophile and controlling the conformation of the transition state, leading to higher diastereoselectivity.

Experimental_Workflow Start Start: Reactants & Solvent Reagent_Addition Addition of Base (e.g., DBU) at 0 °C Start->Reagent_Addition Reaction Stirring at Room Temperature (Monitor by TLC) Reagent_Addition->Reaction Workup Aqueous Workup (e.g., addition of water, extraction with organic solvent) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, HRMS) and Diastereomeric Ratio Determination (NMR or HPLC) Purification->Analysis End Final Product Analysis->End

Caption: A typical experimental workflow for reactions involving this compound.

Key Experimental Protocols

General Procedure for Diastereoselective Epoxidation of a β-Amino Ketone with an α-Substituted Vinylsulfonium Salt

To a solution of the β-amino ketone (1.0 equiv) and the α-substituted vinylsulfonium tetraphenylborate (1.1 equiv) in a suitable solvent (e.g., CH2Cl2 or THF) at 0 °C is added a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1.2 equiv). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., CH2Cl2). The combined organic layers are dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired epoxide. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture or by HPLC analysis of the purified product.

General Procedure for Zinc Triflate-Mediated Cyclopropanation of Oxindoles

To a mixture of the oxindole (1.0 equiv) and zinc triflate (1.2 equiv) in a suitable solvent (e.g., dichloroethane) is added this compound (1.5 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction is then quenched with a saturated aqueous solution of NaHCO3, and the mixture is extracted with an organic solvent (e.g., CH2Cl2). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to give the corresponding cyclopropyl-spirooxindole.[7]

Conclusion

This compound is a versatile and effective reagent for diastereoselective vinylation reactions. For applications demanding the highest levels of diastereocontrol, α-substituted vinylsulfonium salts often provide superior results. The choice of reagent should be guided by the specific substrate and the desired stereochemical outcome. For a broader synthetic toolbox, alternative methods such as those employing vinyl telluronium ylides or the Heck reaction offer powerful strategies for achieving diastereoselective vinylations. The detailed data and protocols provided in this guide are intended to facilitate informed decision-making in the design and execution of complex synthetic routes.

References

A Comparative Guide to the Cost-Effectiveness of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of reagents for large-scale synthesis is a critical decision that balances cost, efficiency, safety, and scalability. Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has emerged as a potent electrophilic vinylating agent, particularly effective in the synthesis of complex heterocyclic structures. This guide provides an objective comparison of its performance and cost-effectiveness against established alternatives, supported by experimental data, to inform reagent selection in large-scale synthetic applications.

Performance Comparison of Vinylating Agents

The utility of a vinylating agent is determined by its reactivity, selectivity, and compatibility with various functional groups. Here, we compare this compound with two common alternatives: Potassium vinyltrifluoroborate (for Suzuki-Miyaura coupling) and Tributyl(vinyl)tin (for Stille coupling). The comparison focuses on a key application: the synthesis of N-substituted morpholines, a prevalent scaffold in medicinal chemistry.

Data Summary: Synthesis of a Substituted Morpholine

Performance MetricThis compoundPotassium vinyltrifluoroborate (Suzuki-Miyaura Coupling)Tributyl(vinyl)tin (Stille Coupling)
Reaction Type [4+2] AnnulationN-Vinylation via Cross-CouplingN-Vinylation via Cross-Coupling
Typical Yield 94-98%[1]70-95% (yields for N-vinylation can vary)80-95% (yields for N-vinylation can vary)
Reaction Time 1-4 hours12-24 hours12-24 hours
Reaction Temperature Room Temperature to 60 °C80-110 °C80-110 °C
Catalyst Required None (Base mediated)Palladium Catalyst (e.g., Pd(dppf)Cl₂)Palladium Catalyst (e.g., Pd(PPh₃)₄)
Key Reagents β-amino alcohol, Base (e.g., Et₃N)Morpholine, Palladium Catalyst, Ligand, BaseMorpholine, Palladium Catalyst, Ligand
Atom Economy Moderate (generates diphenyl sulfide byproduct)Low (generates boronic acid and halide byproducts)Low (generates toxic organotin byproducts)
Safety & Handling Stable solid, handle with standard PPEAir and moisture stable solidHighly toxic liquid, requires specialized handling and disposal[2]

Cost-Effectiveness Analysis

A comprehensive cost analysis extends beyond the price of the vinylating agent to include catalysts, solvents, reaction time, and waste disposal. The following table provides an estimated cost comparison for the synthesis of one mole of a target N-vinylated product, based on current market prices.

Cost Comparison per Mole of Product

Cost ComponentThis compoundPotassium vinyltrifluoroborateTributyl(vinyl)tin
Vinylating Agent ~$400 - $600~$150 - $250~$200 - $350
Catalyst & Ligand Not Applicable~$50 - $150 (e.g., Pd(dppf)Cl₂)[3]~$80 - $200 (e.g., Pd(PPh₃)₄)[4][5]
Solvent ~$20 - $50 (e.g., Acetonitrile)~$30 - $70 (e.g., Dioxane/Water)~$40 - $80 (e.g., Toluene)
Waste Disposal Standard organic wasteStandard organic/inorganic wasteHigh (due to organotin toxicity)
Estimated Total Cost ~$420 - $650 ~$230 - $470 ~$320 - $630 + High Disposal Costs

Note: Prices are estimates and can vary based on supplier, purity, and scale.

While Potassium vinyltrifluoroborate appears to be the most economical on paper, the overall cost-effectiveness of this compound becomes competitive in large-scale synthesis due to its high yields, mild reaction conditions, shorter reaction times, and the elimination of expensive and sensitive palladium catalysts. The significant toxicity and associated disposal costs of organotin reagents make Tributyl(vinyl)tin a less favorable option for large-scale, green-conscious manufacturing.[2]

Experimental Protocols

1. Synthesis of a Substituted Morpholine using this compound

This protocol is adapted from the work of Aggarwal and co-workers for the [4+2] annulation of β-amino alcohols.[1]

  • Materials:

    • N-tosyl-protected β-amino alcohol (1.0 mmol)

    • This compound (1.1 mmol)

    • Triethylamine (Et₃N) (2.0 mmol)

    • Acetonitrile (MeCN) (10 mL)

  • Procedure:

    • To a solution of the N-tosyl-protected β-amino alcohol in acetonitrile, add triethylamine.

    • To this mixture, add this compound in one portion.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired morpholine derivative.

2. N-Vinylation of Morpholine using Potassium vinyltrifluoroborate (Suzuki-Miyaura Coupling)

This is a general protocol for the N-vinylation of amines.

  • Materials:

    • Morpholine (1.0 mmol)

    • Potassium vinyltrifluoroborate (1.5 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

    • 1,4-Dioxane/Water (5:1, 10 mL)

  • Procedure:

    • In a reaction vessel, combine morpholine, potassium vinyltrifluoroborate, Pd(dppf)Cl₂, and cesium carbonate.

    • Add the dioxane/water solvent mixture.

    • Degas the mixture with argon or nitrogen for 15 minutes.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

    • After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

3. N-Vinylation of Morpholine using Tributyl(vinyl)tin (Stille Coupling)

This is a general protocol for the N-vinylation of amines.

  • Materials:

    • Morpholine (1.0 mmol)

    • Tributyl(vinyl)tin (1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)[4][5]

    • Anhydrous Toluene (10 mL)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add morpholine, tributyl(vinyl)tin, and Pd(PPh₃)₄.[4][5]

    • Add anhydrous toluene via syringe.

    • Heat the mixture to reflux (around 110 °C) and stir for 12-24 hours.

    • Cool the reaction to room temperature and dilute with diethyl ether.

    • Wash the solution with an aqueous solution of potassium fluoride to remove tin byproducts.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations: Reaction Pathways and Workflows

morpholine_synthesis Synthesis of Morpholine via [4+2] Annulation cluster_reactants Reactants cluster_reagents Reagents Amino_Alcohol β-Amino Alcohol Reaction_Vessel Reaction at RT Amino_Alcohol->Reaction_Vessel Vinyl_Sulfonium Diphenyl(vinyl)sulfonium trifluoromethanesulfonate Vinyl_Sulfonium->Reaction_Vessel Base Base (e.g., Et3N) Base->Reaction_Vessel Solvent Solvent (e.g., MeCN) Solvent->Reaction_Vessel Workup Workup & Purification Reaction_Vessel->Workup Product Substituted Morpholine Workup->Product

Caption: Workflow for morpholine synthesis using this compound.

annulation_mechanism Mechanism of Morpholine Synthesis start β-Amino Alcohol + Vinyl Sulfonium Salt step1 Michael Addition of Amine start->step1 Base intermediate1 Ylide Intermediate step1->intermediate1 step2 Proton Transfer intermediate1->step2 intermediate2 Alkoxide Intermediate step2->intermediate2 step3 Intramolecular SN2 Cyclization intermediate2->step3 product Morpholine Product + Diphenyl Sulfide step3->product

Caption: Reaction mechanism for the [4+2] annulation to form a morpholine ring.

cross_coupling_workflow General Workflow for Cross-Coupling Vinylation cluster_reactants Reactants cluster_reagents Catalyst System Amine Amine (e.g., Morpholine) Reaction_Vessel Reaction at High Temp Amine->Reaction_Vessel Vinyl_Source Vinylating Agent (Boronate or Stannane) Vinyl_Source->Reaction_Vessel Catalyst Pd Catalyst Catalyst->Reaction_Vessel Ligand Ligand Ligand->Reaction_Vessel Base Base (for Suzuki) Base->Reaction_Vessel Workup Workup & Purification Reaction_Vessel->Workup Product N-Vinyl Amine Workup->Product

Caption: Generalized workflow for N-vinylation via Suzuki or Stille cross-coupling.

References

The Evolving Toolkit: A Comparative Review of Recent Advancements in Vinylsulfonium Salt Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Once primarily regarded as classical Michael acceptors, vinylsulfonium salts are experiencing a renaissance in modern organic synthesis. Their inherent reactivity, coupled with the development of stable, easy-to-handle precursors, has broadened their applicability far beyond traditional conjugate additions. Recent years have witnessed a surge in novel transformations that leverage these versatile reagents for complex stereoselective syntheses and foray into new mechanistic territories like photoredox catalysis. For researchers, scientists, and drug development professionals, understanding the performance of these modern methods in comparison to established alternatives is crucial for efficient and effective molecular design.

This guide provides an objective comparison of recent advancements in vinylsulfonium salt chemistry with alternative synthetic methods, supported by experimental data and detailed protocols. We will delve into four key areas: diastereoselective cyclopropanation, enantioselective epoxidation, the synthesis of medicinally relevant morpholines, and radical C-C bond formation.

Diastereoselective Cyclopropanation: Vinylsulfonium Salts vs. Simmons-Smith Reaction

The construction of cyclopropane rings is a cornerstone of organic synthesis, with the Simmons-Smith reaction being a long-standing, reliable method. However, recent advancements have demonstrated that vinylsulfonium salts can be powerful reagents for the diastereoselective synthesis of highly substituted cyclopropanes, particularly spirocyclopropyl oxindoles, which are prevalent motifs in pharmaceuticals.

Data Presentation
MethodSubstrate ExampleReagentsSolventTemp. (°C)Time (h)Yield (%)d.r.Ref.
Vinylsulfonium Salt 5-FluorooxindoleDiphenylvinylsulfonium triflate, Zn(OTf)₂, DBUDMFrt493>20:1[1]
Simmons-Smith Reaction StyreneCH₂I₂, Zn-Cu coupleEtherReflux4860-70N/A
Modified Simmons-Smith 1-DodeceneCH₂I₂, Et₂ZnDCE0 to rt1295N/A
Experimental Protocols

Method 1: Diastereoselective Cyclopropanation of an Oxindole using Diphenylvinylsulfonium Triflate [1]

To a solution of 5-fluorooxindole (0.2 mmol, 1.0 equiv.) and diphenylvinylsulfonium triflate (1.2 equiv.) in DMF (1 mL) was added Zn(OTf)₂ (1.0 equiv.) followed by DBU (3.0 equiv.). The reaction mixture was stirred at room temperature for 4 hours. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the desired spirocyclopropyl oxindole.

Alternative Method: Simmons-Smith Cyclopropanation of Styrene

A flask equipped with a reflux condenser and a magnetic stirrer is charged with zinc-copper couple (3.3 g, 50 mmol) and dry ether (30 mL). A solution of styrene (2.6 g, 25 mmol) and diiodomethane (8.0 g, 30 mmol) in ether (10 mL) is added dropwise to the stirred suspension. After the addition is complete, the mixture is refluxed for 48 hours. The reaction is then cooled, and the unreacted zinc is filtered off. The ethereal solution is washed successively with a saturated aqueous solution of NH₄Cl, NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄ and the solvent is removed by distillation to give phenylcyclopropane.

Visualization

G cluster_0 Reaction Pathway Oxindole Oxindole Enolate Oxindole Enolate Oxindole->Enolate DBU, Zn(OTf)₂ Ylide Sulfonium Ylide Intermediate Enolate->Ylide + Vinylsulfonium Salt VS_Salt Diphenylvinyl- sulfonium Triflate Cyclopropane Spirocyclopropyl Oxindole Ylide->Cyclopropane Intramolecular SN2 Ph2S Diphenyl Sulfide Ylide->Ph2S DBU DBU ZnOTf2 Zn(OTf)₂

Caption: Diastereoselective cyclopropanation via a sulfonium ylide intermediate.

Enantioselective Epoxidation: Chiral Vinylsulfonium Salts vs. Shi Epoxidation

The asymmetric synthesis of epoxides is of paramount importance in the preparation of chiral building blocks for drug development. The Shi epoxidation is a well-established organocatalytic method for this transformation. Recently, chiral vinylsulfonium salts have emerged as effective reagents for the highly diastereoselective and enantioselective synthesis of fused bicyclic epoxides from α-amino ketones.

Data Presentation
MethodSubstrate ExampleReagentsSolventTemp. (°C)Time (h)Yield (%)StereoselectivityRef.
Chiral Vinylsulfonium Salt (R)-N-Boc-3-phenyl-3-oxopropan-2-amine(+)-Chiral Vinylsulfonium Salt, DBUCH₂Cl₂0 to rt1685>95:5 d.r.[2]
Shi Epoxidation trans-StilbeneShi Catalyst (fructose-derived), Oxone, K₂CO₃CH₃CN/DMM/H₂O024>95>99% ee[3]
Experimental Protocols

Method 1: Enantioselective Epoxy-Annulation with a Chiral Vinylsulfonium Salt

To a solution of the (R)-α-amido ketone (0.1 mmol, 1.0 equiv.) in CH₂Cl₂ (1 mL) at 0 °C was added DBU (1.2 equiv.). A solution of the chiral vinylsulfonium salt (1.1 equiv.) in CH₂Cl₂ (1 mL) was then added dropwise over 10 minutes. The reaction was stirred at 0 °C for 1 hour and then at room temperature for 15 hours. The reaction was quenched with saturated aqueous NH₄Cl solution and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The residue was purified by flash chromatography to afford the bicyclic epoxide.

Alternative Method: Shi Asymmetric Epoxidation of trans-Stilbene [3]

To a stirred mixture of acetonitrile (5 mL) and an aqueous solution of EDTA (0.0004 M, 3 mL) is added trans-stilbene (0.5 mmol), the fructose-derived Shi catalyst (0.15 mmol), and tetrabutylammonium sulfate (0.05 mmol). The mixture is cooled to 0 °C, and a mixture of Oxone (2.5 mmol) and K₂CO₃ (2.5 mmol) is added portion-wise over 1 hour. The reaction is stirred at 0 °C for 24 hours. The mixture is then diluted with water and extracted with hexanes. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The product is purified by column chromatography.

Visualization

G cluster_1 Experimental Workflow Start Start Step1 Dissolve α-amido ketone in CH₂Cl₂ at 0 °C Start->Step1 Step2 Add DBU Step1->Step2 Step3 Add chiral vinylsulfonium salt solution dropwise Step2->Step3 Step4 Stir at 0 °C then rt Step3->Step4 Step5 Quench with NH₄Cl Step4->Step5 Step6 Extract with CH₂Cl₂ Step5->Step6 Step7 Purify by Chromatography Step6->Step7 End Fused Bicyclic Epoxide Step7->End

Caption: Workflow for enantioselective epoxy-annulation.

Synthesis of Morpholines: A Key Scaffold in Drug Discovery

Morpholine rings are prevalent in a vast number of approved drugs. Traditional syntheses can be lengthy and often employ harsh reagents. The use of a stable vinylsulfonium salt precursor provides a more direct and operationally simple route from 1,2-amino alcohols.

Data Presentation
MethodStarting MaterialsKey ReagentsStepsOverall Yield (%)Key FeaturesRef.
Vinylsulfonium Salt Precursor N-Tosyl-2-aminoethanol(2-Bromoethyl)diphenylsulfonium triflate, NaH194-98In situ generation, high yielding, broad scope
Traditional Method 2-AminoethanolChloroacetyl chloride, then LiAlH₄2VariableMulti-step, uses strong reducing agents[4]
Green Alternative 2-AminoethanolEthylene sulfate, t-BuOK1-2HighRedox neutral, uses inexpensive reagents[5]
Experimental Protocols

Method 1: Morpholine Synthesis via in situ Generated Vinylsulfonium Salt

To a suspension of NaH (3.5 equiv., 60% dispersion in mineral oil) in CH₂Cl₂ (5 mL) at 0 °C is added a solution of N-tosyl-2-aminoethanol (1.0 equiv.) in CH₂Cl₂ (5 mL). The mixture is stirred for 30 minutes, after which (2-bromoethyl)diphenylsulfonium triflate (1.1 equiv.) is added in one portion. The reaction is allowed to warm to room temperature and stirred for 15 hours. The reaction is then carefully quenched with water, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to give N-tosylmorpholine.

Alternative Method: Morpholine Synthesis using Ethylene Sulfate [5]

To a solution of the 1,2-amino alcohol (1.0 equiv.) in a suitable solvent (e.g., THF or MeCN) is added ethylene sulfate (1.0-1.2 equiv.). The mixture is stirred at room temperature for a specified time (typically 1-24 h) to form the monoalkylation product (a zwitterion), which often precipitates and can be isolated by filtration. The isolated zwitterion is then treated with a base such as t-BuOK (1.1 equiv.) in a solvent like THF at room temperature to effect cyclization to the desired morpholine.

Visualization

G cluster_2 In Situ Generation and Cyclization Precursor (2-Bromoethyl)diphenyl- sulfonium triflate VS_Salt_InSitu Diphenylvinylsulfonium Triflate (in situ) Precursor->VS_Salt_InSitu Base (E2) Ylide_Intermediate Ylide Intermediate VS_Salt_InSitu->Ylide_Intermediate Amino_Alcohol Deprotonated 1,2-Amino Alcohol Amino_Alcohol->Ylide_Intermediate + Vinylsulfonium Salt Morpholine Morpholine Product Ylide_Intermediate->Morpholine Intramolecular Cyclization Base Base (NaH)

Caption: Morpholine synthesis via in situ generation of a vinylsulfonium salt.

Radical C-C Bond Formation: A New Frontier

Perhaps the most significant recent advancement in vinylsulfonium salt chemistry is the discovery of their reactivity as radical acceptors. This opens up a new paradigm for C-C bond formation, offering a metal-free alternative to traditional cross-coupling reactions.

Data Presentation
MethodCoupling PartnersCatalyst/MediatorSolventTemp. (°C)Time (h)Yield (%)Key FeaturesRef.
Vinylsulfonium Salt Redox-active ester, Vinylsulfonium saltEosin Y (photocatalyst), Blue LEDsDMSOrt12up to 95Metal-free, broad substrate scope[6]
Photoredox/Ni Dual Catalysis Alkyl radical precursor, Vinyl sulfoneIr(ppy)₂(dtbbpy)PF₆ (photocatalyst), NiCl₂·glymeDCErt24up to 91Uses a transition metal co-catalyst[7]
Experimental Protocols

Method 1: Metal-Free Decarboxylative Alkenylation with a Vinylsulfonium Salt [8]

An oven-dried Schlenk tube is charged with the redox-active ester (0.1 mmol, 1.0 equiv.), vinylsulfonium salt (0.2 mmol, 2.0 equiv.), Eosin Y (1 mol%), and DMSO (1 mL). The tube is sealed, evacuated, and backfilled with nitrogen (this cycle is repeated three times). The reaction mixture is then stirred under irradiation with blue LEDs at room temperature for 12 hours. After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by preparative TLC.

Alternative Method: Photoredox α-Vinylation of an N-Aryl Amine with a Vinyl Sulfone [9]

A vial is charged with Ir(ppy)₂(dtbbpy)PF₆ (0.005 mmol, 1 mol%), the N-aryl amine (0.5 mmol, 1.0 equiv.), the vinyl sulfone (1.0 mmol, 2.0 equiv.), and CsOAc (1.0 mmol, 2.0 equiv.). The vial is sealed with a cap containing a septum and purged with nitrogen. Anhydrous 1,2-dichloroethane (DCE) (5.0 mL) is added, and the mixture is sparged with nitrogen for 15 minutes. The vial is then placed in front of a 26 W fluorescent lamp and stirred at room temperature for 24 hours. The solvent is removed in vacuo, and the residue is purified by flash column chromatography.

Visualization

G cluster_3 Photoredox Catalytic Cycle PC Eosin Y PC_star Eosin Y* PC->PC_star Blue LED PC_reduced Eosin Y•⁻ PC_star->PC_reduced + RAE (SET) RAE Redox-Active Ester (RAE) R_radical Alkyl Radical (R•) RAE->R_radical - CO₂ - Phthalimide Adduct_Radical Radical Adduct R_radical->Adduct_Radical + Vinylsulfonium Salt VS_Salt_Radical Vinylsulfonium Salt Product Alkenylated Product Adduct_Radical->Product - Ph₂S PC_reduced->PC - e⁻

Caption: Catalytic cycle for metal-free decarboxylative alkenylation.

Conclusion

The chemistry of vinylsulfonium salts has evolved significantly, offering powerful and often superior alternatives to classical synthetic methods. For diastereoselective cyclopropanation and enantioselective epoxidation, they provide access to complex, stereochemically rich scaffolds under mild conditions. In the synthesis of vital heterocyclic cores like morpholines, the use of stable precursors streamlines synthetic routes, enhancing operational simplicity. Most strikingly, their newfound role as radical acceptors in photoredox catalysis marks a paradigm shift, enabling metal-free C-C bond formation and opening new avenues for synthetic innovation. For the modern chemist, a thorough understanding of these advancements is not just beneficial but essential for pushing the boundaries of molecular synthesis.

References

Safety Operating Guide

Safe Disposal of Diphenyl(vinyl)sulfonium Trifluoromethanesulfonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step workflow for the proper disposal of Diphenyl(vinyl)sulfonium trifluoromethanesulfonate, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material, such as sand or vermiculite, and collect it into a suitable, labeled container for disposal.[1] Avoid allowing the product to enter drains or waterways.[1]

Disposal Protocol: A Step-by-Step Workflow

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company.[1] Adherence to local, state, and federal regulations is paramount. The following workflow outlines the necessary steps to ensure compliant and safe disposal.

cluster_prep Preparation Phase cluster_consult Consultation & Compliance cluster_disposal Disposal Phase A Identify Waste: Diphenyl(vinyl)sulfonium trifluoromethanesulfonate B Segregate from incompatible materials A->B C Package in a suitable, properly labeled, and sealed container B->C D Contact licensed waste disposal company C->D E Provide Safety Data Sheet (SDS) D->E F Consult and adhere to local, state, and federal environmental regulations D->F G Arrange for professional pick-up and disposal F->G H Maintain disposal records as per institutional and regulatory requirements G->H

References

Essential Safety and Operational Guide for Diphenyl(vinyl)sulfonium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Diphenyl(vinyl)sulfonium trifluoromethanesulfonate (CAS RN: 247129-88-0). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this chemical.

Chemical and Physical Properties:

PropertyValue
IUPAC Name This compound
CAS Number 247129-88-0
Molecular Formula C₁₅H₁₃F₃O₃S₂
Molecular Weight 362.387 g/mol
Physical Form Liquid, Solid, or Semi-solid
Purity Typically ≥95%

Hazard Identification and Precautionary Statements:

This compound is classified with the following hazards.[1]

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the required PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended.[2] Inspect gloves for integrity before each use. Change gloves immediately upon contamination.
Eyes Safety goggles and face shieldChemical splash goggles are mandatory. A face shield should be worn over safety glasses, especially when there is a risk of splashing or exothermic reactions.[3][4]
Body Laboratory coatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[3]
Respiratory Fume hood or respiratorAll handling of the solid or solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available, a respirator with an appropriate chemical cartridge is required.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for safety.

prep Preparation handling Handling and Use prep->handling Proceed to handling decon Decontamination handling->decon After use storage Storage handling->storage Store remaining material disposal Waste Disposal decon->disposal Segregate waste

Caption: High-level workflow for handling this compound.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clear of incompatible materials, particularly strong oxidizing agents.[5]

  • An emergency eye wash station and safety shower must be readily accessible.[2]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Review the Safety Data Sheet (SDS) before starting work.

2. Handling and Use:

  • Wear all required PPE as detailed in the table above.

  • Conduct all manipulations of the compound within a chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Avoid direct contact with skin and eyes.[2]

  • Use only in a well-ventilated area.[2][6]

  • When not in use, keep the container tightly closed.[2][7]

3. Decontamination:

  • Wipe down the work surface with an appropriate solvent (e.g., isopropanol) and then with soap and water.

  • Contaminated lab coats should be professionally laundered.[6][7]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][7]

4. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]

  • Keep in a dark place and under an inert atmosphere.[1]

  • Store away from incompatible materials such as oxidizing agents, phosphates, soluble carbonates, and sulfuric acid.[2][7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

start Generate Waste solid_waste Contaminated Solid Waste (gloves, paper towels) start->solid_waste liquid_waste Unused/Waste Solutions start->liquid_waste sharps_waste Contaminated Sharps (needles, glassware) start->sharps_waste waste_container_solid Designated Solid Hazardous Waste Container solid_waste->waste_container_solid waste_container_liquid Designated Liquid Hazardous Waste Container liquid_waste->waste_container_liquid waste_container_sharps Puncture-Resistant Sharps Container sharps_waste->waste_container_sharps disposal_vendor Licensed Hazardous Waste Disposal Vendor waste_container_solid->disposal_vendor waste_container_liquid->disposal_vendor waste_container_sharps->disposal_vendor

Caption: Waste stream segregation for this compound.

Waste Segregation and Disposal Protocol:

  • Contaminated Solid Waste:

    • This includes items such as used gloves, weigh boats, and paper towels that have come into contact with the chemical.

    • Place these items in a clearly labeled, sealed plastic bag and then into a designated solid hazardous waste container.

  • Unused or Waste Solutions:

    • Collect any unused material or waste solutions in a compatible, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • Rinse the original container three times with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate solid waste stream.

  • Spill Management:

    • In the event of a spill, contain and absorb the material with an inert absorbent such as sand or vermiculite.[6][7]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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